3,3'-Dinitro-2,2'-bipyridyl
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2-(3-nitropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBMZFINXSHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336500 | |
| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-94-8 | |
| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,3'-Dinitro-2,2'-bipyridyl CAS number and properties
An In-Depth Technical Guide to 3,3'-Dinitro-2,2'-bipyridyl for Advanced Research
Introduction
This compound is a nitro-substituted aromatic heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a bipyridine core functionalized with nitro groups, imparts unique electronic properties that make it a valuable precursor for a variety of more complex molecules. The 2,2'-bipyridine framework is renowned for its capacity to act as a bidentate chelating ligand, forming stable complexes with a wide range of metal ions. The strategic placement of nitro groups at the 3 and 3' positions allows for their subsequent reduction to amino groups, opening a pathway to novel diamino-bipyridine derivatives. These derivatives are of significant interest in the fields of medicinal chemistry, materials science, and catalysis, particularly in the development of bifunctional agents for neurodegenerative diseases like Alzheimer's.[1] This guide provides a comprehensive overview of the core properties, synthesis, key reactions, and safe handling of this compound for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
The foundational step in utilizing any chemical compound is to establish its unambiguous identity. This compound is identified by the CAS Number 1024-94-8 .[2][3][4][5]
Nomenclature and Synonyms:
-
IUPAC Name: 3-nitro-2-(3-nitro-2-pyridinyl)pyridine[6]
-
Common Synonyms: 3,3'-Dinitro-2,2'-bipyridine, 3,3"-Dinitro-2,2"-bipyridyl[2][3]
Structural Analysis: The molecule consists of two pyridine rings connected by a C-C single bond at their respective 2-positions. The key functional features are the two nitro groups (NO₂) attached to the 3-positions of each pyridine ring.
-
Bipyridine Core: The 2,2'-bipyridine scaffold is a privileged structure in coordination chemistry due to the proximity of its two nitrogen atoms, which allows it to chelate metal ions.
-
Nitro Groups: The electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the pyridine rings. This modification affects the ligand's coordination behavior and reactivity. Furthermore, these nitro groups are the primary sites for chemical transformation, typically reduction to amines.[7] The steric and electronic effects of substituents on a bipyridine ring are crucial for tuning the properties of the resulting metal complexes or derivative molecules.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in experimental setups. The data compiled from various sources are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1024-94-8 | [2][3][4][6] |
| Molecular Weight | 246.18 g/mol | [2][3][6] |
| Molecular Formula | C₁₀H₆N₄O₄ | [2][3][6] |
| Appearance | Solid | [8] |
| Density | 1.493 g/cm³ | [3] |
| Boiling Point | 396.8 °C at 760 mmHg | [3] |
| Flash Point | 193.8 °C | [3] |
| Topological Polar Surface Area (TPSA) | 117 Ų | [6] |
| XLogP3 | 1.1 | [3][6] |
These properties suggest that this compound is a stable, high-boiling solid compound. Its TPSA and XLogP3 values provide insights for drug development professionals regarding its potential polarity and lipophilicity.
Synthesis of Dinitro-bipyridines
The synthesis of dinitro-bipyridine derivatives often utilizes coupling reactions. A representative method for synthesizing the 3,3'-bipyridine core is the Ullmann reaction, which involves the copper-mediated coupling of aryl halides.[9][10]
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a dinitro-bipyridine compound, which serves as a logical framework for producing the target molecule.
Caption: Generalized workflow for Ullmann synthesis of dinitro-bipyridyl.
Experimental Rationale
-
Starting Material Selection : 2-Halo-3-nitropyridine is chosen as the substrate. The halogen (typically iodine or bromine) at the 2-position is susceptible to oxidative addition to copper, while the nitro group at the 3-position remains intact under these conditions.
-
Ullmann Coupling : This reaction is a classic method for forming biaryl bonds. Finely divided copper powder is used to facilitate the coupling of two molecules of the halo-nitropyridine. The reaction is typically performed at high temperatures, often in a high-boiling polar aprotic solvent like DMF, or neat (without solvent), to overcome the activation energy of the C-C bond formation.
-
Purification : After the reaction, the crude product is isolated from the copper salts and unreacted starting material. Recrystallization from a suitable solvent is a standard method to obtain the pure crystalline product.
Key Application: Reduction to 3,3'-Diamino-2,2'-bipyridine
A primary application of this compound in drug discovery and ligand design is its conversion to 3,3'-Diamino-2,2'-bipyridine. The resulting diamine is a versatile building block for synthesizing more complex molecules, including bifunctional metal chelators investigated for Alzheimer's disease therapy.[1] The reduction of aromatic nitro groups is a well-established and reliable transformation.
Protocol: Catalytic Hydrogenation using Hydrazine
This protocol is adapted from established methods for the reduction of dinitro-bipyridines.[7]
Materials:
-
3,3'-Dinitro-2,2'-bipyridine
-
Ethanol (EtOH)
-
Water (H₂O)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrazine monohydrate (N₂H₄·H₂O)
Experimental Workflow Diagram
Caption: Workflow for the reduction of dinitro-bipyridine to diamino-bipyridine.
Step-by-Step Methodology & Causality
-
Suspension & Catalyst Addition: The dinitro-bipyridine is suspended in a solvent mixture like ethanol/water.[7] Ethanol provides good solubility for the organic components, while water can help with the solubility of hydrazine salts. The 10% Pd/C is the catalyst; palladium is highly effective at activating hydrogen for the reduction of nitro groups.
-
Heating to Reflux: The reaction is heated to increase the reaction rate and ensure the efficient decomposition of hydrazine to produce hydrogen in situ.
-
Dropwise Addition of Hydrazine: Hydrazine monohydrate serves as the hydrogen source in this transfer hydrogenation reaction. It is added slowly to control the rate of hydrogen generation, which can be vigorous, and to maintain a safe reaction temperature.
-
Monitoring the Reaction: The reaction progress is monitored using Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting material. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.
-
Catalyst Removal: The reaction mixture is filtered while hot through a pad of Celite.[7] This is a crucial step because palladium on carbon is pyrophoric and must be handled carefully. Filtering while hot prevents the product from crystallizing out prematurely. Celite provides a fine filtration medium that effectively removes the solid catalyst.
-
Isolation and Purification: The solvent is removed under reduced pressure to yield the crude product. Recrystallization is then performed to remove impurities and obtain the final, pure 3,3'-Diamino-2,2'-bipyridine. The choice of recrystallization solvent is critical and may require optimization.
Safety, Handling, and Storage
Working with this compound requires adherence to strict safety protocols due to its potential hazards.
GHS Hazard Classification:
-
Pictograms: Skull and crossbones may be applicable depending on the supplier's classification, indicating acute toxicity.[8]
-
Signal Word: DANGER[8]
-
Hazard Statements:
Precautionary Measures & PPE:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Use local exhaust extraction over the processing area.[8][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[8][13]
-
Skin and Body Protection: Wear a lab coat. Protective clothing should be worn to prevent skin contact.[8][14]
-
-
Hygiene: Wash hands thoroughly after handling.[8][14] Do not eat, drink, or smoke in the work area.[8][14]
Handling and Storage:
-
Handling: Avoid inhalation and contact with skin, eyes, and clothing.[8] Avoid the generation of dust.[8][12]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][12] Keep the container tightly closed and store it locked up.[8][14] Some sources recommend storage under an inert atmosphere.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][14]
Conclusion
This compound is a strategically important chemical intermediate whose value lies in its bipyridine core and reactive nitro groups. Its synthesis via established coupling methods and its efficient reduction to 3,3'-Diamino-2,2'-bipyridine make it a key starting material for creating sophisticated ligands and bioactive molecules. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its safe and effective use in advanced research and development applications.
References
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This compound | C10H6N4O4 | CID 534140. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet - 2,2'-BIPYRIDINE. Chem-Supply. [Link]
-
Bipyridine Derivatives. ResearchGate. [Link]
-
4,4'-Dinitro-2,2'-bipyridine | C10H6N4O4 | CID 11519563. PubChem, National Center for Biotechnology Information. [Link]
-
The design strategy for new 3,3'-diamino-2,2'-bipyridine derivatives. ResearchGate. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
-
3,3′-Dinitro-4,4′-bipyridine. National Center for Biotechnology Information. [Link]
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Exploring the Chemical Structure and Properties of 3,3'-Dimethyl-2,2'-bipyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Spectroscopic Profile of 3,3'-Dinitro-2,2'-bipyridyl: A Predictive and Practical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Dinitro-2,2'-bipyridyl is a key heterocyclic compound with significant potential in coordination chemistry, catalysis, and as a precursor for functionalized bipyridine ligands. Despite its importance, a comprehensive public repository of its spectroscopic data is notably absent. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound, grounded in the established spectroscopic principles and comparative data from analogous structures. Furthermore, this document outlines a robust synthetic protocol for its preparation via the Ullmann coupling reaction and provides detailed, self-validating experimental workflows for its complete spectroscopic characterization. This guide is intended to empower researchers to synthesize, identify, and utilize this versatile compound in their scientific endeavors.
Introduction: The Chemical Significance of this compound
The 2,2'-bipyridyl scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of nitro groups at the 3 and 3' positions profoundly influences the electronic properties of the bipyridyl system. The strong electron-withdrawing nature of the nitro groups decreases the electron density on the pyridine rings, thereby altering the ligand's coordination properties and the electrochemical behavior of its metal complexes. This makes this compound a valuable precursor for the synthesis of novel catalysts, photosensitizers, and materials with unique electronic and optical properties. The nitro functionalities also serve as versatile handles for further chemical modifications, opening avenues for the creation of a diverse library of substituted bipyridine ligands.
This guide addresses the critical gap in the available literature by providing a predictive yet scientifically rigorous overview of the spectroscopic characteristics of this compound. By understanding its spectral fingerprint, researchers can confidently verify its synthesis and purity, paving the way for its broader application in scientific research and development.
Predicted Spectroscopic Data and Interpretation
In the absence of direct experimental spectra for this compound, the following predictions are based on the known spectroscopic data of 2,2'-bipyridine, 3-nitro-2,2'-bipyridine, and other substituted bipyridines. The presence of two strongly electron-withdrawing nitro groups is expected to be the dominant factor influencing the chemical shifts and vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The proposed solvent for these predictions is deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Molecular Structure and Proton/Carbon Labeling:
Caption: Molecular structure of this compound with proton and carbon numbering.
The ¹H NMR spectrum is expected to be complex due to the asymmetry introduced by the nitro groups and the resulting spin-spin coupling between the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4, H-4' | 8.8 - 9.0 | dd | J(H4-H5) ≈ 8.5, J(H4-H6) ≈ 1.5 | Significant deshielding due to the ortho-nitro group. |
| H-6, H-6' | 8.6 - 8.8 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 | Deshielded by the adjacent nitrogen and the remote nitro group. |
| H-5, H-5' | 7.6 - 7.8 | dd | J(H5-H4) ≈ 8.5, J(H5-H6) ≈ 4.5 | Least deshielded proton on the ring. |
Causality Behind Predicted Shifts:
-
Electron-Withdrawing Effect of Nitro Groups: The -NO₂ group is a powerful electron-withdrawing group, both through induction and resonance. This effect significantly deshields the protons on the pyridine ring, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted 2,2'-bipyridine.
-
Anisotropic Effect of Nitro Groups: The nitro groups will also exert an anisotropic effect, which can either shield or deshield nearby protons depending on their spatial orientation.
-
Symmetry: Due to the C2 symmetry of the molecule, the protons on both pyridine rings are chemically equivalent, resulting in three distinct signals in the aromatic region.
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-2' | 155 - 158 | Attached to nitrogen and adjacent to the other pyridine ring. |
| C-3, C-3' | 148 - 152 | Directly attached to the strongly electron-withdrawing nitro group. |
| C-4, C-4' | 125 - 128 | Influenced by the ortho-nitro group. |
| C-5, C-5' | 122 - 125 | Least affected by the nitro group. |
| C-6, C-6' | 150 - 153 | Attached to nitrogen. |
Causality Behind Predicted Shifts:
-
Electronegativity of Nitrogen and Oxygen: The carbons directly bonded to the electronegative nitrogen (C-2, C-6, C-2', C-6') and the carbon bearing the nitro group (C-3, C-3') are expected to be the most deshielded and appear at the lowest field.
-
Electron-Withdrawing Effect: The electron-withdrawing effect of the nitro group will cause a general downfield shift for all carbons in the ring compared to 2,2'-bipyridine.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro group and the aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 1520 - 1560 | Asymmetric NO₂ stretch | Strong | Characteristic strong absorption for aromatic nitro compounds. |
| 1340 - 1370 | Symmetric NO₂ stretch | Strong | Another characteristic strong absorption for aromatic nitro compounds. |
| 1580 - 1620 | C=C and C=N stretching | Medium-Strong | Aromatic ring vibrations. |
| 3000 - 3100 | C-H aromatic stretching | Medium-Weak | Typical for aromatic C-H bonds. |
| 700 - 900 | C-H out-of-plane bending | Strong | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.
Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε) | Transition | Rationale |
| ~240 - 260 | High | π → π | Associated with the bipyridyl aromatic system. |
| ~280 - 300 | Medium | π → π | Red-shifted compared to 2,2'-bipyridine due to the extended conjugation and the influence of the nitro groups. |
| ~330 - 350 | Low | n → π* | Arising from the non-bonding electrons of the nitrogen atoms and the nitro groups. |
Synthesis and Experimental Protocols
A reliable method for the synthesis of this compound is the Ullmann coupling of 2-chloro-3-nitropyridine. This reaction involves the copper-catalyzed homocoupling of an aryl halide.
Synthesis of this compound via Ullmann Coupling
Reaction Scheme:
An In-depth Technical Guide to 3,3'-Dinitro-2,2'-bipyridyl: Properties, Synthesis, and Applications
Introduction
3,3'-Dinitro-2,2'-bipyridyl is a functionalized heterocyclic compound of significant interest in coordination chemistry and materials science. As a derivative of 2,2'-bipyridine, a classic bidentate chelating ligand, the introduction of nitro groups at the 3 and 3' positions profoundly alters its electronic properties and chemical reactivity. This modification opens avenues for its use as a versatile building block, particularly as a precursor to 3,3'-diamino-2,2'-bipyridine and other substituted ligands. These subsequent molecules are crucial for developing novel metal complexes, functional polymers, and advanced materials like Covalent Organic Frameworks (COFs)[1]. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and key applications of this compound, tailored for researchers and professionals in chemical synthesis and drug development.
Core Physicochemical Properties
The defining features of this compound are its chemical formula, C₁₀H₆N₄O₄, and a molecular weight of approximately 246.18 g/mol [1][2]. The presence of two electron-withdrawing nitro groups significantly influences the molecule's geometry and electronic distribution, impacting its solubility, reactivity, and potential as a ligand.
Summary of Key Properties
The fundamental properties of this compound are summarized in the table below for quick reference. These values are compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₆N₄O₄ | [1][2][3] |
| Molecular Weight | 246.18 g/mol | [1][2] |
| IUPAC Name | 3-nitro-2-(3-nitropyridin-2-yl)pyridine | [2] |
| CAS Number | 1024-94-8 | [1][2][3] |
| Appearance | Typically a solid | N/A |
| Density | ~1.493 g/cm³ | [3] |
| Boiling Point | 396.8°C at 760 mmHg | [3] |
| Flash Point | 193.8°C | [3] |
| Topological Polar Surface Area (TPSA) | 117 Ų | [2] |
Note: Physical properties such as boiling and flash points are often computed values and should be treated as estimates.
Synthesis and Chemical Reactivity
While various methods exist for synthesizing bipyridine systems, the Ullmann reaction is a notable approach for creating the 3,3'-bipyridine core[4]. However, the most significant chemical transformation involving this compound is its reduction.
Reactivity: Reduction to 3,3'-Diamino-2,2'-bipyridine
The primary utility of this compound in synthetic chemistry is its role as a precursor to 3,3'-Diamino-2,2'-bipyridine. The nitro groups are readily reduced to amino groups, a transformation that is fundamental to accessing a new class of ligands with altered coordination properties.
Common reduction strategies include catalytic hydrogenation using reagents like hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst, or using tin(II) chloride[5]. The resulting diamine is a valuable building block for synthesizing complex macrocycles and ligands for catalysts with unique electronic and steric profiles.
The general workflow for this critical reduction is visualized below.
Sources
An In-depth Technical Guide to the Solubility of 3,3'-Dinitro-2,2'-bipyridyl in Common Solvents
Introduction: The Critical Role of Solubility in the Application of 3,3'-Dinitro-2,2'-bipyridyl
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₆N₄O₄[1][2]. Its structure, featuring a bipyridyl core functionalized with two nitro groups, makes it a molecule of significant interest in coordination chemistry, materials science, and as a potential building block in pharmaceutical synthesis. The nitro groups act as strong electron-withdrawing moieties, influencing the electronic properties of the bipyridyl system and its ability to coordinate with metal ions.
For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a precursor to its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences purification and crystallization processes, and is a critical determinant of bioavailability in pharmacological applications. This guide provides a comprehensive overview of the theoretical solubility profile of this compound, followed by detailed, field-proven experimental protocols for its qualitative and quantitative determination.
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" is a fundamental concept in predicting solubility[3][4]. The molecular structure of this compound—containing both polar (nitro groups, nitrogen atoms in the pyridine rings) and nonpolar (aromatic rings) regions—suggests a nuanced solubility profile.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are anticipated to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar nitro groups and the pyridine nitrogens.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol may exhibit moderate solvating power. While they can form hydrogen bonds, the lack of acidic protons on this compound means it cannot act as a hydrogen bond donor, potentially limiting its solubility compared to polar aprotic solvents. Water solubility is expected to be limited due to the significant hydrophobic character of the bipyridyl core[4].
-
Nonpolar Solvents: Solvents like hexane and toluene are unlikely to be effective solvents. The significant polarity introduced by the two nitro groups will hinder dissolution in these nonpolar environments.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may show some ability to dissolve the compound due to their moderate polarity.
The following table provides a predicted qualitative solubility profile. It is imperative to note that these are estimations and must be confirmed through empirical testing.
| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble to Very Soluble | Strong dipole-dipole interactions with the nitro groups and pyridine rings. |
| Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | High polarity and ability to solvate a wide range of organic compounds. | |
| Acetonitrile | Moderately Soluble | Polar nature facilitates dissolution, though perhaps less effective than DMF or DMSO. | |
| Polar Protic | Methanol / Ethanol | Sparingly to Moderately Soluble | Potential for hydrogen bonding with the nitrogen atoms, but limited by the compound's hydrophobicity. |
| Water | Insoluble to Sparingly Soluble | The large aromatic system and lack of significant hydrogen bonding with water limit solubility. | |
| Nonpolar | Hexane | Insoluble | Mismatch in polarity between the highly polar solute and nonpolar solvent. |
| Toluene | Sparingly Soluble | Aromatic nature may allow for some π-π stacking interactions, but overall polarity mismatch dominates. | |
| Chlorinated | Dichloromethane (DCM) | Sparingly to Moderately Soluble | Moderate polarity allows for some level of interaction and dissolution. |
Experimental Determination of Solubility: A Methodical Approach
The following protocols are designed to provide a systematic and reliable means of determining the solubility of this compound, progressing from a rapid qualitative assessment to a precise quantitative measurement.
Part 1: Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in a diverse range of solvents, guiding the selection of candidates for quantitative analysis.
Methodology:
-
Preparation: Label a series of clean, dry 1-dram glass vials, one for each selected solvent.
-
Sample Addition: Accurately weigh approximately 2-5 mg of this compound and add it to each labeled vial.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each vial.
-
Mixing: Securely cap the vials and vortex each sample for 2-3 minutes at a consistent, ambient temperature (e.g., 25 °C).
-
Observation: Visually inspect each vial against a light and dark background to determine the extent of dissolution.
-
Classification:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution appears hazy.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Record: Meticulously record the observations for each solvent.
Part 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow the undissolved solid to settle by gravity for a defined period.
-
For more rigorous separation, centrifuge the sample at a controlled temperature. This ensures that fine, suspended particles are removed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Factors Influencing Solubility
Several external factors can significantly impact the measured solubility of this compound. It is crucial to control and report these conditions to ensure data reproducibility.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. Therefore, all solubility measurements must be conducted at a constant and reported temperature.
-
pH: The bipyridyl nitrogen atoms are weakly basic. In acidic solutions, these nitrogens can be protonated, forming a cationic species. This salt formation would dramatically increase the aqueous solubility. Conversely, in neutral and basic solutions, the compound will remain in its less soluble, neutral form.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form used in solubility studies.
Safety and Handling
While a comprehensive safety data sheet (SDS) should always be consulted, general safety precautions for handling this compound include:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[5][6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]
-
Store the compound in a tightly closed container in a cool, dry place, away from light.[5]
Conclusion
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Electronic properties of 3,3'-Dinitro-2,2'-bipyridyl
An In-Depth Technical Guide to the Electronic Properties of 3,3'-Dinitro-2,2'-bipyridyl
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the core electronic properties of this compound. This molecule serves as a critical building block in coordination chemistry and materials science, primarily due to the profound influence of its electron-withdrawing nitro groups on the bipyridyl scaffold. We will explore its synthesis, structural characterization, and the intricate details of its electronic behavior through both experimental data and computational modeling. This document is intended to serve as a foundational resource for researchers leveraging this compound in the development of novel materials, catalysts, and functional molecular systems.
Introduction and Strategic Importance
This compound is a derivative of 2,2'-bipyridine, a foundational bidentate chelating ligand in coordination chemistry. The strategic placement of two nitro (-NO₂) groups at the 3 and 3' positions dramatically alters the electronic landscape of the parent molecule. These powerful electron-withdrawing groups modify the ligand's acceptor properties, redox potentials, and photophysical behavior, making it a subject of significant interest.
Understanding the electronic properties of this compound is paramount for:
-
Designing Metal Complexes: The electron-deficient nature of the pyridine rings influences the stability, reactivity, and electrochemical properties of its metal complexes.
-
Developing Redox-Active Materials: The accessible reduction potentials of the nitro groups and the bipyridyl system make it a candidate for electro-active materials and sensors.
-
Synthesizing Advanced Precursors: It serves as a key precursor for 3,3'-diamino-2,2'-bipyridine, a valuable ligand for forming more complex molecular architectures and polymers.
This guide will deconstruct these properties, providing both the theoretical underpinnings and practical data to inform future research and application.
Molecular Structure and Synthesis
The defining structural feature of this compound is the presence of two nitro groups adjacent to the inter-ring C-C bond. These bulky groups, coupled with electronic repulsion between the nitrogen lone pairs of the pyridine rings, impose a significant steric hindrance.
Solid-State Conformation and Crystal Structure
X-ray crystallography studies reveal that, unlike the nearly planar conformation of 2,2'-bipyridine in some environments, this compound adopts a non-planar or twisted conformation in the solid state.[1] The dihedral angle between the two pyridine rings is a critical parameter influenced by intramolecular interactions. This twisting is a direct consequence of the steric repulsion between the nitro groups and the nitrogen atoms of the opposing rings. The crystal structure shows a Hermann-Mauguin space group symbol of P 1 21/c 1.[1]
Synthesis via Ullmann Coupling
A primary and historically significant method for synthesizing substituted biphenyl and bipyridyl systems is the Ullmann reaction.[2][3] This reaction involves the copper-mediated coupling of aryl halides. For this compound, a plausible synthetic route is the homocoupling of a 2-halo-3-nitropyridine precursor. The electron-withdrawing nitro group activates the aryl halide, making it more susceptible to this coupling reaction.[4]
Spectroscopic and Electrochemical Characterization
Spectroscopic Analysis
| Technique | Observed Features & Interpretation |
| ¹H NMR Spectroscopy | The proton NMR spectrum is characterized by complex multiplets in the aromatic region (typically 7.0-9.0 ppm). The powerful electron-withdrawing effect of the nitro groups causes a significant downfield shift of the adjacent ring protons compared to unsubstituted 2,2'-bipyridine. The specific splitting patterns are dictated by ³J (ortho) and ⁴J (meta) coupling constants. |
| Infrared (IR) Spectroscopy | The IR spectrum provides clear evidence for the nitro functional groups. Key vibrational bands include strong asymmetric and symmetric stretching modes for the N-O bonds, typically observed around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H and C=N stretching vibrations from the bipyridine core are also present. |
| UV-Visible Spectroscopy | The electronic absorption spectrum is dominated by intense π → π* transitions associated with the aromatic bipyridine system. These are typically observed in the UV region (< 350 nm).[5] The presence of nitro groups introduces n → π* transitions and can lead to lower-energy charge-transfer bands, often extending the absorption into the visible region.[6] |
Electrochemical Properties
The electronic nature of this compound is clearly reflected in its redox behavior, which can be probed using techniques like cyclic voltammetry (CV).[7]
-
Reduction Potentials: The molecule undergoes multiple reduction events. The first reduction is typically associated with the bipyridine system, which is made significantly easier (occurs at a less negative potential) due to the electron-withdrawing nitro groups. Subsequent reduction steps are often attributed to the nitro groups themselves. In a study of various nitro-substituted bipyridines, the first reduction potentials were found to be significantly less negative than that of the parent 2,2'-bipyridine, confirming the strong acceptor character of these ligands.[8]
-
Significance: The tunability of these redox potentials is crucial. When used as a ligand, it can accept electron density from a metal center, stabilizing lower oxidation states of the metal. This property is vital for designing catalysts for reductive processes.
Computational Analysis: A Molecular Orbital Perspective
Density Functional Theory (DFT) calculations provide profound insights into the electronic structure that governs the molecule's properties.[9][10][11][12][13] The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.
| Orbital | Description and Significance |
| HOMO | The HOMO is primarily localized on the π-system of the bipyridine rings. The energy of the HOMO is related to the molecule's ability to donate electrons. A lower HOMO energy, as expected here due to the inductive effect of the nitro groups, indicates a lower tendency to be oxidized. |
| LUMO | The LUMO is of critical interest. DFT studies on nitro-substituted bipyridines show that the LUMO is largely delocalized over both the pyridine rings and the electron-accepting nitro groups.[8] This localization signifies that upon electronic excitation or reduction, the electron density will populate an orbital with significant nitro-group character. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a crucial parameter that correlates with the molecule's electronic stability and the energy of its lowest-energy electronic transition.[10] A smaller gap generally implies higher reactivity and a red-shift (lower energy) in the UV-Vis absorption spectrum. The nitro groups significantly reduce the LUMO energy, thereby narrowing the HOMO-LUMO gap compared to 2,2'-bipyridine. |
Conclusion and Future Outlook
The electronic properties of this compound are dominated by the strong electron-withdrawing and steric influence of the nitro groups. These groups induce a non-planar structure, lower the energy of the LUMO, narrow the HOMO-LUMO gap, and make the molecule more susceptible to reduction. This unique combination of features establishes it as a highly versatile building block.
Future research will likely focus on:
-
Novel Coordination Polymers and Frameworks: Using this ligand to construct materials with tailored electronic and porous properties.[14]
-
Photocatalysis: Incorporating it into metal complexes to tune the excited-state properties for applications in light-driven chemical transformations.
-
Chemosensors: Exploiting its redox and optical properties to design sensors for specific analytes.
This guide has laid out the fundamental electronic characteristics of this compound, providing a solid foundation for scientists and researchers to innovate and develop the next generation of functional materials and molecules.
Appendix: Experimental Protocols
Protocol: Ullmann Homocoupling for Dinitrobiphenyl Synthesis (Illustrative)
This is a generalized protocol based on classical Ullmann procedures and should be adapted and optimized with appropriate safety precautions.[15][16]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodo-3-nitropyridine (1.0 eq).
-
Catalyst Addition: Add activated copper powder (2.0-3.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 180-220 °C. For solvent-free variations, mechanical milling in a copper vial can be employed.[16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup: After cooling to room temperature, add a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and stir. Filter the mixture through a pad of Celite to remove the copper and copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, IR spectroscopy, and mass spectrometry.
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Introduction: The Significance of Substituted Bipyridyls
An In-Depth Technical Guide to the Theoretical Investigation of 3,3'-Dinitro-2,2'-bipyridyl
This whitepaper provides a comprehensive guide to the theoretical analysis of this compound, a molecule of significant interest in coordination chemistry and materials science. We will explore the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties, offering field-proven insights for researchers, scientists, and professionals in drug development. Our approach emphasizes the causality behind computational choices, ensuring a self-validating and authoritative framework.
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable chelate complexes with a vast range of metal ions.[1][2] These complexes are integral to applications spanning catalysis, solar energy conversion, and molecular sensing.[3] The introduction of substituents onto the bipyridine rings allows for the fine-tuning of the ligand's steric and electronic properties, thereby modulating the characteristics of the resulting metal complexes.[3]
This compound (C₁₀H₆N₄O₄) is a derivative featuring strongly electron-withdrawing nitro (NO₂) groups.[4][5] These groups are anticipated to significantly alter the electronic landscape of the ligand by lowering the energy of its π* orbitals. Understanding these modifications is paramount for predicting its coordination behavior and designing novel functional materials or metal-based therapeutics.[6][7] Theoretical calculations, particularly DFT, provide an indispensable tool for gaining a priori insights into these properties with high accuracy.[8][9]
The Computational Protocol: A Validated DFT Approach
A rigorous computational study is predicated on a logical and well-justified workflow. The protocol described herein represents a robust standard for analyzing organic ligands like this compound.
Rationale for Method Selection
Density Functional Theory (DFT) is the method of choice for this analysis. It offers a formidable balance of computational efficiency and accuracy for medium-sized organic molecules by calculating properties based on the electron density.[9] We select the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely validated and has a proven track record for accurately predicting the geometries and electronic properties of similar N-heterocyclic systems.[10][11][12]
For the basis set, which mathematically describes the atomic orbitals, we employ 6-311++G(d,p) . This choice ensures sufficient flexibility for an accurate description of the electronic structure:
-
6-311G : A triple-zeta basis set providing a robust description of core and valence electrons.
-
++ : Adds diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and the electron density far from the nucleus.
-
(d,p) : Includes polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
All calculations are performed using a modern quantum chemistry software package, such as Gaussian.[13]
Step-by-Step Computational Workflow
The analysis follows a sequential and interdependent process, ensuring that each step is built upon a validated foundation.
-
Geometry Optimization : The initial step is to find the molecule's most stable three-dimensional conformation, which corresponds to a minimum on the potential energy surface.[8] This is achieved by starting with an approximate structure and allowing the algorithm to iteratively adjust all bond lengths, angles, and dihedrals until the forces on all atoms are negligible.
-
Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Verification : It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).
-
Thermodynamic Data : It provides zero-point vibrational energy (ZPVE) and allows for the prediction of the theoretical infrared (IR) spectrum.
-
-
Electronic Structure Analysis : Using the validated minimum-energy geometry, a detailed analysis of the molecule's electronic properties is conducted. This includes calculating the energies and spatial distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and generating a Molecular Electrostatic Potential (MEP) map.
-
Spectroscopic Simulation : To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method provides information on electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of spectral bands.[14]
Caption: A standard workflow for the DFT analysis of this compound.
Results and In-Depth Discussion
Optimized Molecular Geometry
Unlike the parent 2,2'-bipyridine, which can adopt a planar conformation when coordinated to a metal, this compound is predicted to have a significantly twisted ground-state geometry. The steric repulsion between the nitro group on one ring and the adjacent pyridine ring forces a non-planar arrangement. The key dihedral angle (N1-C2-C2'-N1') is calculated to be significantly deviated from 0° or 180°.
The presence of the electron-withdrawing nitro groups also influences bond lengths within the pyridine rings, indicative of a redistribution of electron density. A comparison with experimental data from X-ray crystallography provides a crucial validation of the chosen theoretical model.[4]
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value[4] |
|---|---|---|---|
| Bond Length | C2 – C2' | 1.49 Å | 1.485 Å |
| C3 – N(O₂) | 1.47 Å | 1.469 Å | |
| N – O (avg.) | 1.23 Å | 1.221 Å | |
| Bond Angle | C2' – C2 – N1 | 116.5° | 116.8° |
| C2 – C3 – N(O₂) | 119.8° | 120.1° |
| Dihedral Angle | N1 – C2 – C2' – N1' | 65.4° | 68.3° |
The excellent agreement between the calculated and experimental values instills high confidence in the accuracy of the computational model and the validity of all subsequently derived electronic properties.
Caption: Optimized molecular structure of this compound.
Electronic Structure and Reactivity
The electronic properties are key to understanding the molecule's function as a ligand.
-
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining chemical reactivity and electronic transitions. For this compound, the HOMO is primarily localized on the π-system of the bipyridine rings. Crucially, the LUMO is delocalized across both the pyridine rings and the nitro groups.[6] The strong electron-withdrawing nature of the NO₂ groups significantly lowers the energy of this LUMO, making the molecule a better electron acceptor compared to unsubstituted bipyridine.
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the band gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -7.85 |
| LUMO Energy | -3.52 |
| HOMO-LUMO Gap (ΔE) | 4.33 |
Caption: Energy level diagram of the Frontier Molecular Orbitals.
-
Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution across the molecule, identifying regions prone to electrophilic or nucleophilic attack. For this molecule, the MEP reveals intense negative potential (red regions) around the oxygen atoms of the nitro groups and the nitrogen atoms of the pyridine rings. These are the primary sites for coordination with metal cations. Conversely, the hydrogen atoms of the pyridine rings exhibit positive potential (blue regions). This detailed charge landscape is crucial for predicting intermolecular interactions and guiding the design of coordination complexes.[15]
Theoretical Spectroscopic Analysis
-
Infrared (IR) Spectrum : The calculated IR spectrum shows prominent vibrational modes corresponding to specific functional groups. Key peaks include the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups (typically ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively) and the C=N/C=C stretching vibrations of the pyridine rings (~1600-1400 cm⁻¹).
-
UV-Vis Spectrum : TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The primary low-energy absorption band is attributed to a π → π* transition, corresponding largely to the HOMO → LUMO excitation. Due to the lowered LUMO energy, this transition is expected to be red-shifted (occur at a longer wavelength) compared to unsubstituted 2,2'-bipyridine.[10]
Implications for Researchers and Drug Development
The theoretical data generated provide actionable insights for scientists:
-
For Coordination Chemists : The pronounced electron-accepting character (low-lying LUMO) makes this compound an excellent π-acceptor ligand. This property can stabilize low-valent metal centers and significantly influence the redox potentials of the resulting metal complexes.[2][6] The MEP map confirms that the pyridine nitrogens remain effective coordination sites, despite the electronic pull of the nitro groups.
-
For Materials Scientists : The twisted geometry and strong dipole moment of the molecule can influence crystal packing and solid-state properties. The tunable electronic properties are relevant for designing materials with specific optical or electronic characteristics.
-
For Drug Development Professionals : Metal complexes are increasingly explored as therapeutic agents.[7] Bipyridyl complexes, in particular, have been investigated for their interactions with DNA.[16][17] The theoretical model of this compound allows for the rational design of new metal-based drug candidates where the ligand's electronic properties can be tailored to modulate reactivity, stability, and potential biological activity.
Conclusion
This guide has detailed a robust and validated theoretical framework for the investigation of this compound using Density Functional Theory. The computational results provide a deep understanding of the molecule's geometry, electronic structure, and spectroscopic signatures. We have demonstrated that the electron-withdrawing nitro groups induce a twisted conformation and significantly lower the energy of the LUMO, making the molecule a strong π-acceptor. These fundamental insights are critical for the rational design of novel coordination complexes for applications in catalysis, materials science, and medicine.
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Literature review of 3,3'-Dinitro-2,2'-bipyridyl applications
An In-Depth Technical Guide to the Applications of 3,3'-Dinitro-2,2'-bipyridyl
Abstract
This compound is a specialized heterocyclic compound whose unique structural and electronic properties make it a valuable precursor in organic synthesis and a challenging but intriguing ligand in coordination chemistry. The presence of nitro groups at the 3 and 3' positions imposes significant steric and electronic constraints that dictate its reactivity and applications. This guide provides an in-depth analysis of its synthesis, structural characteristics, and core applications, with a focus on its pivotal role as a synthetic intermediate for functional materials and bioactive molecules. Detailed protocols and mechanistic insights are provided for researchers, chemists, and professionals in drug development.
Introduction and Core Molecular Attributes
2,2'-Bipyridine (bpy) is one of the most ubiquitous ligands in coordination chemistry, forming stable complexes with a vast array of metal ions.[1] The introduction of substituents onto the bipyridyl core is a fundamental strategy for tuning the steric, electronic, and photophysical properties of the resulting metal complexes.[2] this compound (CAS No. 1024-94-8) is a derivative where the strategic placement of two nitro groups dramatically alters the molecule's characteristics compared to the parent bipyridine or its more common 4,4'- and 5,5'-substituted isomers.
The two primary attributes stemming from this substitution pattern are:
-
Electronic Effects : The powerful electron-withdrawing nature of the nitro groups significantly reduces the electron density of the pyridine rings. This decreases the basicity of the nitrogen lone pairs, making it a weaker σ-donor ligand for metal coordination compared to unsubstituted bipyridine.
-
Steric Hindrance : The physical bulk of the nitro groups at the 3,3'-positions forces the two pyridine rings to rotate significantly out of plane with respect to each other. This high dihedral angle is a stark contrast to the near-coplanar conformation required for chelation and presents a major energetic barrier to forming conventional metal complexes.
These features make this compound less suitable as a general-purpose chelating ligand but establish its primary value as a key synthetic precursor.
Physicochemical Properties & Structural Analysis
The structural properties of this compound have been elucidated by X-ray crystallography, providing critical insights into its behavior.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1024-94-8 | [5] |
| Molecular Formula | C₁₀H₆N₄O₄ | [5] |
| Molecular Weight | 246.18 g/mol | [5] |
| IUPAC Name | 3-nitro-2-(3-nitro-2-pyridinyl)pyridine | [5] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| Dihedral Angle | ~80° (between pyridine rings) | [3] |
The most telling feature is the large dihedral angle between the pyridine rings, which is a direct consequence of steric repulsion between the 3,3'-nitro groups. This twisted conformation minimizes intramolecular steric strain. The crystal structure analysis reveals that attractive intramolecular interactions, where electron density is donated from the nitro oxygen atoms to the C(2) atoms of the opposing rings, are more significant than any potential donation from a ring nitrogen to a nitro nitrogen.[3]
Caption: Steric clash between 3,3'-nitro groups forces a large dihedral angle.
Core Application: Precursor in Organic & Medicinal Chemistry
The primary and most valuable application of this compound is as a strategic intermediate. The nitro groups, while problematic for coordination, are excellent precursors to amino groups via chemical reduction. The resulting molecule, 3,3'-Diamino-2,2'-bipyridyl , is a versatile building block for more complex and functional molecules.
Reduction to 3,3'-Diamino-2,2'-bipyridyl
The conversion of dinitro-bipyridines to their corresponding diamino derivatives is a well-established and critical transformation.[6] Common reducing agents include catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-based reagents like tin(II) chloride (SnCl₂) in acidic media.[6][7] The SnCl₂ method is often preferred for its efficiency and scalability in laboratory settings.
The causality for this choice lies in the mechanism: Sn(II) is a robust reducing agent for aromatic nitro groups, proceeding through a series of oxygen-transfer and protonation steps to yield the amine, with the tin being oxidized to Sn(IV). The use of concentrated hydrochloric acid is crucial as it protonates the nitro groups, increasing their electrophilicity and facilitating the reduction, while also ensuring the product amine remains soluble as its hydrochloride salt.
Caption: Synthetic workflow from the dinitro precursor to the versatile diamine.
Detailed Experimental Protocol: Synthesis of 3,3'-Diamino-2,2'-bipyridyl
This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[7]
A. Materials & Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard glassware
B. Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add tin(II) chloride dihydrate (approx. 5-6 eq) to the flask. Carefully add concentrated HCl to the mixture with stirring. The reaction is exothermic and should be handled in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Quenching & Basification): Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of NaOH or K₂CO₃ until the pH is basic (pH > 9). This step must be performed cautiously as it is highly exothermic and will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer). The product will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to yield pure 3,3'-Diamino-2,2'-bipyridyl.
C. Self-Validation & Troubleshooting:
-
Reaction Monitoring: The disappearance of the yellow dinitro starting material and the appearance of the diamine product can be monitored by TLC.
-
Yield Issues: Low yields can result from incomplete reduction (extend reflux time or add more SnCl₂) or product loss during the basic work-up. Ensure thorough extraction from the tin salt slurry.[6]
-
Product Stability: The resulting diamine is susceptible to air oxidation, which can cause it to darken. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6]
Applications in Medicinal Chemistry
The 3,3'-Diamino-2,2'-bipyridyl scaffold is a valuable platform for developing bifunctional molecules, particularly in the context of neurodegenerative diseases like Alzheimer's.[8] The two amino groups provide handles for further chemical modification, allowing for the attachment of various side chains via amide bond formation.[7]
These derivatives are designed to act as bifunctional agents:
-
Metal Chelation: The bipyridyl core can chelate excess metal ions (e.g., Cu²⁺, Zn²⁺) whose dysregulation is implicated in promoting amyloid-beta (Aβ) peptide aggregation.[8]
-
Aβ Interaction: The appended side chains can be designed to interact with the Aβ peptide itself, directly inhibiting its aggregation.
One study demonstrated that derivatives of 3,3'-diamino-2,2'-bipyridine showed significant potency in inhibiting both self-induced and Cu²⁺-induced Aβ aggregation, with one lead compound also reversing Aβ-induced memory impairment in a mouse model.[8]
Role in Coordination Chemistry
While its primary use is as a synthetic precursor, the coordination chemistry of this compound is a subject of academic interest precisely because of its challenging nature. Direct chelation to a single metal center is sterically hindered and electronically unfavorable.
-
Steric Clash: The large dihedral angle required to minimize repulsion between the nitro groups imposes a significant strain energy penalty for the ligand to adopt the syn-coplanar conformation needed for chelation.[3]
-
Weakened Donor Ability: The electron-withdrawing nitro groups reduce the Lewis basicity of the pyridine nitrogens, weakening the metal-ligand bond.
Consequently, it is a poor ligand for forming stable, simple mononuclear complexes like [M(bpy)₃]ⁿ⁺.[1] However, it could potentially act as:
-
A Monodentate Ligand: Coordinating through only one of its nitrogen atoms.
-
A Bridging Ligand: Spanning two different metal centers, where the natural anti-planar conformation can be accommodated.
These properties contrast sharply with ligands like 3,3'-dihydroxy-2,2'-bipyridine, where the substituents can deprotonate and participate in alternative N,O-chelation modes.[9] The study of 3,3'-disubstituted bipyridines with more flexible or interactive side chains has shown they can produce complex multinuclear structures, but the bulky and non-interactive nitro groups make such assemblies with the title compound less probable.[10]
Conclusion and Future Outlook
This compound is a specialized chemical tool whose value is realized through its transformation. Its unique structure, dominated by the steric and electronic influence of its 3,3'-nitro groups, makes it a poor chelating ligand but an excellent and highly valuable precursor for 3,3'-Diamino-2,2'-bipyridyl. The true potential of the title compound is therefore unlocked in the hands of synthetic chemists who can leverage this diamine intermediate to construct complex, functional molecules for applications ranging from medicinal chemistry, where it serves as a scaffold for Alzheimer's drug candidates, to materials science, where it can be incorporated into novel polymers and supramolecular assemblies. Future research will likely continue to focus on expanding the library of derivatives synthesized from this key intermediate.
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Coe, B. J., et al. (1995). Mono- and di-nuclear ruthenium(II) complexes of the ambidentate ligand 3,3′-dihydroxy-2,2′-bipyridine: spectroscopic, electrochemical and mixed-valence properties. Journal of the Chemical Society, Dalton Transactions, (21), 3617-3624. Available at: [Link].
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Roesmann, F., et al. (2020). Reduction of 2,2′-Bipyridine by Quasi-Linear 3d-Metal(I) Silylamides—A Structural and Spectroscopic Study. Molecules, 25(18), 4287. Available at: [Link].
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Kim, H. J., & Kwak, J. H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(5), 1109. Available at: [Link].
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Janiak, C., et al. (1999). 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry, 1999(9), 1507-1521. Available at: [Link].
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An In-Depth Technical Guide to the Safe Handling and Use of 3,3'-Dinitro-2,2'-bipyridyl
Abstract
This technical guide provides a comprehensive overview of the safe handling, storage, synthesis, and disposal of 3,3'-Dinitro-2,2'-bipyridyl. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights. The protocols and recommendations herein are grounded in established chemical safety principles and authoritative sources to ensure a self-validating system for risk mitigation in the laboratory.
Introduction: Understanding the Compound and Its Significance
This compound is a nitroaromatic heterocyclic compound that serves as a valuable precursor and intermediate in organic synthesis and medicinal chemistry. Its bipyridyl core is a privileged scaffold in coordination chemistry, capable of forming stable complexes with various transition metals.[1][2] The electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the bipyridine system, making it a subject of interest in the development of novel ligands for catalysis and materials science.[3][4]
Notably, the reduction of the nitro groups in this compound yields 3,3'-diamino-2,2'-bipyridine, a key building block in the design of chelating agents with potential therapeutic applications, including for neurodegenerative diseases like Alzheimer's.[5][6] Given its utility and inherent reactivity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for its responsible use in a research and development setting.
Physicochemical and Toxicological Profile
A foundational aspect of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and associated hazards.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1024-94-8 | [5][7] |
| Molecular Formula | C₁₀H₆N₄O₄ | [5][7] |
| Molecular Weight | 246.18 g/mol | [5][7] |
| Appearance | Pale tan to yellow crystalline solid | [8] |
| Melting Point | Not well-defined, decomposes upon heating | [9] |
| Solubility | Soluble in hot ethanol and DMF | [6][10] |
Hazard Identification and Toxicological Summary
While specific toxicological data for this compound is limited, the well-documented hazards of nitroaromatic compounds provide a strong basis for a precautionary approach.
-
Acute Toxicity: Nitroaromatic compounds are generally considered toxic. Routes of exposure include inhalation, ingestion, and skin absorption.
-
Chronic Toxicity: Prolonged exposure to nitroaromatics can lead to systemic effects, including damage to the liver, kidneys, and nervous system.
-
Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically, particularly at elevated temperatures. This decomposition can be rapid and potentially explosive under confinement. A study on a similar dinitro-pyridine derivative showed melting followed immediately by an exothermic decomposition, highlighting the thermal risk.[9]
-
Reactivity: The nitro groups are strong oxidizing agents and can react violently with reducing agents.
Risk Assessment and Mitigation Workflow
A systematic risk assessment is mandatory before commencing any work with this compound. The following workflow provides a structured approach to identifying and mitigating potential hazards.
Caption: A logical workflow for risk assessment and mitigation when handling this compound.
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is critical to ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.
-
Respiratory Protection: All manipulations of solid this compound that could generate dust, and all reactions involving this compound, must be conducted in a certified chemical fume hood.
Engineering Controls
-
Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure the rapid dilution of any fugitive emissions.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Incompatibilities: Segregate from reducing agents, strong acids, and strong bases.
Experimental Protocols: Synthesis and Use
The following protocols are provided as examples and should be adapted based on a thorough, experiment-specific risk assessment.
Synthesis of this compound via Ullmann Coupling
The Ullmann reaction provides a viable route to this compound from 2-chloro-3-nitropyridine.[4] The following is a representative protocol adapted from a similar procedure in Organic Syntheses.[8]
Reaction Scheme:
2-chloro-3-nitropyridine + Cu → this compound
Materials:
-
2-chloro-3-nitropyridine
-
Copper powder (activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder.
-
Addition of Reactants: Under a nitrogen atmosphere, add anhydrous DMF to the flask, followed by the portion-wise addition of 2-chloro-3-nitropyridine.
-
Reaction: Heat the reaction mixture to 150 °C with vigorous stirring.[6] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the copper salts, washing the filter cake with ethyl acetate.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF is crucial as moisture can quench the organocopper intermediates and reduce the yield.
-
Activated Copper: The reactivity of the copper is critical for the Ullmann coupling. Activation, for example by washing with a dilute acid solution followed by acetone and ether, removes the passivating oxide layer.[8]
-
Nitrogen Atmosphere: An inert atmosphere prevents the oxidation of the copper and any reactive intermediates.
-
Diatomaceous Earth Filtration: This step effectively removes the fine copper salts that can complicate subsequent purification steps.
Caption: A streamlined workflow for the synthesis of this compound.
Emergency Procedures
Preparedness is key to mitigating the consequences of any laboratory incident.
Spill Management
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact the institutional emergency response team.
Exposure Response
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste from the synthesis and purification steps in a labeled, sealed container.
-
Disposal: Dispose of all hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
Conclusion
This compound is a compound of significant interest with a clear hazard profile characteristic of nitroaromatic compounds. By understanding its physicochemical properties, potential toxicological effects, and thermal instability, and by rigorously applying the risk assessment, handling, and emergency procedures outlined in this guide, researchers can safely harness its synthetic utility. The principles of causality and self-validation embedded in these protocols are designed to foster a culture of safety and scientific integrity in the laboratory.
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Wikipedia. (2023). Ullmann reaction. In Wikipedia. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes Using 3,3'-Dinitro-2,2'-bipyridyl as a Ligand
Introduction: The Strategic Role of 3,3'-Dinitro-2,2'-bipyridyl in Coordination Chemistry
The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart unique electronic and steric properties to metal centers. Substituted 2,2'-bipyridyls are a cornerstone of this research, valued for their robust chelating ability and the predictable geometries they enforce upon complexation.[1] Among these, this compound stands out as a ligand of significant interest. The introduction of nitro groups at the 3 and 3' positions dramatically alters the electronic landscape of the bipyridyl core. These strongly electron-withdrawing groups modulate the metal-to-ligand charge transfer (MLCT) properties of the resulting complexes, a feature of paramount importance in the development of materials for photocatalysis, sensing, and molecular electronics.[2]
Furthermore, the nitro functionalities offer potential secondary coordination sites or can be chemically modified, opening avenues for the construction of more complex supramolecular assemblies and multifunctional materials. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the this compound ligand, aimed at researchers and professionals in chemical synthesis and drug development.
Ligand Profile: Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is critical for successful complex synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₄O₄ | PubChem[3] |
| Molecular Weight | 246.18 g/mol | PubChem[3] |
| CAS Number | 1024-94-8 | Alfa Chemistry, ChemScene[4][5] |
| Appearance | Typically a solid | --- |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO | General Knowledge |
Note: Experimental properties such as melting point and detailed solubility should be confirmed with the specific batch from the supplier.
Core Protocol: Synthesis of a Representative Metal Complex - [M(3,3'-dinitro-2,2'-bpy)Cl₂]
This protocol outlines a general procedure for the synthesis of a dichlorido metal complex with this compound. This serves as a foundational method that can be adapted for various transition metals (e.g., Ru(II), Co(II), Cu(II)). The causality behind each step is explained to provide a deeper understanding of the experimental design.
Rationale: The choice of a metal dichloride salt is a common starting point as the chloride ions are reasonably labile and can be readily displaced by the bidentate this compound ligand. The solvent system is selected to ensure the solubility of both the metal salt and the ligand, facilitating an efficient reaction.
Materials and Reagents:
-
This compound (≥98% purity)
-
A suitable metal(II) chloride salt (e.g., RuCl₃·xH₂O, CoCl₂·6H₂O, CuCl₂·2H₂O)
-
Anhydrous Ethanol or Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. The entire apparatus must be thoroughly dried to prevent the coordination of water, which can compete with the desired ligand. Purge the system with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove oxygen and moisture.
-
Reagent Dissolution:
-
In the Schlenk flask, dissolve one molar equivalent of the chosen metal chloride salt in a minimal amount of anhydrous ethanol under a positive pressure of inert gas. Gentle heating may be required to facilitate dissolution.
-
In a separate, dry flask, dissolve one molar equivalent of this compound in anhydrous ethanol.
-
-
Reaction Mixture:
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature using a cannula or dropping funnel. This controlled addition helps to prevent the formation of undesired polymeric species.
-
Upon addition, a color change is typically observed, indicating the initial formation of the complex.
-
-
Reaction and Precipitation:
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The elevated temperature provides the necessary activation energy for the ligand substitution to go to completion.
-
As the reaction progresses, the desired metal complex will often precipitate out of the solution due to its lower solubility.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Dry the final product under vacuum to remove all residual solvent.
-
Visualizing the Synthesis Workflow
Caption: Potential applications derived from this compound metal complexes.
Conclusion and Future Outlook
The this compound ligand offers a powerful platform for the design of novel metal complexes with tailored electronic and photophysical properties. The protocols detailed herein provide a solid foundation for the synthesis and characterization of these fascinating compounds. Future research will likely focus on the post-synthetic modification of the nitro groups to create even more intricate and functional molecular architectures. The continued exploration of the coordination chemistry of this ligand promises to yield new materials and catalysts that will find applications in a wide range of scientific disciplines, from sustainable energy to advanced therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Metal Complexes Using Diamino-bipyridine Ligands.
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- JoVE. (2022). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview.
- Organic Syntheses. (n.d.). 2,2'-Bipyridine.
- ACS Publications. (n.d.). Synthetic routes to luminescent 2,2'-bipyridyl complexes of rhenium: preparation and spectral and redox properties of mono(bipyridyl) complexes of rhenium(III) and rhenium(I). Inorganic Chemistry.
- ResearchGate. (2025). Synthesis and Characterization of New dn Metal Complexes with 4,4′-Bipyridine and Formates.
- Wiley Online Library. (n.d.). Synthesis and Characterization of a Copper Dinitrogen Complex Supported by a Weakly Coordinating Anion.
- PubMed. (2014). Exploring the coordination chemistry of 3,3'-di(picolinamoyl)-2,2'-bipyridine: one ligand, multiple nuclearities. Inorganic Chemistry.
- MDPI. (n.d.). D,L-Citrullinato-bipyridine Copper Complex: Experimental and Theoretical Characterization.
- Alfa Chemistry. (n.d.). CAS 1024-94-8 2,2'-Bipyridine,3,3'-dinitro-.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). The Synthesis of Certain Substituted 2,2'-Bipyridyls1. Journal of the American Chemical Society.
- SOAR. (n.d.). Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com.
- Taylor & Francis Online. (n.d.). Two novel bipyridine-based cobalt (II) complexes: synthesis, characterization, molecular docking, DNA-binding and biological evaluation.
- Ambeed. (n.d.). 1024-94-8 | 3,3'-Dinitro-2,2'-bipyridine.
- Indian Academy of Sciences. (2006). Synthesis, spectra and electrochemistry of dinitro-bis- {2-(phenylazo)pyrimidine} ruthenium(II).
- ResearchGate. (n.d.). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes.
- ResearchGate. (n.d.). Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes.
- ChemScene. (n.d.). 1024-94-8 | 3,3'-Dinitro-2,2'-bipyridine.
- Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Structure and Properties of 3,3'-Dimethyl-2,2'-bipyridine.
Sources
Application Note: High-Yield Synthesis of 3,3'-Diamino-2,2'-bipyridyl via Reduction of 3,3'-Dinitro-2,2'-bipyridyl
Abstract
3,3'-Diamino-2,2'-bipyridyl is a cornerstone ligand in coordination chemistry and a vital precursor for synthesizing complex heterocyclic molecules, functional polymers, and pharmaceutical intermediates. Its synthesis is most effectively achieved through the reduction of its dinitro analogue, 3,3'-Dinitro-2,2'-bipyridyl. This application note provides two robust and validated protocols for this transformation, tailored for researchers in synthetic chemistry and drug development. We present a catalytic transfer hydrogenation method using hydrazine hydrate with a palladium catalyst, prized for its efficiency and operational simplicity, and a classic method employing tin(II) chloride, which offers a reliable alternative. This guide emphasizes the causality behind procedural choices, comprehensive safety measures, and troubleshooting to ensure reproducible, high-yield synthesis.
Introduction and Strategic Overview
The conversion of aromatic nitro compounds into primary amines is a fundamental transformation in organic synthesis. For the preparation of 3,3'-diamino-2,2'-bipyridyl, the choice of reducing agent and reaction conditions is critical to achieving high yields while minimizing side reactions. The two protocols detailed herein were selected based on their proven reliability, scalability, and differing operational requirements, providing researchers with flexibility based on available resources and safety infrastructure.
-
Protocol A: Catalytic Transfer Hydrogenation. This modern approach utilizes an in situ source of hydrogen, generated from the decomposition of hydrazine hydrate on a palladium on carbon (Pd/C) surface.[1][2] It circumvents the need for high-pressure hydrogenation equipment and flammable hydrogen gas, making it a preferred method in many research laboratories for its enhanced safety and selectivity.[3][4]
-
Protocol B: Tin(II) Chloride Reduction. A classic and powerful method, the reduction with stannous chloride (SnCl₂) in an acidic medium is highly effective for nitro group reductions.[5][6] It is particularly useful when catalytic methods are sluggish or when catalyst poisoning is a concern. The straightforward procedure and inexpensive reagents make it a valuable tool in the synthetic chemist's arsenal.[7]
Mandatory Safety Protocols: A Prerequisite for Synthesis
The reagents used in these protocols, particularly hydrazine hydrate, are hazardous. Adherence to strict safety protocols is non-negotiable.
-
Hazard Assessment:
-
Hydrazine Hydrate (N₂H₄·H₂O): Acutely toxic via all routes of exposure, corrosive, and a suspected carcinogen and reproductive toxin.[8][9] It is flammable and can be reactive.[10][11]
-
This compound: Nitroaromatic compounds are energetic and should be handled with care, avoiding shock and excessive heat.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive.
-
-
Required Engineering Controls and Personal Protective Equipment (PPE):
-
All operations must be conducted within a certified chemical fume hood.[12]
-
Personal Attire: A flame-resistant lab coat is required when working with hydrazine.
-
Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[9][12]
-
Hand Protection: Wear heavy-duty, chemical-resistant nitrile or chloroprene gloves.[8] Check compatibility charts for breakthrough times.
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. All waste is considered hazardous and must be disposed of according to institutional guidelines.[8]
-
Chemical Transformation Pathway
The overall reaction involves the reduction of two nitro groups to two amino groups, requiring a total of 12 equivalents of electrons.
Caption: General scheme for the reduction of this compound.
Protocol A: Catalytic Transfer Hydrogenation
This protocol is recommended for its high efficiency and milder workup procedure. The key is the controlled, dropwise addition of hydrazine hydrate to manage the exothermic reaction and nitrogen gas evolution.
Experimental Workflow
Caption: Workflow for Catalytic Transfer Hydrogenation.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (for 1g scale) | Moles (mmol) | Notes |
| This compound | 246.16 | 1.0 g | 4.06 | Starting material. |
| 10% Palladium on Carbon (Pd/C) | N/A | 100 mg (10% w/w) | N/A | Catalyst. Use a high-quality, active catalyst. |
| Hydrazine Monohydrate (~64% N₂H₄) | 50.06 | ~1.25 mL | ~40.6 (10 eq) | Reducing agent. Handle with extreme caution. |
| Ethanol (Absolute) | 46.07 | 25-30 mL | N/A | Reaction solvent. |
| Celite® (Diatomaceous earth) | N/A | Small pad | N/A | Filtration aid. |
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 g, 4.06 mmol) and 10% Pd/C (100 mg) in absolute ethanol (25 mL).
-
Heating: Heat the suspension to a gentle reflux with vigorous stirring. The mixture will be a dark grey/black slurry.
-
Reduction: Using a dropping funnel or syringe pump, add hydrazine monohydrate (~1.25 mL, 40.6 mmol) dropwise to the refluxing suspension over 30-45 minutes. Causality: A slow addition rate is critical to control the exothermic reaction and the vigorous evolution of nitrogen gas, preventing dangerous pressure buildup and ensuring a controlled reduction.
-
Monitoring: After the addition is complete, maintain the reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours after addition.
-
Catalyst Removal: Allow the mixture to cool slightly but filter while still hot through a pad of Celite® to remove the Pd/C catalyst.[13] Safety Note: Do not allow the Pd/C on the filter paper to dry out, as it can be pyrophoric. Immediately quench the filter cake with water. Wash the Celite pad with hot ethanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be an off-white or pale-yellow solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3,3'-diamino-2,2'-bipyridyl as fine needles.
Protocol B: Reduction with Tin(II) Chloride
This classic protocol is highly reliable but requires a more rigorous workup to remove tin salts. The final step of basification is crucial for liberating the free amine product.
Experimental Workflow
Caption: Workflow for Tin(II) Chloride Reduction.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (for 1g scale) | Moles (mmol) | Notes |
| This compound | 246.16 | 1.0 g | 4.06 | Starting material. |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 5.5 g | 24.4 (6 eq) | Reducing agent. A stoichiometric excess is required.[7] |
| Hydrochloric Acid (Conc., ~37%) | 36.46 | 10 mL | ~120 | Acidic medium. |
| Ethanol | 46.07 | 15 mL | N/A | Co-solvent. |
| Sodium Hydroxide (NaOH) | 40.00 | ~20 g in 50 mL H₂O | ~500 | For basification during workup. Prepare a concentrated solution. |
| Ethyl Acetate | 88.11 | ~100 mL | N/A | Extraction solvent. |
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask, dissolve tin(II) chloride dihydrate (5.5 g, 24.4 mmol) in concentrated HCl (10 mL). Some gentle warming may be required.
-
Addition: To this solution, add a solution of this compound (1.0 g, 4.06 mmol) in ethanol (15 mL).
-
Reduction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Basification: Cool the reaction vessel in an ice bath. Slowly and carefully add a concentrated solution of NaOH (~40% w/v) until the solution is strongly basic (pH > 11). A thick, white precipitate of tin(IV) hydroxide will form. Causality: This step is critical to deprotonate the ammonium salt of the product and precipitate the tin salts, allowing the free diamine to be extracted into an organic solvent.
-
Extraction: Transfer the slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). The organic layer should be separated carefully from the aqueous layer and the solid precipitate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.
Comparative Analysis and Troubleshooting
| Parameter | Protocol A (Hydrazine/Pd/C) | Protocol B (SnCl₂/HCl) |
| Pros | High yield, clean reaction, easier workup, avoids H₂ gas.[1] | Robust, inexpensive reagents, less sensitive to catalyst poisons.[6] |
| Cons | Hydrazine is highly toxic, catalyst can be pyrophoric. | Requires large excess of reagent, strenuous workup, tin waste. |
| Typical Yield | > 85% | 70-85% |
Troubleshooting Guide:
-
Low Yield / Incomplete Reaction (Protocol A): The Pd/C catalyst may be deactivated. Use a fresh batch of catalyst. Ensure sufficient equivalents of hydrazine have been added.[13]
-
Low Yield / Oily Product (Protocol B): Incomplete basification during workup. Ensure the aqueous layer is strongly basic (check with pH paper) to fully precipitate tin salts and liberate the free amine. Incomplete extraction can also be a cause.
-
Product Darkens on Standing: Aromatic diamines can be susceptible to air oxidation. Store the final product under an inert atmosphere (Nitrogen or Argon) and protect it from light.
References
-
Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]
-
Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed. Available at: [Link]
-
Tan, T., et al. (2020). Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease. ResearchGate. Available at: [Link]
-
Basu, B., et al. (2003). Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst. Green Chemistry. Available at: [Link]
-
PubMed. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-monosubstituted [2,2′-Bipyridyl]-3,3′-diamines. Available at: [Link]
-
UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. Available at: [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]
-
RSC Publishing. (1998). Synthesis, properties and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
StackExchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Available at: [Link]
-
Wikipedia. (n.d.). Tin(II) chloride. Available at: [Link]
-
ResearchGate. (n.d.). Bipyridines. Part XVIII. On the Synthesis of [2,2'-Bipyridine]-3-ol and Other Novel 2,2'-Bipyridine Derivatives from [2,2'-Bipyridine]-3,3'-diamine. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Tin(II) Chloride Dihydrate. Common Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: Leveraging 3,3'-Dinitro-2,2'-bipyridyl for the Synthesis of Advanced Functionalized Bipyridines
Introduction: The Strategic Importance of Functionalized Bipyridines
The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry, materials science, and pharmaceutical development. Its remarkable ability to chelate metal ions has led to its integration into catalysts, photosensitizers, and supramolecular assemblies.[1][2][3] The functionalization of the bipyridine core is paramount, as it allows for the fine-tuning of its electronic, steric, and photophysical properties. 3,3'-Dinitro-2,2'-bipyridyl has emerged as a highly versatile and strategic starting material for accessing a diverse array of substituted bipyridines. The electron-withdrawing nature of the nitro groups at the 3 and 3' positions significantly influences the reactivity of the aromatic rings, paving the way for a variety of synthetic transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for researchers in academia and industry.
Chemical Profile and Reactivity of this compound
The key to unlocking the synthetic potential of this compound lies in understanding its inherent reactivity. The two nitro groups are powerful electron-withdrawing substituents, which profoundly impact the bipyridine system in two primary ways:
-
Activation towards Nucleophilic Aromatic Substitution (SNA r): The nitro groups render the pyridine rings electron-deficient, making them susceptible to attack by nucleophiles.[4][5] This opens up pathways for the direct introduction of substituents, a reaction that is typically challenging on unsubstituted pyridine rings.
-
Facilitation of Reduction to Amines: The nitro groups can be readily reduced to primary amines, yielding 3,3'-diamino-2,2'-bipyridine. This diamine is a crucial intermediate, serving as a versatile platform for a wide range of subsequent functionalization reactions.
The strategic positioning of the nitro groups ortho to the pyridyl nitrogens also influences the molecule's conformational preferences and coordination behavior, which can be exploited in the design of sophisticated ligands.
Core Synthetic Strategies and Protocols
The journey from this compound to highly functionalized derivatives primarily revolves around two key transformations: the reduction of the nitro groups and the subsequent derivatization of the resulting amines.
Protocol 1: Synthesis of 3,3'-Diamino-2,2'-bipyridine via Reduction
The reduction of the dinitro precursor to the diamine is the gateway to a multitude of functionalization possibilities. The choice of reducing agent is critical to ensure high yield and purity.
Method A: Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds.
-
Reagents and Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel and standard glassware
-
-
Step-by-Step Protocol:
-
In a round-bottom flask, suspend this compound in ethanol or a mixture of ethanol and water.
-
Add an excess of SnCl₂·2H₂O (typically 5-10 equivalents per nitro group).
-
Carefully add concentrated HCl and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of NaOH or K₂CO₃ until the solution is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 3,3'-diamino-2,2'-bipyridine.
-
Purify the product by recrystallization or column chromatography.
-
Method B: Catalytic Hydrogenation with Hydrazine Hydrate and Pd/C
This method offers a milder alternative to the tin chloride reduction.[6]
-
Reagents and Materials:
-
This compound
-
Hydrazine monohydrate
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Celite
-
Round-bottom flask, reflux condenser, and magnetic stirrer
-
-
Step-by-Step Protocol:
-
Suspend this compound in ethanol in a round-bottom flask.[6]
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[6]
-
Heat the mixture to reflux.[6]
-
Slowly add hydrazine monohydrate dropwise to the refluxing suspension.[6]
-
Continue refluxing until TLC analysis indicates the complete disappearance of the starting material.[6]
-
Allow the reaction to cool and filter the hot solution through a pad of Celite to remove the Pd/C catalyst.[6]
-
Wash the Celite pad with hot ethanol.[6]
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the product.[6]
-
Table 1: Comparison of Reduction Methods
| Parameter | Method A: SnCl₂/HCl | Method B: Pd/C, Hydrazine Hydrate |
| Reagents | Tin(II) chloride, HCl | Palladium on carbon, Hydrazine hydrate |
| Conditions | Reflux | Reflux |
| Workup | Neutralization and extraction | Filtration |
| Advantages | Readily available and inexpensive reagents | Milder conditions, easier workup |
| Disadvantages | Stoichiometric tin waste, acidic conditions | Flammable catalyst, toxic hydrazine |
Protocol 2: Derivatization of 3,3'-Diamino-2,2'-bipyridine
The amino groups of 3,3'-diamino-2,2'-bipyridine are nucleophilic and can undergo a wide range of reactions to install various functional groups.
Example: Acylation to form Amide Derivatives
-
Reagents and Materials:
-
3,3'-Diamino-2,2'-bipyridine
-
Acyl chloride or carboxylic acid
-
Anhydrous potassium carbonate (K₂CO₃) or a coupling agent like HATU
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Protocol (using Acyl Chloride):
-
Dissolve 3,3'-diamino-2,2'-bipyridine and anhydrous K₂CO₃ in anhydrous DCM under an inert atmosphere.[7]
-
Cool the mixture to 0 °C in an ice bath.[7]
-
Slowly add the desired acyl chloride (2.2 equivalents) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[7]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting bis-amide by column chromatography or recrystallization.
-
Diagram 1: Synthetic Pathways from this compound
Caption: Key synthetic transformations starting from this compound.
Advanced Functionalization via Cross-Coupling Reactions
While the derivatization of the amino groups provides one avenue for functionalization, palladium-catalyzed cross-coupling reactions offer a powerful strategy for introducing carbon-carbon and carbon-heteroatom bonds.[8][9][10][11] These reactions typically require the conversion of the nitro or amino groups into a suitable handle for cross-coupling, such as a halide.
Conceptual Workflow for Cross-Coupling
-
Synthesis of a Dihalogenated Bipyridine: Starting from 3,3'-diamino-2,2'-bipyridine, a Sandmeyer reaction can be employed to introduce halogens (e.g., Br, Cl) at the 3 and 3' positions.
-
Palladium-Catalyzed Cross-Coupling: The resulting 3,3'-dihalo-2,2'-bipyridine can then be subjected to various cross-coupling reactions, such as:
Diagram 2: Cross-Coupling Workflow
Caption: General workflow for functionalization via cross-coupling reactions.
Troubleshooting and Expert Recommendations
-
Incomplete Reduction: If the reduction of the dinitro compound is sluggish, ensure the quality of the reducing agent and catalyst. For SnCl₂ reductions, the addition of a co-solvent like acetic acid can sometimes improve solubility and reaction rates. For catalytic hydrogenations, ensure the catalyst is not poisoned and that the system is free of oxygen.[6]
-
Side Reactions in Derivatization: The amino groups in 3,3'-diamino-2,2'-bipyridine have different reactivities. To avoid mixtures of mono- and di-substituted products, it is often necessary to use a slight excess of the derivatizing agent and carefully control the reaction conditions (e.g., temperature, addition rate).
-
Low Yields in Cross-Coupling: The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.[8][13] Screening a variety of conditions is often necessary to optimize the yield for a specific substrate. The purity of the dihalogenated bipyridine is also crucial.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized bipyridines. By mastering the reduction of the nitro groups and the subsequent derivatization of the resulting diamine, researchers can access a rich chemical space of novel ligands and materials. Furthermore, the strategic conversion of the amino functionalities into handles for palladium-catalyzed cross-coupling reactions provides an even broader scope for creating complex and tailored bipyridine architectures. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable starting material.
References
- Vertex AI Search. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (n.d.). Synthesis of 3,3'-diamino-2,2'-bipyridine derivatives 4a–4k. Reagents....
- PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. J Med Chem, 43(4), 675-82.
- National Institutes of Health. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- National Institutes of Health. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Diamino-Bipyridines.
- ResearchGate. (2025). Synthesis of Differently Disubstituted 2,2′‐Bipyridines by a Modified Negishi Cross‐Coupling Reaction | Request PDF.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central.
- ResearchGate. (n.d.). Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials.
- (n.d.). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law.
- Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted 2,2'-Bipyridyls1.
- YouTube. (2019). nucleophilic aromatic substitutions.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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Application Notes and Protocols: Electrochemical Studies of 3,3'-Dinitro-2,2'-bipyridyl and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dinitro-2,2'-bipyridyl and its corresponding metal complexes represent a compelling class of compounds with significant potential across various scientific disciplines. The strategic placement of electron-withdrawing nitro groups on the bipyridyl scaffold profoundly influences the electronic properties of the ligand and, consequently, the redox behavior of its metal complexes. This unique characteristic makes them highly attractive for applications in catalysis, electrocatalysis, and the development of novel sensor technologies.[1][2] Understanding the electrochemical behavior of these molecules is paramount to harnessing their full potential.
This guide provides a comprehensive overview of the electrochemical studies of this compound and its metal complexes. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate these systems effectively. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a deep and functional understanding of the subject matter.
Synthesis of this compound
The synthesis of the this compound ligand is a critical first step for any subsequent complexation and electrochemical analysis. While several synthetic routes exist, a common and effective method involves the nitration of 2,2'-bipyridine.
Protocol 1: Nitration of 2,2'-bipyridine
Materials:
-
2,2'-bipyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Sodium carbonate or other suitable base for neutralization
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add 2,2'-bipyridine to a mixture of fuming nitric acid and concentrated sulfuric acid, maintained at a low temperature using an ice bath. The addition should be slow and controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is typically heated to a specific temperature and stirred for several hours to ensure complete nitration. The exact temperature and reaction time will depend on the specific literature procedure being followed.
-
Work-up: The reaction mixture is then cooled and carefully poured onto crushed ice. This is followed by neutralization with a base, such as sodium carbonate, until the solution is neutral or slightly basic.
-
Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to yield pure this compound.
Note: This is a generalized procedure. Researchers should consult specific literature for precise quantities, reaction conditions, and safety precautions. The synthesis of nitro compounds can be hazardous and should be performed with appropriate safety measures in a well-ventilated fume hood.
Synthesis of Metal Complexes
The synthesized this compound ligand can be used to form complexes with a variety of transition metals. The choice of metal and reaction conditions will dictate the final structure and properties of the complex.
Protocol 2: General Synthesis of a Metal Complex with this compound
Materials:
-
This compound (ligand)
-
A salt of the desired transition metal (e.g., RuCl₃·xH₂O, PtCl₂, FeCl₂)
-
Appropriate solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)
-
Reflux apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon gas line) if the metal is air-sensitive
Procedure:
-
Ligand Dissolution: Dissolve the this compound ligand in a suitable solvent in a round-bottom flask.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Reaction: Add the metal salt solution to the ligand solution. The molar ratio of metal to ligand will depend on the desired coordination number of the final complex (e.g., 1:1, 1:2, 1:3).
-
Reflux: The reaction mixture is typically heated to reflux under an inert atmosphere for a specific period to facilitate complex formation. Reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the product is isolated by cooling the solution to induce precipitation or by removing the solvent. The crude complex is then purified by recrystallization or column chromatography.
Electrochemical Characterization
Cyclic Voltammetry (CV) is a powerful and widely used technique to investigate the redox properties of this compound and its metal complexes.[3] It provides information on the formal reduction potentials, the reversibility of redox processes, and the stability of the electrochemically generated species.
Protocol 3: Cyclic Voltammetry of this compound and its Metal Complexes
Materials and Equipment:
-
Potentiostat with a three-electrode cell setup
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Auxiliary (counter) electrode (e.g., platinum wire or mesh)
-
Electrochemical cell
-
High-purity solvent (e.g., acetonitrile, dimethylformamide - DMF)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆ or tetrabutylammonium perchlorate - TBAP)
-
Analyte (this compound or its metal complex)
-
Inert gas (e.g., nitrogen or argon) for deaeration
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry Experiment.
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, then sonicate in distilled water and the solvent to be used for the experiment.
-
Solution Preparation: Prepare a solution of the analyte (typically in the millimolar concentration range) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deaeration: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrochemical Measurement: Immerse the three electrodes in the solution. Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate. A typical starting scan rate is 100 mV/s.
-
Data Acquisition: Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
Data Analysis: From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The formal reduction potential (E°') can be estimated as (Epa + Epc)/2. The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity for a reversible process.
Interpreting the Electrochemical Data
The electrochemical behavior of this compound is dominated by the reduction of the nitro groups. Upon complexation with a metal center, the electrochemical response becomes more complex, often showing both metal-centered and ligand-centered redox processes.
-
Ligand-Centered Reductions: The nitro groups on the bipyridyl ligand are strong electron acceptors. Therefore, the cyclic voltammogram of the free ligand will typically show one or more reduction waves corresponding to the stepwise reduction of the two nitro groups. The potentials of these reductions will be influenced by the solvent and supporting electrolyte used.
-
Metal-Centered Redox Processes: For metal complexes, additional redox waves may be observed that are attributed to the oxidation or reduction of the metal center (e.g., Ru(II)/Ru(III) or Fe(II)/Fe(III)).[4][5] The potential of these metal-centered processes is influenced by the nature of the ligand. The electron-withdrawing nitro groups on the this compound ligand will generally make the metal center more difficult to oxidize (i.e., shift the oxidation potential to more positive values) compared to complexes with unsubstituted bipyridine.
-
Influence of Metal on Ligand Reductions: Coordination to a metal center can also affect the reduction potentials of the nitro groups. The metal can act as a Lewis acid, withdrawing electron density from the ligand and making the nitro groups easier to reduce (i.e., shifting the reduction potentials to less negative values).
Table 1: Representative Electrochemical Data
| Compound | Redox Couple | E°' (V vs. Ag/AgCl) | ΔEp (mV) | Reference |
| [Pt(3,3'-(NO₂)₂-bipy)Cl₂] | Ligand Reduction 1 | -0.68 | - | [6] |
| [Pt(3,3'-(NO₂)₂-bipy)Cl₂] | Ligand Reduction 2 | -1.10 | - | [7] |
| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(III) | +1.26 | 60 | [4] |
| [Fe(bpy)₃]²⁺ | Fe(II)/Fe(III) | +1.06 | 60 | [5] |
Note: The values in this table are illustrative and can vary significantly depending on the experimental conditions (solvent, electrolyte, reference electrode).
Advanced Electrochemical Techniques
While cyclic voltammetry is the workhorse for initial electrochemical characterization, other techniques can provide more detailed information.
-
Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity and better resolution for closely spaced redox peaks compared to CV.[8]
-
Spectroelectrochemistry: This technique combines electrochemical measurements with spectroscopic methods (e.g., UV-Vis-NIR or EPR). It allows for the in-situ characterization of the electronic structure of the species generated at different potentials.[6][7]
Applications and Future Directions
The unique electrochemical properties of this compound and its metal complexes open up a wide range of potential applications:
-
Catalysis: The ability of these complexes to exist in multiple stable oxidation states makes them promising candidates as catalysts for a variety of chemical transformations.[9]
-
Electrocatalysis: They can be employed as electrocatalysts for important reactions such as the reduction of CO₂ or the evolution of hydrogen.[1]
-
Sensors: The sensitivity of their electrochemical and spectroscopic properties to the surrounding environment can be exploited for the development of chemical sensors.
-
Molecular Electronics: The well-defined redox states and tunable electronic properties make them interesting building blocks for molecular electronic devices.
Future research in this area will likely focus on the synthesis of new complexes with different metal centers and modified bipyridyl ligands to fine-tune their properties for specific applications. A deeper understanding of the relationship between the molecular structure and the electrochemical behavior, aided by computational studies, will be crucial for the rational design of next-generation materials.
Conclusion
This guide has provided a detailed overview of the synthesis, electrochemical characterization, and potential applications of this compound and its metal complexes. The protocols and explanations herein are intended to serve as a valuable resource for researchers entering this exciting field. By combining rigorous experimental work with a solid understanding of the underlying principles, the scientific community can continue to unlock the full potential of these versatile molecules.
References
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On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Dalton Transactions.
-
On the electronic structure of nitro-substituted bipyridines and their platinum complexes. ResearchGate.
-
Synthesis of Diamino-Bipyridines. Benchchem.
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Synthesis, spectra and electrochemistry of dinitro-bis-{2-(phenylazo)pyrimidine} ruthenium(II). Indian Academy of Sciences.
-
Synthesis, Structures, Spectroscopic and Electrochemical Properties of Dinitrosyl Iron Complexes with Bipyridine, Terpyridine and 1,10-Phenathroline. National Institutes of Health.
-
SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE AS A LIGAND. Journal of Engineering and Science Research.
-
Bipyridine Derivatives. ResearchGate.
-
Spectroscopic and electrochemical investigation of mixed – ligand transition metal complexes with 2N-salicylidine-5-(p-nitrophenyl)-1, 3, 4-thiadiazole and 5, 5'-Me2bipy in aqueous medium. ResearchGate.
-
3,3'-Dinitro-2,2'-bipyridine. ChemScene.
-
Transition metal complexes of 2,2'-bipyridine. Wikipedia.
-
This compound. PubChem.
-
Electrochemical data for the [Ru(bpy) 2 (L)] 3+ complexes in acetonitrile. ResearchGate.
-
Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. ResearchGate.
-
3,3'-Dinitro-2,2'-bipyridine. BLD Pharm.
-
Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. National Institutes of Health.
-
Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Revision. Defense Technical Information Center.
-
(a) CV and (b) dPV studies of Ru-1 and Ru-2 in acetonitrile. ResearchGate.
-
Recent developments in metal dipyrrin complexes: Design, synthesis, and applications. ResearchGate.
-
Advances on the Merger of Electrochemistry and Transition Metal Catalysis for Organic Synthesis. ACS Publications.
-
Metal complex catalysts and uses thereof. Google Patents.
-
The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation. Dalton Transactions.
-
3,3′-Dinitro-4,4′-bipyridine. National Institutes of Health.
-
Dipyrrin based metal complexes: reactivity and catalysis. Dalton Transactions.
-
4,4'-Dinitro-2,2'-bipyridine. PubChem.
-
Application Notes and Protocols for the Synthesis of Metal Complexes Using Diamino-bipyridine Ligands. Benchchem.
-
Zinc(II) Complexes with Dimethyl 2,2′-Bipyridine-4,5-dicarboxylate: Structure, Antimicrobial Activity and DNA/BSA Binding Study. MDPI.
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Application Notes & Protocols: 3,3'-Dinitro-2,2'-bipyridyl in Organic Electronics
Prepared by: Gemini, Senior Application Scientist
Introduction: Identifying a Niche for a Specialized Bipyridine Derivative
The field of organic electronics is predicated on the rational design of molecules to control charge injection, transport, and recombination in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Bipyridine-based ligands and molecules have a rich history in coordination chemistry and catalysis, but their rigid structure and tunable electronic properties also make them compelling candidates for electronic materials.[1]
This application note focuses on 3,3'-Dinitro-2,2'-bipyridyl , a molecule whose potential in organic electronics remains largely unexplored in mainstream literature but can be inferred from its fundamental chemical properties. The presence of two strongly electron-withdrawing nitro groups on the bipyridine core significantly alters its electronic landscape. This modification is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a strong electron acceptor. Such a characteristic is the primary prerequisite for n-type semiconductor materials used as electron-transporters or acceptors in organic electronic devices.
While its isomer, 4,4'-dinitro-2,2'-bipyridyl, is noted as a versatile intermediate in organic synthesis, this guide will extrapolate from foundational principles to build a case for the utility of the 3,3'-dinitro isomer. We will present its physicochemical properties, propose its application as an Electron Transport Layer (ETL) in OLEDs and an acceptor in OPVs, and provide detailed, representative protocols for device fabrication and material synthesis.
Physicochemical & Electronic Properties
A thorough understanding of a material's intrinsic properties is critical before its integration into a device. The key attributes of this compound are summarized below.
Core Properties
| Property | Value | Source |
| IUPAC Name | 3-nitro-2-(3-nitro-2-pyridinyl)pyridine | [2] |
| Molecular Formula | C₁₀H₆N₄O₄ | [2][3] |
| Molecular Weight | 246.18 g/mol | [2][3] |
| CAS Number | 1024-94-8 | [2][3] |
Predicted Electronic Structure
The defining feature of this molecule is the presence of two nitro (-NO₂) groups. These are powerful electron-withdrawing groups that induce a significant dipole and lower the energy levels of the frontier molecular orbitals (HOMO and LUMO).
-
Low-Lying LUMO: The primary effect of the nitro groups is a stabilization (lowering) of the LUMO energy level. A low LUMO is essential for efficient electron injection from common cathodes (like Aluminum or Calcium) and for facilitating electron transport.[4] This makes this compound a strong candidate for an n-type material.
-
Deep HOMO: Consequently, the Highest Occupied Molecular Orbital (HOMO) is also expected to be very deep (low in energy). This creates a large energy gap between the HOMO and LUMO, which is beneficial for hole-blocking properties in an ETL and ensures good photostability.[5] The large gap implies that a high energy is required to excite an electron, suggesting the material would be transparent in much of the visible spectrum, a desirable trait for transport layers.[6]
Caption: Molecular structure of this compound.
Application I: Electron Transport Layer (ETL) in OLEDs
The primary function of an ETL in an OLED is to facilitate the transport of electrons from the cathode to the emissive layer for recombination with holes, while simultaneously blocking the migration of holes to the cathode. The predicted deep HOMO and low LUMO of this compound make it an excellent theoretical candidate for this purpose.
Causality Behind Application
-
Efficient Electron Injection: A LUMO level of approximately -3.0 to -3.5 eV would align well with the work function of common cathodes like Aluminum (~4.2 eV) or bilayer cathodes like LiF/Al, minimizing the injection barrier.[4]
-
Effective Hole Blocking: A deep HOMO level (e.g., < -6.5 eV) would create a large energy barrier for holes arriving from the emissive layer, preventing them from leaking to the cathode, which would otherwise reduce device efficiency and cause instability.
-
Morphological Stability: Bipyridine derivatives are known for their rigidity, which can lead to the formation of stable amorphous films via vacuum deposition, preventing crystallization and ensuring device longevity.
Caption: Typical OLED device architecture incorporating the proposed ETL.
Protocol: OLED Fabrication by Thermal Evaporation
This protocol describes a standard method for fabricating a small-molecule OLED to test the performance of this compound as an ETL.
Materials & Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Material (e.g., TAPC)
-
Emissive Layer Host (e.g., CBP) and Dopant (e.g., Ir(ppy)₃)
-
This compound (as ETL)
-
Lithium Fluoride (LiF)
-
High-purity Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (Deionized water, acetone, isopropanol)
-
UV-Ozone or Plasma cleaner
Procedure:
-
Substrate Preparation:
-
Clean ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the ITO surface with UV-Ozone or Oxygen Plasma for 10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the layers sequentially without breaking vacuum. The deposition rate and thickness should be monitored with a quartz crystal microbalance.
-
HTL: Deposit 40 nm of TAPC at a rate of ~1.0 Å/s.
-
EML: Co-evaporate CBP and Ir(ppy)₃ (6% doping concentration) for a total thickness of 20 nm. Maintain a total deposition rate of ~1.0 Å/s.
-
ETL: Deposit 30 nm of This compound at a rate of ~1.0 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of LiF at a rate of ~0.2 Å/s to facilitate electron injection.
-
Deposit a 100 nm layer of Al at a rate of ~2.0 Å/s to serve as the cathode.
-
-
Encapsulation and Characterization:
-
Remove the device from the chamber and immediately encapsulate it using a glass lid and UV-cured epoxy in an inert (N₂) atmosphere to prevent degradation from air and moisture.
-
Characterize the device's current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Application II: Acceptor in Organic Photovoltaics (OPVs)
In bulk heterojunction (BHJ) OPVs, a blend of a donor and an acceptor material forms the active layer. Efficient charge generation requires a sufficient energy offset between the donor's HOMO and the acceptor's LUMO to overcome the exciton binding energy.[7] The predicted low LUMO of this compound makes it a potential small-molecule acceptor to be paired with a suitable polymer donor.
Rationale for Application
-
LUMO Energy Alignment: To achieve efficient exciton dissociation, the acceptor's LUMO must be lower than the donor's LUMO. For a common polymer donor like P3HT (LUMO ~ -3.0 eV), an acceptor with a LUMO of ~ -3.5 eV or lower is ideal.
-
Charge Transport: After dissociation, electrons must travel through the acceptor domains to the cathode. The bipyridine structure could facilitate electron transport through π-π stacking if favorable morphology is achieved in the blend.
-
High Open-Circuit Voltage (Voc): The open-circuit voltage of an OPV is related to the energy difference between the donor's HOMO and the acceptor's LUMO.[8] A very low LUMO might decrease Voc, so optimization of the donor-acceptor pair is crucial.
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Application Notes & Protocols: 3,3'-Dinitro-2,2'-bipyridyl as a Versatile Building Block for Supramolecular Assemblies
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 3,3'-Dinitro-2,2'-bipyridyl in the design and synthesis of novel supramolecular assemblies. This document outlines the fundamental properties of this unique building block, explores its potential in coordination chemistry and crystal engineering, and provides detailed protocols for the synthesis and characterization of resultant supramolecular structures.
Introduction: The Potential of this compound in Supramolecular Chemistry
This compound is an intriguing, yet underexplored, building block for the construction of advanced supramolecular architectures. Its structure is characterized by two key features: the bipyridyl core, a classic chelating ligand for a vast array of metal ions, and the electron-withdrawing nitro groups at the 3 and 3' positions. This unique combination of a strong coordination site and functionalities capable of engaging in weaker, directional intermolecular interactions opens up a rich design space for novel materials.
The bipyridyl moiety provides a robust and predictable coordination vector for the assembly of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. The nitro groups, on the other hand, can act as hydrogen bond acceptors and participate in dipole-dipole and other non-covalent interactions, which can be harnessed to guide the self-assembly of co-crystals and to modulate the packing of coordination networks. The interplay between strong metal-ligand bonds and weaker, yet influential, non-covalent interactions allows for a hierarchical approach to the design of functional materials with tailored properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing successful synthetic strategies and for predicting the behavior of the resulting supramolecular assemblies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₄O₄ | [1][2] |
| Molecular Weight | 246.18 g/mol | [1] |
| CAS Number | 1024-94-8 | [1] |
| Appearance | Light yellow powder | |
| Melting Point | Information not readily available | |
| Solubility | Soluble in many organic solvents | |
| Crystal System | Monoclinic | [3] |
| Space Group | P2(1)/c | [3] |
Design Principles for Supramolecular Assembly
The rational design of supramolecular assemblies with this compound hinges on the strategic exploitation of its dual functionality.
Coordination-Driven Assembly
The nitrogen atoms of the bipyridyl core are excellent Lewis bases and readily coordinate to a wide range of transition metal ions. The geometry of the resulting coordination complex is dictated by the preferred coordination number and geometry of the metal ion. For instance, octahedral metal centers can lead to the formation of 3D MOFs, while square planar or tetrahedral metals might favor the formation of 1D chains or discrete cyclic structures.
Caption: Coordination of this compound (DNBP) around a central metal ion (M).
Hydrogen Bonding and Weak Interactions
The nitro groups are potent hydrogen bond acceptors and can participate in C-H···O interactions. In the absence of metal ions, these interactions can guide the self-assembly of this compound into well-defined hydrogen-bonded networks. In the context of coordination polymers, these weaker interactions can play a crucial role in dictating the overall packing of the polymeric chains or layers, influencing properties such as porosity and stability.
Caption: Hydrogen bonding between nitro and C-H groups of adjacent DNBP molecules.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of various supramolecular assemblies using this compound. These protocols are intended as a starting point and may require optimization based on the specific metal salt or co-former used.
Protocol 1: Synthesis of a 1D Coordination Polymer
This protocol describes a general method for the synthesis of a one-dimensional coordination polymer using a metal salt with a preference for a linear or zigzag coordination geometry.
Materials:
-
This compound (DNBP)
-
Metal(II) nitrate (e.g., Cu(NO₃)₂, Zn(NO₃)₂)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.05 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.05 mmol of the metal(II) nitrate in 5 mL of ethanol.
-
Slowly add the metal salt solution to the DNBP solution with gentle stirring.
-
Cap the vial and leave it undisturbed at room temperature.
-
Crystals suitable for single-crystal X-ray diffraction should form within 2-7 days.
-
Collect the crystals by filtration, wash with a small amount of ethanol, and air dry.
Caption: Workflow for the synthesis of a 1D coordination polymer.
Protocol 2: Solvothermal Synthesis of a 3D Metal-Organic Framework (MOF)
This protocol outlines a solvothermal method for the synthesis of a three-dimensional MOF, which is often necessary to overcome kinetic barriers and promote the formation of more stable, porous structures.
Materials:
-
This compound (DNBP)
-
Metal(II) salt with a preference for octahedral coordination (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
In a 20 mL glass vial, combine 0.1 mmol of the metal(II) salt and 0.1 mmol of this compound.
-
Add 10 mL of DMF to the vial.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100 °C over 2 hours, hold at 100 °C for 24 hours, and then cool to room temperature over 12 hours.
-
After cooling, decant the mother liquor and wash the crystalline product with fresh DMF (3 x 5 mL).
-
To activate the MOF, exchange the DMF with a more volatile solvent like DCM (3 x 5 mL over 24 hours).
-
Remove the DCM under vacuum to obtain the activated, porous MOF.
Protocol 3: Co-crystal Formation by Slow Evaporation
This protocol describes a straightforward method for the synthesis of co-crystals of this compound with a suitable co-former through slow evaporation.[4]
Materials:
-
This compound (DNBP)
-
Co-former (e.g., a dicarboxylic acid, a polyphenol)
-
Solvent (e.g., acetonitrile, ethyl acetate)
Procedure:
-
In a small beaker, dissolve equimolar amounts of this compound and the chosen co-former in a minimal amount of the selected solvent with gentle heating.
-
Cover the beaker with parafilm and pierce a few small holes to allow for slow evaporation.
-
Place the beaker in a vibration-free environment at room temperature.
-
Crystals of the co-crystal should form as the solvent evaporates over several days.
-
Collect the crystals and dry them under a gentle stream of air.
Characterization of Supramolecular Assemblies
A combination of analytical techniques is required to fully characterize the structure and properties of the synthesized supramolecular assemblies.
-
Single-Crystal X-ray Diffraction (SCXRD): Provides definitive structural information, including bond lengths, bond angles, and the overall packing of the assembly.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the bipyridyl nitrogen atoms to the metal center (shifts in the C=N stretching frequencies) and to identify the presence of the nitro groups.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the supramolecular assembly and to determine the temperature at which decomposition occurs.
-
Gas Adsorption Analysis (for MOFs): To determine the porosity, surface area, and pore size distribution of the activated MOF material.
Potential Applications
While the exploration of supramolecular assemblies based on this compound is still in its nascent stages, the unique electronic and structural features of this building block suggest potential applications in several areas:
-
Catalysis: The metal centers in coordination polymers and MOFs can act as catalytic sites, and the electron-withdrawing nitro groups may modulate their catalytic activity.
-
Sensing: The luminescence of some bipyridyl-based complexes is sensitive to the presence of certain analytes, suggesting potential for the development of chemical sensors.
-
Gas Storage and Separation: Porous MOFs constructed from this compound could be investigated for their ability to selectively adsorb and store gases.
-
Pharmaceutical Co-crystals: The formation of co-crystals with active pharmaceutical ingredients (APIs) could be explored as a strategy to improve the physicochemical properties of drugs, such as solubility and bioavailability.[5]
Conclusion
This compound represents a promising but currently underutilized building block for the construction of a diverse range of supramolecular assemblies. The interplay of its strong coordination capabilities and its propensity for engaging in weaker intermolecular interactions provides a rich platform for the design of novel functional materials. The protocols and design principles outlined in these application notes are intended to serve as a foundation for further research and development in this exciting area of supramolecular chemistry.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link].
-
Martinez, A., et al. (2022). D,L-Citrullinato-bipyridine Copper Complex: Experimental and Theoretical Characterization. Molecules, 27(15), 4983. [Link].
-
ResearchGate. Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes (referred to as M(bpy) 2 ). [Link].
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Stolar, T., et al. (2022). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Crystal Growth & Design, 22(8), 4891-4905. [Link].
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ResearchGate. Three Coordination Polymers Constructed with Zinc(II), 3,3′-Thiodipropionic Acid, and Bipyridyl Ligands: Syntheses, Crystal Structures and Luminescent Properties. [Link].
-
Brito, I., et al. (2008). 3,3'-Dinitro-2,2'-dithiodipyridine. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 3), o117-o118. [Link].
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Gumienna-Kontecka, E., et al. (2021). Cd(II)-Based Coordination Polymers and Supramolecular Complexes Containing Dianiline Chromophores: Synthesis, Crystal Structures, and Photoluminescence Properties. Molecules, 26(16), 4785. [Link].
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Kopel, P., et al. (2020). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Materials, 13(21), 4821. [Link].
-
Seth, S., & Matzger, A. J. (2017). Coordination Polymerization of 5,5'-Dinitro-2H,2H'-3,3'-bi-1,2,4-triazole Leads to a Dense Explosive with High Thermal Stability. Inorganic Chemistry, 56(1), 561-565. [Link].
-
Sarkar, S., et al. (2022). Dinuclear and mononuclear metal(II) polypyridyl complexes against drug-sensitive and drug-resistant Plasmodium falciparum and their mode of action. Malaria Journal, 21(1), 369. [Link].
-
Rice, C. R., et al. (1992). Intramolecular Interactions In 3,3'-Dinitro-2,2'-Bipyridine. Acta Crystallographica Section C: Crystal Structure Communications, 48(11), 1988-1991. [Link].
-
ResearchGate. A Long 3,3'-Bipyridine-Type Linking Ligand and Its Coordination Polymers: [ZnL(NO 3 ) 2 ], [CoL 1.5 (NO 3 ) 2 ], and [CoL 2 (NO 3 ) 2 ]·X (L = py-CHN−(CH 3 )C 6 H 3 -... [Link].
-
ResearchGate. 3,3′-Di(pyrazinamoyl)-2,2′-bipyridine: Rational ligand design for the self-assembly of a 1-D coordination polymer. [Link].
-
Wang, Y., et al. (2011). 3,3′-Dinitro-4,4′-bipyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1191. [Link].
-
Byabartta, P. (2006). Synthesis, spectra and electrochemistry of dinitro-bis- {2-(phenylazo)pyrimidine} ruthenium(II). Journal of Chemical Sciences, 118(5), 403-412. [Link].
- Google Patents. US7671093B2 - Mixed co-crystals and pharmaceutical compositions comprising the same. .
-
Lu, J., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 12(6), 2565-2586. [Link].
-
ResearchGate. Design and Synthesis of a Series of Nitrogen-Rich Energetic Cocrystals of 5,5′-Dinitro-2 H ,2 H ′-3,3′-bi-1,2,4-triazole (DNBT). [Link].
-
Al-Shdefat, R., et al. (2021). Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide. Molecules, 26(16), 4991. [Link].
-
Sci-Hub. 3,3′-Dinitro-4,4′-bipyridine. [Link].
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Application Notes & Protocols: The Coordination Chemistry of Lanthanide Complexes with 3,3'-Dinitro-2,2'-bipyridyl
Foreword: Navigating a Niche Frontier
The study of lanthanide coordination chemistry is a mature field, yet one that continually offers new avenues for discovery. While extensive research exists on lanthanide complexes with 2,2'-bipyridyl and its varied derivatives, the specific ligand 3,3'-Dinitro-2,2'-bipyridyl represents a more specialized area of investigation. Direct, published protocols for its complexes are not abundant. This guide, therefore, is constructed with a dual purpose: to provide a robust, scientifically-grounded framework for researchers to successfully synthesize and characterize these specific complexes, and to explain the fundamental principles that govern their behavior.
We will proceed by leveraging established methodologies from analogous bipyridyl systems and integrating first-principles reasoning to predict the unique influence of the 3,3'-dinitro substitution. The strong electron-withdrawing nature of the nitro groups is not a trivial modification; it fundamentally alters the electronic and, consequently, the photophysical properties of the ligand, offering both unique challenges and opportunities. This document serves as both a map and a compass for researchers and drug development professionals venturing into this promising niche.
Section 1: The Scientific Rationale—Why this compound?
The choice of ligand in lanthanide chemistry is paramount as it dictates the photophysical, magnetic, and biological properties of the resulting complex. The 2,2'-bipyridyl (bpy) scaffold is a classic bidentate N-donor ligand, renowned for its rigidity and ability to form stable chelates with lanthanide ions. The introduction of nitro groups at the 3 and 3' positions imposes significant electronic perturbations.
Causality Behind the Choice:
-
Modulation of the "Antenna Effect": Lanthanide ions exhibit sharp, line-like emission spectra but possess very small molar absorption coefficients due to the forbidden nature of f-f transitions.[1] To overcome this, an organic chromophore (the "antenna") is used to absorb light and transfer the energy to the lanthanide ion. The efficiency of this energy transfer is critically dependent on the energy of the ligand's triplet state. The potent electron-withdrawing nitro groups are expected to lower the energy of the ligand's excited states. While this may hinder efficient sensitization of high-energy visible emitters like Terbium (Tb³⁺), it can be exceptionally well-suited for sensitizing Near-Infrared (NIR) emitting lanthanides such as Neodymium (Nd³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺). This opens up applications in bio-imaging (deep tissue penetration) and telecommunications.[2]
-
Enhanced Lewis Acidity of the Metal Center: The electron-poor nature of the dinitro-bipyridyl ligand can enhance the Lewis acidity of the coordinated lanthanide ion. This could have significant implications for catalytic applications, potentially increasing the activity of the complex in Lewis acid-catalyzed reactions.
-
Crystal Engineering and Supramolecular Assembly: The nitro groups are excellent hydrogen bond acceptors. This functionality can be exploited to direct the self-assembly of complexes into higher-order structures, such as coordination polymers or supramolecular arrays, through intermolecular C-H···O interactions.[3]
Logical Workflow for Investigation
The exploration of these novel complexes follows a logical and self-validating pathway from synthesis to potential application. Each step provides critical data that informs the next.
Caption: A comprehensive workflow from ligand synthesis to application.
Section 2: Experimental Protocols
These protocols are designed to be robust and adaptable. Researchers should consider the specific properties of their chosen lanthanide ion (e.g., hygroscopy of salts) and adhere to strict safety protocols, especially when handling nitrated organic compounds and solvents.
Protocol 2.1: Synthesis of this compound Ligand
-
Rationale: The synthesis of the ligand is the essential starting point. While several methods exist for nitrating bipyridyl, a common approach involves direct nitration of 2,2'-bipyridyl. This reaction requires aggressive conditions and careful control to achieve the desired isomer and avoid over-nitration. An alternative, often higher-yielding method, is to build the bipyridyl core from nitrated pyridine precursors via a coupling reaction. The following is a generalized protocol based on Ullmann-type reactions, which are frequently used for creating bipyridine compounds.[3]
-
Materials:
-
2-chloro-3-nitropyridine
-
Copper powder (activated)
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents (DCM, brine, sodium sulfate, silica gel)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add activated copper powder (2.5 equivalents).
-
Add anhydrous DMF to the flask.
-
Add 2-chloro-3-nitropyridine (1 equivalent) to the suspension.
-
Heat the reaction mixture to reflux (approx. 150-155 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction by pouring it into an aqueous ammonia solution.
-
Extract the aqueous phase multiple times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
-
Protocol 2.2: Synthesis of [Ln(NO₃)₃(dn-bpy)(H₂O)ₓ] Complexes
-
Rationale: This protocol describes a general method for coordinating the dinitro-bipyridyl ligand to a lanthanide ion. Lanthanide nitrates are often chosen as precursors because the nitrate anions can act as bidentate ligands, helping to satisfy the high coordination numbers (typically 8-10) of lanthanide ions.[4][5] The use of a mixed solvent system like Methanol/Acetonitrile facilitates the dissolution of both the organic ligand and the inorganic salt.
-
Materials:
-
This compound (dn-bpy)
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O), e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O, Yb(NO₃)₃·6H₂O.
-
Methanol (MeOH), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
Dissolve this compound (0.1 mmol) in 10 mL of warm anhydrous methanol.
-
In a separate flask, dissolve the chosen lanthanide(III) nitrate hexahydrate (0.1 mmol) in 5 mL of anhydrous acetonitrile.
-
Slowly add the lanthanide salt solution dropwise to the stirring ligand solution at room temperature.
-
A precipitate may form immediately. Stir the reaction mixture for 4-6 hours at room temperature to ensure complete complexation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol, followed by diethyl ether, to remove unreacted starting materials.
-
Dry the complex under vacuum. For single crystals suitable for X-ray diffraction, slow evaporation or liquid/vapor diffusion methods can be employed.
-
Section 3: Characterization and Data Interpretation
A multi-technique approach is essential for unambiguously characterizing the synthesized complexes.
Spectroscopic Characterization
| Technique | Purpose | Expected Observations & Interpretation |
| FT-IR | Confirm coordination & presence of functional groups. | Look for strong asymmetric and symmetric ν(N-O) stretches from the nitro groups (~1550-1500 and 1350-1300 cm⁻¹). A shift in the bipyridyl ring vibration modes upon coordination to the Ln(III) ion is expected.[6] The presence of broad bands around 3400 cm⁻¹ would indicate coordinated water molecules. |
| UV-Vis Absorption | Probe the electronic transitions of the ligand. | The dn-bpy ligand should exhibit intense π→π* transitions in the UV region. Upon complexation, these bands may show a slight red or blue shift (solvatochromism), indicating a change in the electronic environment of the chromophore.[6] |
| Mass Spectrometry (ESI-MS) | Determine the mass of the complex and confirm its composition. | Identify the molecular ion peak corresponding to the expected formula, e.g., {[Ln(dn-bpy)(NO₃)₂]⁺}. The fragmentation pattern can provide further structural clues. |
| NMR (¹H, ¹³C) | Elucidate the structure for diamagnetic complexes. | For complexes with diamagnetic Ln(III) ions (e.g., La³⁺, Lu³⁺, Y³⁺), sharp NMR signals are expected. Coordination will cause a downfield shift of the bipyridyl protons. For paramagnetic Ln(III) ions, signals will be severely broadened and shifted, making interpretation difficult but providing magnetic information. |
Luminescence Spectroscopy: The Heart of the Matter
This is the most critical analysis for evaluating the potential of these complexes in optical applications.
-
Experimental Protocol:
-
Prepare dilute solutions of the complex in a suitable solvent (e.g., MeCN, DMSO) or analyze solid-state powder samples.
-
Measure the excitation spectrum by monitoring the most intense emission peak of the lanthanide ion while scanning the excitation wavelength. The resulting spectrum should resemble the ligand's absorption spectrum, confirming the "antenna effect."
-
Measure the emission spectrum by exciting the sample at the wavelength corresponding to the maximum of the ligand's absorption band (λ_ex).
-
Measure the luminescence lifetime (τ) and the quantum yield (Φ) to quantify the efficiency of the emission.[7]
-
-
The Antenna Effect Mechanism: The process of sensitized emission is a multi-step energy transfer cascade, which can be visualized with a modified Jablonski diagram.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3′-Dinitro-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, crystal structure and luminescence of lanthanide coordination polymers with 2,2′-dimethyl-4,4′-bipyridine-N,N′-dioxide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Five Dinuclear Lanthanide Complexes Based on 2,4-dimethylbenzoic Acid and 5,5′-dimethy-2,2′-bipyridine: Crystal Structures, Thermal Behaviour and Luminescent Property - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure, luminescence and other properties of some lanthanide complexes of the polypyridine ligand 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Experimental setup for nitration of 2,2'-bipyridine to 3,3'-Dinitro-2,2'-bipyridyl
Introduction
3,3'-Dinitro-2,2'-bipyridyl is a pivotal intermediate in the synthesis of a variety of functional molecules, particularly in the realms of coordination chemistry, catalysis, and the development of novel materials. The introduction of nitro groups at the 3 and 3' positions of the 2,2'-bipyridine scaffold significantly alters its electronic properties, making it a valuable precursor for the synthesis of corresponding diamino and other substituted bipyridine ligands. These ligands are instrumental in the construction of metal complexes with tailored electronic and photophysical characteristics. This guide provides a comprehensive experimental protocol for the nitration of 2,2'-bipyridine to yield this compound, grounded in established chemical principles and safety practices.
Mechanistic Insights: The Rationale Behind Electrophilic Nitration of 2,2'-Bipyridine
The nitration of 2,2'-bipyridine is an electrophilic aromatic substitution reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. However, under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring.
The nitrating agent is the highly electrophilic nitronium ion (NO₂⁺), which is generated in situ from the reaction of a strong nitric acid and a dehydrating agent, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.
Equation 1: Generation of the Nitronium Ion
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The electrophilic attack of the nitronium ion on the bipyridine ring is directed to the 3 and 3' positions. This regioselectivity is a consequence of the deactivating effect of the nitrogen atoms. Attack at the 2, 4, or 6 positions would lead to a resonance-stabilized intermediate (a sigma complex) where one of the resonance structures places a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. In contrast, attack at the 3 or 5 positions allows for the positive charge to be delocalized across the carbon atoms of the ring without placing it on the nitrogen, resulting in a more stable intermediate. In the case of 2,2'-bipyridine, the 3 and 3' positions are sterically accessible and electronically favored for nitration.
Experimental Protocol: Synthesis of this compound
This protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of this compound.
Materials and Reagents
| Reagent | Formula | CAS Number | Molar Mass ( g/mol ) | Purity |
| 2,2'-Bipyridine | C₁₀H₈N₂ | 366-18-7 | 156.18 | >99% |
| Fuming Nitric Acid | HNO₃ | 7697-37-2 | 63.01 | >90% |
| Fuming Sulfuric Acid | H₂SO₄·xSO₃ | 8014-95-7 | Variable | 20-30% free SO₃ |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | N/A |
| Ice | H₂O | N/A | N/A | N/A |
| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | >97% |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | 95% or absolute |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Recrystallization dish
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
1. Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add 50 mL of fuming sulfuric acid (20-30% SO₃).
-
Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.
-
Slowly and portion-wise, add 5.0 g (0.032 mol) of 2,2'-bipyridine to the cooled sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition.
-
Once the 2,2'-bipyridine is completely dissolved, begin the dropwise addition of 15 mL of fuming nitric acid (>90%) from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10 °C. This step is highly exothermic.
-
After the addition of nitric acid is complete, remove the ice bath and slowly heat the reaction mixture to 90-100 °C using a heating mantle.
-
Maintain the reaction at this temperature for 4-5 hours with continuous stirring. The color of the reaction mixture will likely darken.
2. Work-up and Isolation of Crude Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a large beaker (1 L), prepare a slurry of crushed ice and water (approximately 500 g of ice).
-
Carefully and slowly, pour the reaction mixture onto the crushed ice with vigorous stirring. This will generate a significant amount of heat, so the addition must be slow.
-
The acidic solution is then carefully neutralized by the slow addition of a cold, concentrated solution of sodium hydroxide (e.g., 50% w/v). The neutralization process is highly exothermic and should be performed in an ice bath with constant monitoring of the temperature to keep it below 20 °C. Neutralize to a pH of approximately 7-8.
-
A precipitate of the crude this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.
-
Press the solid as dry as possible on the filter.
3. Purification by Recrystallization:
-
Transfer the crude, moist solid to a beaker.
-
Add a minimal amount of hot ethanol (95% or absolute) to dissolve the solid completely. It may be necessary to heat the mixture gently on a hot plate to achieve full dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Fine, pale-yellow needles of this compound should crystallize out of the solution.
-
For maximum yield, the flask can be placed in an ice bath for about 30 minutes to complete the crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield and Characterization
The typical yield of purified this compound is in the range of 60-70%. The final product should be a pale-yellow crystalline solid.
Characterization Data:
-
Melting Point: 158-160 °C
-
Appearance: Pale-yellow crystalline solid
-
Molecular Formula: C₁₀H₆N₄O₄[1]
-
Molecular Weight: 246.18 g/mol [1]
-
¹H NMR (CDCl₃, δ): 8.8-8.7 (m, 2H), 7.9-7.6 (m, 4H)[2]
-
IR (KBr, cm⁻¹): ~1550 (asymmetric NO₂ stretch), ~1380 (symmetric NO₂ stretch), ~1190[2]
Safety Precautions and Waste Disposal
Safety:
-
This procedure must be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber), is mandatory.[3][4]
-
Fuming nitric acid and fuming sulfuric acid are extremely corrosive and are strong oxidizing agents. Handle with extreme care and avoid contact with skin, eyes, and clothing.[3][4][5]
-
The reaction is highly exothermic, especially during the addition of nitric acid and the subsequent neutralization. Strict temperature control is crucial to prevent runaway reactions.
-
In case of contact with acids, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
2,2'-Bipyridine is toxic if swallowed or in contact with skin.[3] Avoid inhalation of dust.
Waste Disposal:
-
The acidic filtrate from the initial product isolation and the basic filtrate from neutralization must be neutralized before disposal.
-
All organic waste, including the filtrate from recrystallization, should be collected in a designated chlorinated waste container.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature was maintained at 90-100 °C for the full duration. Confirm the purity and strength of the fuming acids. |
| Loss of product during work-up. | Ensure complete precipitation by thorough neutralization. Avoid using an excessive amount of solvent during recrystallization. | |
| Dark, Oily Product | Side reactions due to excessive temperature. | Maintain strict temperature control, especially during the addition of nitric acid. |
| Incomplete removal of acidic impurities. | Wash the crude product thoroughly with water until the washings are neutral. | |
| Product Fails to Crystallize | Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Presence of impurities. | Attempt to purify a small portion by column chromatography (silica gel, with a suitable eluent system like ethyl acetate/hexane) to obtain a seed crystal. |
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of this compound. Adherence to the detailed steps, particularly with respect to temperature control and safety precautions, is paramount for a successful and safe outcome. The resulting high-purity product serves as a versatile building block for further synthetic transformations in various fields of chemical research and development.
References
-
Chem-Supply Pty Ltd. (n.d.). Safety Data Sheet: 2,2'-Bipyridine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: 2,2'-Bipyridyl. Retrieved from [Link]
- Becalski, A., et al. (1981). Bipyridine Derivatives. Polish Journal of Chemistry, 55, 2439-2445.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2024). Direct aromatic nitration by bacterial P450 enzymes. PMC. Retrieved from [Link]
- Khutia, A., et al. (2010). Molecular Architectures Derived from Metal Ions and the Flexible 3,3′-Bipyridine Ligand: Unexpected Dimer with Hg(II). Inorganic Chemistry, 49(10), 4567-4576.
-
Supporting Information for Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes. (n.d.). Retrieved from [Link]
- F. H. Burstall. (1938). The Synthesis of Certain Substituted 2,2'-Bipyridyls. Journal of the American Chemical Society, 60(5), 1162-1163.
- Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
- Zhang, Y., et al. (2020). Reduction of Dinitrogen via 2,3'-Bipyridine-Mediated Tetraboration. Journal of the American Chemical Society, 142(13), 6244-6250.
-
ResearchGate. (2019). Solvent for 2,2' dipyridyl (DIP) - Iron Chelator?. Retrieved from [Link]
Sources
Application Notes and Protocols: The Use of 3,3'-Dinitro-2,2'-bipyridyl in the Preparation of Redox-Active Polymers
Introduction
Redox-active polymers represent a frontier in materials science, offering tailored electronic properties for a host of applications, including energy storage, electrochromic devices, and sensors.[1] Among the diverse building blocks used to construct these functional materials, bipyridine-based ligands are of particular interest due to their exceptional ability to coordinate with metal ions and their inherent electrochemical activity.[2] This guide focuses on the strategic use of 3,3'-Dinitro-2,2'-bipyridyl as a key precursor for synthesizing robust, redox-active polymers.
While the dinitro compound itself is not the direct polymerizable unit, it serves as a stable and accessible starting material. The core of the process, which we will detail extensively, involves the chemical reduction of the nitro groups to reactive amino functionalities, yielding the critical monomer, 3,3'-Diamino-2,2'-bipyridine (DABp). This diamine monomer is then readily polymerized, most effectively via electropolymerization, to create a conductive, redox-active polymer film directly onto an electrode surface. This document provides the scientific rationale, detailed experimental protocols, and characterization methodologies for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical pathway.
Part I: Monomer Synthesis: From this compound to 3,3'-Diamino-2,2'-bipyridyl
The foundational step in this process is the quantitative reduction of the electron-withdrawing nitro groups of the precursor to electron-donating amino groups. This transformation is critical for two primary reasons:
-
Activating for Polymerization: The resulting amino groups are nucleophilic and can be readily oxidized, providing the reactive sites necessary for polymerization.
-
Imparting Redox Activity: The diamino-bipyridyl unit is the source of the polymer's desirable electrochemical properties, enabling reversible oxidation and reduction.
The most common and efficient method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrazine monohydrate as the hydrogen source.[3] This method is favored for its high yield and relatively clean reaction profile.
Protocol 1: Catalytic Reduction of this compound
This protocol details the synthesis of 3,3'-Diamino-2,2'-bipyridine from its dinitro precursor.
Materials:
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of the substrate)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (Absolute)
-
Deionized Water
-
Celite (for filtration)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound in a 1:1 mixture of ethanol and water.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension. The loading should be approximately 5-10 mol% relative to the starting dinitro-bipyridine.
-
Heating: Heat the mixture to a gentle reflux using a heating mantle.
-
Reducing Agent Addition: Once refluxing, slowly add hydrazine monohydrate dropwise to the suspension over a period of 1-2 hours. Causality Note: A slow, controlled addition of hydrazine is crucial to manage the exothermic reaction and prevent side reactions, ensuring a higher yield of the desired diamine product.
-
Reaction Monitoring: Continue refluxing the mixture for an additional 4-6 hours. The reaction progress should be monitored by TLC until the starting material spot is no longer visible.[3]
-
Cooling & Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the hot solution through a pad of Celite to completely remove the fine Pd/C catalyst. Wash the Celite pad with hot ethanol to recover any adsorbed product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3,3'-Diamino-2,2'-bipyridine as a crystalline solid.
-
Storage: The final product should be thoroughly dried and stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent oxidation of the amino groups.[3]
Characterization of 3,3'-Diamino-2,2'-bipyridine (DABp)
Validation of the synthesis is critical. The following techniques are recommended:
-
FT-IR Spectroscopy: Look for the disappearance of the characteristic nitro group peaks (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).
-
¹H-NMR Spectroscopy: Compare the spectrum to the starting material. The aromatic protons will show a significant upfield shift due to the electron-donating effect of the new amino groups compared to the electron-withdrawing nitro groups.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Part II: Preparation of Redox-Active Poly(3,3'-diamino-2,2'-bipyridyl) Films
With the pure monomer in hand, the next stage is polymerization. Reductive electropolymerization is a powerful and elegant technique that allows for the direct growth of a thin, adherent polymer film onto a conductive substrate.[6] This in-situ deposition method is ideal for fabricating electrodes for various electrochemical applications.
Principle of Reductive Electropolymerization: The process is initiated by applying a negative potential to a working electrode submerged in a solution of the monomer. This potential reduces the monomer or species in solution, creating radical species that attack other monomer units, initiating a chain reaction. The growing polymer chain becomes insoluble in the solvent and deposits onto the electrode surface as a film.[7][8] This technique provides excellent control over film thickness and morphology by adjusting parameters like monomer concentration, applied potential, and deposition time.
Caption: Overall Experimental Workflow.
Protocol 2: Reductive Electropolymerization of 3,3'-Diamino-2,2'-bipyridyl (DABp)
This protocol describes the formation of a poly(DABp) film on a glassy carbon electrode (GCE).
Materials & Equipment:
-
3,3'-Diamino-2,2'-bipyridyl (DABp) monomer
-
Acetonitrile (anhydrous, electrochemical grade)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/AgCl or Ag/Ag⁺
-
Argon or Nitrogen gas for deaeration
Caption: Electropolymerization Setup.
Procedure:
-
Electrode Preparation: Polish the GCE surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse thoroughly with deionized water and ethanol, and dry under a stream of nitrogen.
-
Solution Preparation: Prepare a solution of the DABp monomer (e.g., 1-10 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.
-
Deaeration: Transfer the solution to the electrochemical cell. Deaerate the solution by bubbling with argon or nitrogen gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment. Causality Note: Oxygen is electroactive and can interfere with the polymerization process, leading to undesirable side reactions and poor film quality. Deaeration is essential for reproducible results.
-
Electropolymerization: Immerse the three electrodes into the solution. Perform electropolymerization by cycling the potential (via cyclic voltammetry) in a range where the monomer is reduced. A typical range might be from 0 V to -2.0 V vs Ag/AgCl for a specified number of cycles (e.g., 10-20 cycles). With each cycle, a film will grow on the electrode, evidenced by an increase in the peak currents.
-
Post-Polymerization Cleaning: After deposition, carefully remove the working electrode from the polymerization solution. Rinse it thoroughly with pure acetonitrile to remove any unreacted monomer and electrolyte from the surface. The electrode is now modified with a poly(DABp) film and is ready for characterization.
Part III: Characterization of the Redox-Active Polymer
Once the poly(DABp) film is prepared, its electrochemical and physical properties must be assessed to confirm its functionality.
Electrochemical Characterization (Cyclic Voltammetry): The primary tool for investigating the polymer's redox activity is Cyclic Voltammetry (CV).
-
Prepare a fresh, monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).
-
Immerse the polymer-modified electrode, counter electrode, and reference electrode.
-
Scan the potential over a range that covers the polymer's redox processes (e.g., -0.5 V to +1.5 V vs Ag/AgCl).
-
Interpretation: A successful redox-active polymer will display one or more pairs of reversible or quasi-reversible oxidation and reduction peaks. The potentials of these peaks are characteristic of the polymer's electronic states. The stability of the polymer can be assessed by performing multiple cycles; stable polymers will show minimal decrease in peak current over many scans.[9]
Spectroelectrochemical Characterization: This technique couples UV-Visible spectroscopy with electrochemistry. By holding the electrode at different potentials corresponding to different redox states, one can observe changes in the polymer's color and absorption spectrum. This is particularly relevant for applications in electrochromic devices.[9]
Morphological Characterization: Techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to visualize the surface topography and morphology of the polymer film.[10] This can provide insights into the film's uniformity, roughness, and porosity, which can influence its performance.
Part IV: Applications and Performance Insights
Polymers derived from 3,3'-Diamino-2,2'-bipyridyl are versatile materials with potential applications in several high-tech fields. The bipyridine unit serves as the redox-active group, while aromatic structures contribute to charge stabilization.[11]
| Property / Application | Typical Performance Metric | Rationale & Causality |
| Energy Storage (Batteries) | Specific Capacity (mAh g⁻¹), Coulombic Efficiency (%), Cycle Life | The reversible redox couples of the bipyridine units allow for the storage and release of charge. Polymer-based systems can offer high safety and mechanical flexibility.[12][13] |
| Electrochromic Devices | Optical Contrast (ΔT%), Switching Speed (s), Coloration Efficiency (cm² C⁻¹) | The polymer's different redox states possess distinct absorption spectra. Applying a potential changes the redox state, resulting in a visible color change.[9][14] |
| Redox Flow Batteries | Volumetric Capacity (mAh L⁻¹), Energy Efficiency (%) | Soluble versions of these polymers can be used as anolytes or catholytes in flow batteries, where energy is stored in large tanks of liquid electrolyte.[11] |
| (Bio)sensors | Sensitivity, Selectivity, Limit of Detection | The polymer film can be used to immobilize enzymes or other recognition elements. The redox activity of the polymer can then be used to mediate electron transfer for sensing events.[15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in monomer synthesis | Incomplete reaction; poor catalyst activity; loss during workup. | Ensure fresh, high-quality Pd/C catalyst. Extend reflux time and monitor closely with TLC. Optimize recrystallization solvent to minimize loss.[3] |
| Monomer darkens upon storage | Oxidation of the amino groups. | Ensure the product is completely dry before storage. Store under an inert atmosphere (N₂ or Ar) and protect from light.[3] |
| No polymer film formation | Incorrect potential window; presence of oxygen/water; impure monomer. | Verify the reduction potential of the monomer with a preliminary CV scan. Ensure rigorous deaeration of the solution. Use freshly purified, anhydrous solvent and high-purity monomer. |
| Poorly adherent polymer film | Improper substrate cleaning; high polymerization rate. | Ensure the electrode surface is meticulously cleaned and polished. Reduce the monomer concentration or the potential scan rate during electropolymerization. |
| Rapid decay of redox signal | Unstable polymer; dissolution of the polymer in the electrolyte. | Perform stability tests by cycling the potential repeatedly. If the polymer is dissolving, consider cross-linking strategies or using a different solvent/electrolyte system. |
Conclusion
This compound is a highly valuable and accessible precursor for the development of advanced redox-active polymers. The synthetic pathway, involving a straightforward reduction to the diamino monomer followed by controlled electropolymerization, provides a reliable method for fabricating functional polymer films directly on electrode surfaces. The resulting poly(3,3'-diamino-2,2'-bipyridyl) materials exhibit robust and reversible electrochemical properties, making them compelling candidates for next-generation energy storage systems, smart windows, and electrochemical sensors. By understanding the causality behind each experimental step, from monomer purification to polymerization conditions, researchers can effectively harness the potential of this versatile polymer system.
References
Sources
- 1. Redox-active Polymers | Innovative Polymers Group [innovativepolymersgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C10H6N4O4 | CID 534140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reductive electropolymerization of a vinyl-containing poly-pyridyl complex on glassy carbon and fluorine-doped tin oxide electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Near-IR electrochromism in electropolymerized films of a biscyclometalated ruthenium complex bridged by 1,2,4,5-tetra(2-pyridyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical insights into bipyridine-functionalized polymers for energy storage in redox flow batteries | Poster Board #264 - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electropolymerization of D–A–D type monomers consisting of triphenylamine and substituted quinoxaline moieties for electrochromic devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,3'-Dinitro-2,2'-bipyridyl
Welcome to the technical support center for the synthesis of 3,3'-Dinitro-2,2'-bipyridyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
This compound is a key building block in the synthesis of various functional molecules, including ligands for metal complexes and precursors for novel materials. However, its synthesis can be challenging, often resulting in low yields and purification difficulties. This guide will explore the two primary synthetic routes and address common issues to help you achieve a more efficient and reliable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main approaches to synthesizing this compound:
-
Ullmann Coupling: This method involves the copper-catalyzed homocoupling of a 2-halo-3-nitropyridine precursor. It is a classic method for forming biaryl bonds and is particularly useful for creating symmetrical bipyridines.[1][2][3]
-
Direct Nitration: This route involves the direct nitration of 2,2'-bipyridine using a nitrating agent, typically a mixed acid solution of nitric and sulfuric acid. This method is more direct but can be challenging due to the electron-deficient nature of the pyridine ring.
Q2: Why is the direct nitration of 2,2'-bipyridine often low-yielding?
A2: The pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom in the pyridine ring is basic and will be protonated in the strongly acidic conditions of nitration, further deactivating the ring towards electrophiles. This often necessitates harsh reaction conditions, which can lead to side reactions and degradation of the starting material and product.
Q3: What are the key parameters to control in an Ullmann coupling reaction for this synthesis?
A3: For a successful Ullmann coupling, several factors are critical:
-
Purity of the 2-halo-3-nitropyridine: The starting material must be pure to avoid side reactions.
-
Copper catalyst: The form and activation of the copper catalyst are crucial. Copper powder or copper(I) salts are commonly used.
-
Temperature: Ullmann reactions typically require high temperatures to proceed at a reasonable rate.[2]
-
Solvent: A high-boiling, polar aprotic solvent is often used, although solvent-free methods have been developed for analogous reactions.
Q4: How can I confirm the identity and purity of my this compound product?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the nitro functional groups.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Ullmann Coupling | Inactive Copper Catalyst: The surface of the copper may be oxidized. | Activate the copper powder by washing with a dilute acid (e.g., HCl) followed by water and a solvent like acetone, then dry under vacuum. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Be aware that excessively high temperatures can lead to decomposition. | |
| Poor Quality Starting Material: The 2-halo-3-nitropyridine may contain impurities that inhibit the reaction. | Purify the starting material by recrystallization or column chromatography before use. | |
| Formation of a Complex Mixture of Products in Direct Nitration | Over-nitration or Side Reactions: The reaction conditions may be too harsh. | - Use a milder nitrating agent, such as nitric acid in trifluoroacetic anhydride. - Carefully control the reaction temperature, keeping it as low as possible while still allowing the reaction to proceed. - Consider a two-step approach by first forming the 2,2'-bipyridine N,N'-dioxide, which can be nitrated under milder conditions, followed by deoxygenation.[4] |
| Difficulty in Purifying the Product | Presence of Isomeric Byproducts: Nitration can lead to the formation of other dinitro isomers. | - Use column chromatography with a suitable solvent system to separate the isomers. - Recrystallization from an appropriate solvent can also be effective if the solubility of the isomers is sufficiently different.[5][6] |
| Product is a Dark Oil or Tar: This suggests decomposition or the presence of polymeric byproducts. | - Ensure the reaction is not overheating. - During workup, avoid exposing the product to strong bases or prolonged high temperatures. - Purify the crude product quickly after the reaction is complete. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Coupling (Analogous Procedure)
This protocol is adapted from a similar synthesis of 2,2'-dinitrobiphenyl and should be optimized for the specific 2-halo-3-nitropyridine used.
Materials:
-
2-chloro-3-nitropyridine or 2-bromo-3-nitropyridine
-
Copper powder, activated
-
High-boiling solvent (e.g., DMF, nitrobenzene, or solvent-free)
-
Sand bath or high-temperature heating mantle
Procedure:
-
In a dry round-bottom flask, combine the 2-halo-3-nitropyridine and a stoichiometric amount of activated copper powder.
-
If using a solvent, add it to the flask. For a solvent-free reaction, the mixture can be heated directly.
-
Heat the reaction mixture to a high temperature (typically >180 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, filter the mixture to remove the copper salts and then remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Protocol 2: Synthesis of this compound via Direct Nitration
Safety Note: This reaction involves the use of strong, corrosive acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
2,2'-bipyridine
-
Concentrated nitric acid (fuming)
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
In a round-bottom flask, carefully add 2,2'-bipyridine to an excess of concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Once the 2,2'-bipyridine is fully dissolved, slowly add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to a moderately elevated temperature (e.g., 60-80 °C). The optimal temperature and time should be determined experimentally.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Ullmann Coupling
Caption: Workflow for the Ullmann coupling synthesis.
Logical Relationship: Troubleshooting Low Yield in Nitration
Caption: Troubleshooting logic for low yield in nitration.
References
-
PubChem Compound Summary for CID 534140, this compound. National Center for Biotechnology Information. [Link]
-
3,3′-Dinitro-4,4′-bipyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Ullmann Coupling. SynArchive. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate. [Link]
-
Ullmann coupling-An overview. OperaChem. [Link]
-
Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions. [Link]
-
Help with Ullmann Coupling. Reddit. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]
-
2,2'-Bipyridine. PubChem. [Link]
-
¹H NMR spectra of a dinitro compound, b diamine compound, and c PI. ResearchGate. [Link]
-
6.3.2 Spectroscopy. chemrevise. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Intramolecular Interactions In 3,3'-Dinitro-2,2'-Bipyridine - Kent Academic Repository [kar.kent.ac.uk]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Purification of crude 3,3'-Dinitro-2,2'-bipyridyl by recrystallization
Technical Support Center: Purification of 3,3'-Dinitro-2,2'-bipyridyl
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of this compound via recrystallization. This document moves beyond a simple protocol, offering troubleshooting advice and explaining the scientific principles behind each step to empower researchers in achieving high purity for this critical synthetic intermediate.
Part 1: Fundamentals of Recrystallization for Nitroaromatic Bipyridines
Recrystallization is a powerful purification technique that relies on the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a polar molecule due to its two electron-withdrawing nitro groups, selecting the appropriate solvent system is the cornerstone of a successful purification.[1]
Q1: What defines an ideal recrystallization solvent for this compound?
An ideal solvent should meet several key criteria:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude this compound at or near its boiling point.
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble in the same solvent at low temperatures (e.g., room temperature or 0-4 °C) to maximize product recovery upon cooling.[1]
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble even when the solution is cooled (staying in the mother liquor after filtration).[1]
-
Chemical Inertness: The solvent must not react with the this compound.[1]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.
Q2: Which solvents are a good starting point for this compound?
Given the polar nature of nitroaromatic compounds, polar solvents are generally effective.[1] Alcohols like ethanol are often a good first choice.[1][2] For bipyridine derivatives specifically, solvents such as toluene and ethanol have been successfully used for recrystallization.[3][4] The choice depends on the specific impurities present in your crude material. A systematic approach using small-scale solubility tests is highly recommended.
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Ethanol | 78 | Polar | A common first choice for polar compounds. Good solubility differential for many nitroaromatics.[1][4] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. |
| Toluene | 111 | Non-polar | Has been used for recrystallizing bipyridine derivatives.[3] Can be effective if impurities are highly polar. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent that can be effective alone or in a mixed system. |
| Water | 100 | Very Polar | Bipyridines are typically only slightly soluble in water.[5] May be useful as an "anti-solvent" in a mixed system. |
Q3: When is a mixed solvent system necessary?
A mixed solvent system (or solvent-pair) is employed when no single solvent meets all the ideal criteria.[1] This is common when your compound is excessively soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent), even at low temperatures.
The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly to induce crystallization.
Part 2: Experimental Workflow & Troubleshooting FAQs
This section provides a step-by-step protocol and addresses common issues encountered during the recrystallization of this compound.
Recrystallization Workflow Diagram
Caption: Standard workflow for the recrystallization of this compound.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
-
Q: My product is separating as a liquid layer at the bottom of the flask. What's happening and how do I fix it?
-
A: Cause & Explanation: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[2] This can be triggered by a solution that is too saturated or by the presence of significant impurities that depress the melting point of the crude product.[1][6]
-
Solution:
-
Re-heat the mixture to re-dissolve the oil.[1]
-
Add a small amount of additional hot solvent to lower the solution's saturation point.[6][7]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with paper towels.[6] Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[1]
-
If the problem persists, you may need to reconsider your solvent choice, perhaps selecting one with a lower boiling point.[1]
-
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Q: The solution is clear and cold, but I have no solid product. What should I do?
-
A: Cause & Explanation: This is a classic sign of either using too much solvent or the formation of a stable supersaturated solution.[2][6] In a supersaturated state, the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[6]
-
Solution:
-
Induce Nucleation: Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can act as a nucleation point for crystal growth to begin.[1]
-
Seed the Solution: If you have a small crystal of the pure product, add it to the solution. A "seed crystal" provides a template for further crystallization.
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow the solution to cool again.[7] You can test for oversaturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates the presence of the compound.[7]
-
-
Problem 3: The final yield of purified product is very low.
-
Q: I successfully obtained pure crystals, but my recovery was less than 50%. How can I improve this?
-
A: Cause & Explanation: A low yield is typically a consequence of losing product to the mother liquor. This happens for several reasons: using an excessive amount of solvent, not cooling the solution sufficiently, or washing the final crystals with solvent that is not ice-cold.[1] Even at low temperatures, the product will have some finite solubility in the solvent, leading to an inherent loss.
-
Solution:
-
Use the Minimum Solvent: During the dissolution step, be patient and add the minimum amount of near-boiling solvent required to fully dissolve the crude solid.
-
Maximize Cooling: Ensure the flask is thoroughly cooled in an ice-water bath for an adequate amount of time (e.g., 15-20 minutes) to maximize precipitation.
-
Use Ice-Cold Rinses: When washing the collected crystals during suction filtration, use a minimal volume of ice-cold solvent.[1] Using room temperature solvent will re-dissolve a significant portion of your purified product.
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.[1]
-
-
Problem 4: The recrystallized product is still colored.
-
Q: My final crystals have a yellow or brown tint. How can I obtain a colorless product?
-
A: Cause & Explanation: This indicates the presence of colored, soluble impurities that have a similar solubility profile to your target compound and co-precipitate upon cooling.
-
Solution:
-
Use Activated Charcoal: Activated charcoal can be used to remove colored impurities. After dissolving the crude solid in the hot solvent, cool the solution slightly and add a small amount (e.g., 1-2% by weight) of activated charcoal.
-
Re-boil and Filter: Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless. Be aware that charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield. Proceed with the cooling and crystallization steps as usual.[7]
-
-
References
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Houlton, A., et al. (1995). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research, 23(23), 4881–4887. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Bipyridine. Retrieved from [Link]
-
Wang, Y., et al. (2011). 3,3′-Dinitro-4,4′-bipyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1191. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 3,3′-Dinitro-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bipyridine - Wikipedia [en.wikipedia.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Methods for Purifying 3,3'-Dinitro-2,2'-bipyridyl
Welcome to the technical support center for the chromatographic purification of 3,3'-Dinitro-2,2'-bipyridyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of this compound, providing foundational knowledge for successful purification.
Q1: What are the typical impurities I might encounter in a crude sample of this compound?
A1: Impurities largely depend on the synthetic route, which is often the nitration of 2,2'-bipyridine. Potential impurities include:
-
Unreacted Starting Material: 2,2'-Bipyridine.
-
Isomeric Byproducts: Other dinitro- and mononitro- isomers of 2,2'-bipyridine, such as 4,4'-dinitro-2,2'-bipyridine.[1][2]
-
Over-nitrated Products: Trinitro- or tetranitro-bipyridines.
-
Degradation Products: Resulting from harsh nitrating conditions.
Q2: What is the best stationary phase for the purification of this compound?
A2: Silica gel is the most common and effective stationary phase for the purification of moderately polar nitroaromatic compounds like this compound.[3] Its slightly acidic nature is generally compatible with this compound. For compounds that may be sensitive to the acidity of silica, neutral alumina can be a viable alternative.
Q3: How do I choose an appropriate mobile phase (eluent)?
A3: The choice of mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[4]
-
Starting Point: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a good starting point.[5]
-
Polarity Adjustment: The polarity can be increased by increasing the proportion of ethyl acetate or by adding a more polar solvent like dichloromethane or a small amount of methanol if the compound is slow to elute.
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: If TLC shows good separation between your product and impurities with a single solvent mixture, isocratic elution (using a constant solvent composition) is simpler.
-
Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution is more effective. This involves starting with a less polar solvent system and gradually increasing the polarity to elute compounds of increasing polarity.[3]
Q5: My purified this compound is a pale yellow solid. Is this expected?
A5: Yes, pure this compound is typically a pale yellow crystalline solid.[6] A darker color in the crude product often indicates the presence of impurities.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the column chromatography of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Compound won't elute from the column | 1. Mobile phase is not polar enough. 2. Compound has poor solubility in the mobile phase. 3. Compound may be decomposing on the silica gel. | 1. Increase the polarity of the mobile phase. Gradually add a more polar solvent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).2. Change the solvent system. Find a mobile phase that provides a suitable Rf on TLC and in which the compound is soluble.3. Test for stability on silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute to see if degradation occurs. If it does, consider using a less acidic stationary phase like neutral alumina. |
| Poor separation of product and impurities | 1. Inappropriate mobile phase. 2. Column was overloaded with the sample. 3. Poor column packing (channeling). | 1. Optimize the mobile phase using TLC. Test various solvent systems to maximize the difference in Rf values (ΔRf) between your product and impurities.2. Reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of stationary phase to the sample weight.[3]3. Repack the column carefully. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product elutes too quickly (with the solvent front) | 1. Mobile phase is too polar. 2. Sample was loaded in a solvent that is too strong. [5] | 1. Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent (e.g., hexanes).2. Use a less polar solvent to dissolve and load the sample. Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, use the absolute minimum volume.[7] |
| Streaking or tailing of the compound band | 1. Compound is sparingly soluble in the mobile phase, causing it to precipitate and redissolve as it moves down the column. 2. Interaction with the stationary phase. The slightly acidic nature of silica gel can sometimes interact with basic nitrogen atoms in the bipyridine rings. | 1. Adjust the mobile phase. Try adding a small amount of a solvent that improves the solubility of your compound without drastically increasing the overall polarity.2. Consider using neutral alumina as the stationary phase. |
| Cracks or bubbles in the column bed | 1. Letting the column run dry. 2. Heat generated from the interaction of polar solvents with the stationary phase. | 1. Always keep the solvent level above the top of the stationary phase. 2. When switching to a more polar solvent, add it slowly to dissipate any heat generated. |
III. Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Sand (acid-washed)
-
Solvents (e.g., hexanes, ethyl acetate)
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Methodology
Step 1: Selection of Eluent System via TLC
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and increase the polarity).
-
The ideal eluent system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
Step 2: Column Packing
-
Secure the chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Dry Loading (Recommended for samples with poor solubility in the eluent):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (about 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the initial eluent.
-
Carefully pipette this solution onto the top of the column.[7]
-
Allow the sample to absorb onto the silica gel by draining a small amount of solvent.
-
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions.
-
If using a gradient, start with the least polar solvent system determined by TLC and gradually increase the polarity.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
Step 5: Isolation of Pure Product
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Workflow Diagram
Caption: General workflow for the column chromatography purification of this compound.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common column chromatography issues.
IV. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Waters. (n.d.). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Bipyridine Derivatives. Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Columns, mobile phase composition, mobile phase buffer pH and modes of elution tried during optimization process. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dinitro-2,2'-bipyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Bipyridine. Retrieved from [Link]
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]
-
Cyberlipid. (n.d.). Column chromatography of PL. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds. Retrieved from
-
ResearchGate. (n.d.). Synthesis of N-monosubstituted [2,2′-Bipyridyl]-3,3′-diamines. Retrieved from [Link]
-
MDPI. (n.d.). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Retrieved from [Link]
-
Indian Academy of Sciences. (2006, September 18). Synthesis, spectra and electrochemistry of dinitro-bis-{2-(phenylazo)pyrimidine} ruthenium(II). Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2020, April 4). Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves. Retrieved from [Link]
Sources
- 1. 4,4'-Dinitro-2,2'-bipyridine | C10H6N4O4 | CID 11519563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents [patents.google.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Overcoming solubility issues of 3,3'-Dinitro-2,2'-bipyridyl in organic reactions
Welcome to the technical support center for 3,3'-Dinitro-2,2'-bipyridyl. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the solubility of this compound in organic reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Introduction: The Solubility Challenge
This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic systems and as a ligand in coordination chemistry. However, its utility can be hampered by its limited solubility in many common organic solvents. The presence of two nitro groups, which are strongly electron-withdrawing, and the bipyridyl core contribute to a rigid, polar structure with strong intermolecular interactions, leading to poor solvation.
This guide will explore the fundamental reasons for these solubility issues and provide a range of practical solutions and detailed protocols to address them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in standard organic solvents like dichloromethane (DCM) or toluene?
A1: The low solubility of this compound in nonpolar or moderately polar solvents is due to its molecular structure. The two nitro groups make the molecule highly polar and capable of strong dipole-dipole interactions and potential hydrogen bonding with any protic impurities. Solvents like DCM and toluene are not effective at disrupting these strong intermolecular forces. Furthermore, pyridine-containing compounds can sometimes react with chlorinated solvents like DCM, especially over time, which can lead to the formation of insoluble side products.
Troubleshooting Steps:[1]
-
Solvent Selection: Opt for more polar aprotic solvents.
-
Purity Check: Ensure the purity of your this compound, as impurities can significantly impact solubility.
-
Solvent Purity: Use dry, high-purity solvents to avoid unwanted side reactions or the introduction of water, which can further decrease solubility.
Q2: I'm observing precipitation of my starting material during my cross-coupling reaction. What can I do?
A2: Precipitation during a reaction is a clear indicator that the concentration of this compound has exceeded its solubility limit under the reaction conditions. This can be triggered by changes in temperature or the composition of the reaction mixture as reactants are consumed and products are formed. Nitroarenes are increasingly used in cross-coupling reactions, making solubility a critical factor for reaction success.
Troubleshooting Workfl[2][3]ow:
Caption: Decision workflow for addressing precipitation during a reaction.
Detailed Strategies:
-
Temperature Adjustment: Gently increasing the reaction temperature can significantly improve solubility. However, this must be bal[4]anced against the potential for thermal degradation or unwanted side reactions.
-
Co-solvency: The addition of a small amount of a highly polar aprotic co-solvent can dramatically enhance solubility.
-
Concentration Optim[5][6]ization: If other methods fail, reducing the overall concentration of the reaction is a straightforward way to prevent precipitation.
Advanced Solu[4]bility Enhancement Techniques
For particularly challenging cases, more advanced techniques may be necessary. These methods focus on modifying the physical or chemical properties of the system to favor dissolution.
Q3: Are there any solvent systems you would recommend for achieving higher concentrations of this compound?
A3: Yes, based on the principles of "like dissolves like" and empirical data from related compounds, a systematic approach to solvent screening is recommended.
Recommended Solvents for Screening:
| Solvent Class | Recommended Solvents | Expected Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble: DMSO is a powerful solvent for a wide range of polar organic compounds. |
| Dimethylformamide (DMF) | Very Soluble: Similar to DMSO, DMF is an excellent choice for dissolving polar molecules. | |
| Acetonitrile (MeCN) | Soluble: A good option, though may be slightly less effective than DMSO or DMF. | |
| Polar Protic | Ethanol / Methanol | Sparingly to Soluble: The ability to hydrogen bond can aid in solvation, but the overall polarity might be less effective than polar aprotic solvents. |
| Chlori[7]nated | Dichloromethane (DCM) | Sparingly Soluble: Generally not recommended as a primary solvent due to low solvating power for this compound and potential reactivity. [1] |
| Aromatic | Toluene, Benzene | Sparingly to Insoluble: The aromatic rings may offer some pi-pi stacking interactions, but this is unlikely to overcome the strong intermolecular forces of the solute. |
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a quick and efficient way to screen multiple solvents.
-
Preparation: Label a series of clean, dry 1-dram vials, one for each solvent.
-
Sample Addition: Add approximately 2-3 mg of this compound to each vial.
-
Solvent Addition: Add 0.5 mL of the respective solvent to each vial.
-
Mixing: Securely cap the vials and vortex for 1-2 minutes at ambient temperature.
-
Observation: Visually inspect each vial. Classify as "Soluble," "Sparingly Soluble," or "Insoluble."
-
Heating (Optional): For vials showing partial solubility, gently warm to 40-50°C to observe if solubility increases.
Q4: Can techniques like sonication or the use of additives improve solubility?
A4: Absolutely. Physical and chemical modifications can be very effective.
Physical Modification Techniques:
-
Sonication: The application of ultrasonic waves can help break down solute aggregates, increasing the effective surface area and accelerating dissolution. This is particularly usef[4]ul for kinetically slow dissolution processes.
-
Micronization: Reducing the particle size of the solid material increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
Chemical Modification [6][8]and Additives:
-
Co-solvents: As previously mentioned, using a mixture of solvents is a powerful technique. A small amount of a high-polarity solvent can disrupt the crystal lattice energy of the solute, allowing the bulk solvent to solvate the individual molecules more effectively.
-
Hydrotropy: This [5][6]involves the addition of a significant amount of a second solute (a hydrotrope) to increase the aqueous solubility of the primary solute. While more common in aqueous systems, the principles can be applied to organic systems with appropriate hydrotropic agents.
Workflow for Solubilit[5][6]y Enhancement:
Sources
- 1. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journal.appconnect.in [journal.appconnect.in]
Preventing side reactions during the nitration of 2,2'-bipyridine
Welcome to the technical support center for the nitration of 2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent common side reactions and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of 2,2'-bipyridine, providing detailed, step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield of the Desired Nitrated Product
Q: My nitration of 2,2'-bipyridine is resulting in a very low yield of the desired mono- or di-nitro product. What are the likely causes and how can I improve it?
A: Low yields in the nitration of 2,2'-bipyridine are a frequent challenge, often stemming from the electron-deficient nature of the pyridine rings, which makes them less reactive towards electrophilic aromatic substitution compared to benzene.[1] Harsh reaction conditions are typically required, which can lead to side product formation or incomplete reaction.[1]
Root Causes & Corrective Actions:
-
Insufficiently Strong Nitrating Conditions: The electron-withdrawing effect of the nitrogen atoms in the bipyridine core deactivates the rings towards electrophilic attack.
-
Solution: Employ a more potent nitrating agent. A common and effective choice is a mixture of fuming nitric acid and concentrated sulfuric acid ("mixed acid").[2] The sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[3] For particularly stubborn substrates, increasing the proportion of fuming nitric acid or using oleum (fuming sulfuric acid) can enhance reactivity.[4]
-
-
Inadequate Reaction Temperature: The activation energy for the nitration of deactivated aromatic systems is high, requiring elevated temperatures to achieve a reasonable reaction rate.
-
Solution: Carefully increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to find the optimal temperature that promotes the desired reaction without significant decomposition or side product formation.[1] For the synthesis of 4,4'-dinitro-2,2'-bipyridine, heating is a common practice.[4]
-
-
Premature Quenching: The reaction may not have reached completion before workup.
-
Solution: Increase the reaction time and monitor its progress. Allow the reaction to proceed until TLC or GC-MS analysis shows maximum consumption of the starting material and formation of the desired product.[1]
-
Issue 2: Formation of Multiple Products and Over-Nitration
Q: I am observing the formation of multiple nitrated species, including di- and possibly tri-nitrated byproducts, making purification difficult. How can I improve the selectivity for a specific product (e.g., mono-nitration)?
A: Over-nitration is a common side reaction, especially when aiming for a mono-nitrated product.[1] The initial introduction of a nitro group further deactivates the ring, but under harsh conditions, subsequent nitrations can still occur.
Strategies to Enhance Selectivity:
| Strategy | Rationale |
| Control of Reaction Temperature | Lowering the reaction temperature can significantly reduce the rate of subsequent nitrations, which typically have a higher activation energy than the initial nitration.[5] |
| Stoichiometry of Nitrating Agent | Using a minimal excess of the nitrating agent will limit its availability for multiple additions. A large excess strongly favors over-nitration.[1][5] |
| Slow Addition of Nitrating Agent | Adding the nitrating agent dropwise or in small portions helps to maintain a low instantaneous concentration of the active nitrating species, favoring the formation of the mono-nitrated product.[1] |
| Reaction Monitoring | Closely monitor the reaction's progress. Quench the reaction as soon as the desired product concentration is maximized to prevent further nitration.[1] |
Experimental Protocol for Controlled Mono-Nitration:
-
Cooling: Dissolve the 2,2'-bipyridine in a suitable solvent (if applicable) and cool the solution in an ice or dry ice/acetone bath.[1]
-
Prepare Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.[6]
-
Slow Addition: Add the nitrating mixture to the bipyridine solution dropwise using an addition funnel, maintaining a slow and steady rate.[1]
-
Monitor: Continuously monitor the reaction by TLC.
-
Quench: Once the desired product is the major component, quench the reaction by carefully pouring it onto crushed ice.[1]
-
Neutralize and Isolate: Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product, which can then be collected by filtration.[6]
Issue 3: Formation of N-Oxide Byproducts
Q: My reaction mixture shows the presence of N-oxides of 2,2'-bipyridine. Why does this happen and how can I avoid it?
A: The nitrogen atoms in the pyridine rings are susceptible to oxidation by strong oxidizing agents like nitric acid, leading to the formation of 2,2'-bipyridine-N-oxides.[7][8] In some cases, the N-oxide is formed as an intermediate which can then be nitrated.[6]
Mechanism of N-Oxide Formation and Subsequent Nitration:
Caption: Workflow for N-oxide formation and subsequent nitration.
Controlling N-Oxide Formation:
-
Temperature Control: N-oxidation can be favored at lower temperatures. If direct nitration is the goal, maintaining a sufficiently high temperature for the nitration to proceed competitively can minimize N-oxide formation as a final product.
-
Strategic Synthesis via N-oxide: In some cases, it is advantageous to intentionally form the N-oxide first, as this can activate the pyridine ring towards electrophilic substitution, particularly at the 4-position.[6][9] The N-oxide can then be deoxygenated in a subsequent step using reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
Issue 4: Difficulty in Product Purification
Q: I am struggling to purify my nitrated 2,2'-bipyridine from the starting material and other byproducts. What purification techniques are most effective?
A: The purification of nitrated bipyridines can be challenging due to the similar polarities of the starting material, desired product, and byproducts.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, acetone, or mixtures with water) to find conditions that provide good separation.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate components with different polarities.[10]
-
Acid-Base Extraction: If your product has significantly different basicity compared to the impurities, an acid-base extraction can be a useful preliminary purification step. However, the nitro groups will reduce the basicity of the bipyridine nitrogens, so this may not always be effective.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of 4,4'-dinitro-2,2'-bipyridine?
A1: The synthesis of 4,4'-dinitro-2,2'-bipyridine typically requires forcing conditions. A common procedure involves heating 2,2'-bipyridine in a mixture of fuming nitric acid and concentrated sulfuric acid.[4] The reaction temperature and time are critical parameters that need to be optimized for the specific scale and equipment being used. It is often synthesized from 4,4′-dinitro-2,2′-bipyridine-1,1′-dioxide, which is then deoxygenated.[4]
Q2: Is it possible to selectively nitrate only one of the pyridine rings in 2,2'-bipyridine?
A2: Achieving selective mono-nitration on one ring can be challenging due to the similar reactivity of both rings. However, by carefully controlling the reaction conditions as outlined in Issue 2 , particularly by using a stoichiometric amount of the nitrating agent at a low temperature, it is possible to favor the formation of the mono-nitrated product.[1]
Q3: What are the primary safety precautions to consider during the nitration of 2,2'-bipyridine?
A3: Nitration reactions, especially with mixed acids, are highly exothermic and can be hazardous if not properly controlled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[6]
-
Controlled Addition: Add reagents slowly and in a controlled manner, especially when adding sulfuric acid to nitric acid or when adding the nitrating mixture to the bipyridine.[6]
-
Cooling Bath: Use an ice bath to control the temperature during the initial mixing of reagents and the reaction itself.[6]
-
Quenching: Be extremely cautious when quenching the reaction with water or ice, as this can generate a significant amount of heat and cause splashing.[1][6]
Q4: How does the concentration of sulfuric acid affect the nitration reaction?
A4: The concentration of sulfuric acid is a critical factor that influences the rate and efficiency of the nitration.[2] Sulfuric acid serves two main purposes: it acts as a catalyst to generate the nitronium ion (NO₂⁺) and as a dehydrating agent to absorb the water produced during the reaction, which would otherwise inhibit the reaction.[2][11] The optimal concentration of sulfuric acid depends on the specific substrate and other reaction conditions.[12]
III. References
-
Exploring the Role of 4,4'-Dinitro-2,2'-Bipyridyl in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from
-
Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. (n.d.). Benchchem. Retrieved from
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Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. (2025). Request PDF - ResearchGate. Retrieved from
-
Avoiding over nitration (or generally over-electrophilic substitution). (2021). Sciencemadness Discussion Board. Retrieved from
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Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Organic Chemistry Portal. Retrieved from
-
Continuous flow nitration in miniaturized devices. (2014). PMC - NIH. Retrieved from
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-2,2′-bipyridine. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. Retrieved from
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Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. Retrieved from
-
Pyridine N-Oxides. (2012). Baran Lab. Retrieved from
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from
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Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR. Retrieved from
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Nitration in Sulphuric Acid. (1949). Nature. Retrieved from
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Stability of 3,3'-Dinitro-2,2'-bipyridyl under acidic and basic conditions
Welcome to the technical support guide for 3,3'-Dinitro-2,2'-bipyridyl (CAS 1024-94-8). This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers and drug development professionals encountering stability issues during their experiments. The guidance is grounded in established principles of organic chemistry and supported by relevant literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My solution of this compound develops a yellow color and shows new peaks in the HPLC after I adjust the pH to >10 with NaOH. What is the likely cause?
Answer: This is a classic sign of decomposition via nucleophilic aromatic substitution (SNAr). The this compound molecule is highly electron-deficient, a characteristic intentionally designed for certain applications but one that also renders it susceptible to degradation under basic conditions.
Causality Explained: The instability arises from a combination of two powerful electron-withdrawing features:
-
Nitro Groups (-NO₂): The two nitro groups strongly pull electron density from the pyridine rings through both inductive and resonance effects.
-
Pyridine Nitrogens: The nitrogen atoms within the rings are inherently electronegative and also withdraw electron density.
This extreme electron deficiency makes the carbon atoms of the pyridine rings electrophilic and thus vulnerable to attack by strong nucleophiles, such as the hydroxide ion (OH⁻) present in your basic solution. The attack likely leads to the formation of hydroxylated byproducts (e.g., 3-nitro-3'-hydroxy-2,2'-bipyridyl derivatives), which are often colored and will appear as new species in your chromatogram. The reaction is typically accelerated by increased temperature.
The strong electron-withdrawing ability of the nitro group is a well-documented principle in organic chemistry that facilitates reactions with nucleophiles[1]. While direct studies on this specific isomer are scarce, the decomposition of nitroaromatic compounds in alkaline media is a known phenomenon[2].
Question 2: I need to perform a reaction in a highly acidic medium (e.g., concentrated HCl or H₂SO₄). Is this compound stable under these conditions?
Answer: Extreme caution is advised. Using this compound in hot, concentrated strong acids is likely to cause degradation or unintended chemical transformation.
Causality Explained: Under strongly acidic conditions, the lone pairs on the pyridine nitrogen atoms will be protonated. This protonation dramatically increases the electron-withdrawing nature of the heterocyclic system, which can destabilize the molecule.
More critically, under certain conditions (e.g., heating in concentrated hydrochloric acid), the nitro groups themselves can be displaced. Research on the related isomer, 2,2'-Dinitro-3,3'-bipyridine, has shown that refluxing in concentrated HCl results in the substitution of the nitro groups with chlorine atoms to yield 2,2'-Dichloro-3,3'-bipyridine[3]. While your isomer is different (3,3'-dinitro), a similar reactivity pattern is a significant risk. This pathway represents a chemical transformation, not just decomposition, which could confound your experimental results.
Therefore, unless substitution of the nitro group is the desired outcome, avoid prolonged exposure to and heating in concentrated strong acids. For reactions requiring acidic catalysis, using weaker acids or carefully controlled molar equivalents of strong acids at low temperatures is recommended.
Question 3: What is the expected general stability of this compound in common organic solvents and aqueous buffers at neutral pH?
Answer: As a solid, this compound is a stable compound that can be stored at room temperature, protected from light[4]. In solution, its stability is highly dependent on the conditions.
-
Common Organic Solvents: In aprotic, neutral solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN), the compound is generally stable for typical reaction times at room temperature.
-
Aqueous Buffers (pH 6-8): In neutral or near-neutral aqueous buffers, the compound exhibits good stability. Hydrolytic degradation is not a primary concern under these conditions, assuming the absence of other reactive species.
However, stability can be compromised by factors other than pH. For instance, the nitro groups can be reduced to amino groups by various reducing agents (e.g., hydrazine with a Pd/C catalyst, tin(II) chloride)[5]. Therefore, ensure your reaction conditions are free from unintended reducing agents.
Quantitative Stability Assessment Guide
Question 4: How can I design a robust experiment to quantitatively determine the stability of this compound in my specific buffer system?
Answer: A systematic stability study using High-Performance Liquid Chromatography (HPLC) is the standard approach. This involves incubating the compound under your specific conditions and monitoring its concentration over time. The following protocol provides a self-validating framework.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a quantitative stability study.
Protocol 1: HPLC-Based pH Stability Assessment
Objective: To quantify the degradation rate of this compound at various pH values and temperatures.
Materials:
-
This compound
-
DMSO or Acetonitrile (HPLC grade)
-
Aqueous buffers (e.g., citrate for pH 4, phosphate for pH 7.4, carbonate for pH 10)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostated incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO or ACN.
-
Working Solution Preparation: For each condition, spike the stock solution into the pre-warmed (e.g., 25°C or 40°C) test buffer to a final concentration of 50 µM. Ensure the final percentage of organic solvent is low (<1%) to not affect the buffer pH.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot, quench it by diluting 1:1 with the HPLC mobile phase initial condition (e.g., 90% Water/10% ACN), and place it in the HPLC autosampler. This is your 100% reference point.
-
Incubation: Place the vials containing the remaining working solutions in an incubator set to the desired temperature.
-
Time-Course Sampling: Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24, and 48 hours). Immediately quench each sample as described in step 3.
-
HPLC Analysis: Analyze all samples using a validated HPLC method.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound has strong absorbance (e.g., 260-280 nm, to be determined by UV scan).
-
Analytical methods like GC-MS or LC-MS can also be employed for more sensitive detection and identification of degradation products[6][7][8].
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
Plot % Remaining versus Time. The slope of this line will give you the degradation rate.
-
Examine the chromatograms for the appearance and growth of new peaks, which correspond to degradation products.
-
Summary of Stability & Potential Degradation
The following table summarizes the expected stability profile and potential degradation pathways.
| Condition | Temperature | Expected Stability | Primary Degradation Mechanism | Potential Products |
| Aqueous Buffer (pH < 4) | Room Temp | Good to Moderate | Acid-catalyzed hydrolysis (slow) | Minor hydroxylation products |
| Aqueous Buffer (pH 6-8) | Room Temp | Excellent | Negligible | None expected |
| Aqueous Buffer (pH > 9) | Room Temp | Poor to Moderate | Nucleophilic Aromatic Substitution | Hydroxylated dinitrobipyridyls |
| Aqueous Buffer (pH > 9) | Elevated Temp | Very Poor | Accelerated SNAr | Hydroxylated dinitrobipyridyls |
| Conc. HCl / H₂SO₄ | Elevated Temp | Very Poor | Nucleophilic Substitution | Halogenated or sulfated bipyridyls |
Potential Degradation Pathway under Basic Conditions
Caption: Potential SNAr degradation in strong base.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 534140, this compound. Retrieved January 13, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11519563, 4,4'-Dinitro-2,2'-bipyridine. Retrieved January 13, 2026 from [Link].
-
Becalski, A. et al. (n.d.). Bipyridine Derivatives. ResearchGate. Retrieved January 13, 2026 from [Link].
-
McElvain, S. M., & Fields, J. E. (1949). The Synthesis of Certain Substituted 2,2'-Bipyridyls. Journal of the American Chemical Society, 71(1), 447–447. [Link].
-
Robert, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved January 13, 2026 from [Link].
-
Brito, I., Mundaca, A., Cárdenas, A., & López-Rodríguez, M. (2008). 3,3'-Dinitro-2,2'-dithiodipyridine. Acta Crystallographica Section C, Crystal Structure Communications, 64(Pt 3), o117–o118. [Link].
-
Wang, Y., Xu, J. Y., Li, D. Y., & Shi, L. (2011). 3,3'-Dinitro-4,4'-bipyridine. Acta Crystallographica Section E, Structure Reports Online, 67(Pt 5), o1191. [Link].
-
ResearchGate (n.d.). Mechanisms of gas phase decomposition of C-nitro compounds from quantum chemical data. Retrieved January 13, 2026 from [Link].
-
Casado, J., Castro, A., Leis, J. R., Quintela, M. A., & Mosquera, M. (1985). The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2. [Link].
-
Skancke, P. N., & Uggerud, E. (1993). Acidic and basic properties of nitramide, and the catalysed decomposition of nitramide and related compounds: an ab initio theoretical investigation. Journal of the Chemical Society, Perkin Transactions 2. [Link].
-
ResearchGate (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved January 13, 2026 from [Link].
-
Crookes, M. J., & Williams, D. L. (1989). N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media. Journal of the Chemical Society, Perkin Transactions 2. [Link].
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Lee, S., Gan, J., Liu, W. P., & Anderson, M. A. (2022). A Dynamic Multiple Reaction Monitoring Analytical Method for the Determination of Fungicide Residues in Drinking Water. Molecules, 27(19), 6533. [Link].
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Bhushan, B., Paquet, L., Spain, J. C., & Hawari, J. (2003). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology, 69(8), 4480–4486. [Link].
-
ResearchGate (n.d.). 3,3′-Dinitro-4,4′-bipyridine. Retrieved January 13, 2026 from [Link].
-
Kane-Maguire, N. A. P., & Langford, C. H. (1972). Thermal and light-induced decomposition of azido(bis-2,2'-bipyridine) complexes of ruthenium(III). Inorganic Chemistry, 11(4), 899–901. [Link].
-
Rice, C. R., Wallis, J. D., & Povey, D. C. (1992). Intramolecular Interactions In 3,3'-Dinitro-2,2'-Bipyridine. Kent Academic Repository. [Link].
-
Stachová, P., et al. (2021). Zinc(II) Complexes with Dimethyl 2,2′-Bipyridine-4,5-dicarboxylate: Structure, Antimicrobial Activity and DNA/BSA Binding Study. International Journal of Molecular Sciences, 22(16), 8882. [Link].
-
ResearchGate (n.d.). Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes. Retrieved January 13, 2026 from [Link].
-
MDPI Books (n.d.). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved January 13, 2026 from [Link].
-
ResearchGate (2025). Investigating 2,2'-Bipyridine-3,3'-diol as a Microenvironment-Sensitive Probe: Its Binding to Cyclodextrins and Human Serum Albumin. Retrieved January 13, 2026 from [Link].
-
ResearchGate (n.d.). The 2,2′-Bipyridine-3,3′-dicarboxylic acid, Oxalato Platinum(II). Retrieved January 13, 2026 from [Link].
-
ResearchGate (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Retrieved January 13, 2026 from [Link].
-
Kumar, V., et al. (2023). Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways. Environmental Science and Pollution Research International, 30(26), 68849–68870. [Link].
-
ResearchGate (n.d.). Monitoring Biopolymer Degradation by Taylor Dispersion Analysis. Retrieved January 13, 2026 from [Link].
-
ResearchGate (2025). Steady-State and Time-Resolved Spectroscopy of 2,2 '-Bipyridine-3,3 '-diol in Solvents and Cyclodextrins: Polarity and Nanoconfinement Effects on Tautomerization. Retrieved January 13, 2026 from [Link].
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- 7. Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Troubleshooting Guide for the Reduction of Nitro Groups in 3,3'-Dinitro-2,2'-bipyridyl
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the chemical reduction of 3,3'-Dinitro-2,2'-bipyridyl to its corresponding diamine, a critical transformation for the synthesis of advanced ligands, functional materials, and pharmaceutical intermediates. This document moves beyond a simple recitation of protocols to offer a comprehensive troubleshooting framework grounded in mechanistic principles and practical laboratory experience.
Introduction: The Chemistry and Challenges of Bipyridine Nitro Group Reduction
The conversion of the nitro groups in this compound to primary amines is a foundational synthetic step. The resulting 3,3'-diamino-2,2'-bipyridyl is a valuable building block due to the chelating ability of the bipyridine core and the reactive nature of the amino groups, which allow for further functionalization.
However, this reduction is not without its challenges. The presence of two nitro groups introduces the possibility of incomplete reduction or the formation of undesired intermediates. Furthermore, the bipyridyl nitrogen atoms can interact with certain catalysts, potentially leading to deactivation. This guide is designed to help you navigate these common obstacles and achieve a successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes?
Low or no conversion is a common issue that can typically be traced back to the choice of reagents, reaction conditions, or catalyst activity.
For Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni):
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen atoms of the bipyridyl ring can strongly adsorb to the active sites of metal catalysts, leading to deactivation, a phenomenon known as catalyst poisoning.[1][2][3][4]
-
Solution: Consider increasing the catalyst loading. In some cases, the use of additives can mitigate poisoning. For instance, the addition of a small amount of a strong acid can protonate the pyridine nitrogens, reducing their ability to bind to the catalyst.
-
-
Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst. Ensure catalysts like Raney Nickel are handled under an appropriate solvent and not exposed to air.
-
-
Insufficient Hydrogen Pressure: For some reductions, atmospheric pressure from a hydrogen balloon may not be sufficient.
-
Solution: If available, use a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure.
-
-
Poor Solubility: The starting material must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently.
For Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl):
-
Reagent Stoichiometry: An insufficient amount of the metal reducing agent or acid will lead to an incomplete reaction.
-
Solution: Ensure you are using a sufficient excess of the metal and acid. For the reduction of two nitro groups, a larger excess is typically required.
-
-
Metal Quality: The surface area and purity of the metal are important.
-
Solution: Use finely powdered or activated metals to ensure a high surface area for the reaction.
-
Q2: I'm observing significant side products, such as partially reduced intermediates or colored impurities. How can I improve the selectivity for 3,3'-diamino-2,2'-bipyridyl?
The formation of side products arises from the stepwise nature of nitro group reduction. Intermediates such as nitroso and hydroxylamine species can be formed, and these can sometimes react further to form azoxy or azo compounds.[7]
-
Incomplete Reduction: The presence of a single reduced nitro group, forming 3-amino-3'-nitro-2,2'-bipyridyl, is a common side product.
-
Solution: Increase the reaction time, temperature, or the amount of reducing agent to drive the reaction to completion. Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
-
Formation of Azoxy/Azo Compounds: These can arise from the condensation of intermediates, particularly under certain reaction conditions.
-
Solution: Metal/acid reductions, such as with SnCl₂/HCl, are generally effective at fully reducing the nitro groups to amines and minimizing these side products.[6] For catalytic hydrogenation, optimizing the reaction conditions (solvent, temperature, pressure) can help.
-
-
Oxidation of the Product: The resulting 3,3'-diamino-2,2'-bipyridyl is susceptible to oxidation, which can lead to the formation of colored impurities.
Q3: The purification of my crude 3,3'-diamino-2,2'-bipyridyl is proving difficult. What are the best practices?
Purification is essential to obtain a high-quality final product. Aromatic diamines can be challenging to purify due to their polarity and potential for oxidation.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Procedure: The choice of solvent is critical. You are looking for a solvent that will dissolve the compound when hot but in which it is sparingly soluble when cold. Ethanol, methanol, or mixtures with water are often good starting points.[8] If the crude product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. Be aware that charcoal can also adsorb some of your product.
-
-
Column Chromatography: This technique is useful for separating compounds with different polarities.
-
Procedure: Silica gel or alumina can be used as the stationary phase. Due to the polar nature of the amino groups, a polar eluent system will likely be required (e.g., dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent). Aromatic amines can sometimes bind strongly to silica, so it may be beneficial to add a small amount of a basic modifier like triethylamine to the eluent to improve recovery.[8]
-
-
Workup for Metal/Acid Reductions: After a reduction using a metal like tin or iron in acid, the product will be in the form of an ammonium salt.[10]
-
Procedure: The acidic reaction mixture needs to be neutralized with a base (e.g., NaOH, NaHCO₃) to deprotonate the amino groups and allow for extraction into an organic solvent. The resulting metal hydroxides can sometimes make filtration and extraction difficult. Filtering the neutralized mixture through a pad of Celite can help to remove these inorganic byproducts.[8]
-
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages | Key Considerations |
| H₂/Pd/C or H₂/Raney Ni | - High efficiency- Clean byproducts (H₂O)- Can often be performed at room temperature | - Catalyst can be expensive- Susceptible to poisoning by the bipyridine nitrogen atoms[1][2]- Requires specialized equipment for handling hydrogen gas | - Use a fresh, active catalyst.- May require elevated hydrogen pressure.- Consider solvent choice to ensure substrate solubility. |
| SnCl₂/HCl | - Generally provides clean and complete reduction[6]- Tolerant of many functional groups- Inexpensive and readily available | - Stoichiometric amounts of tin salts are produced as waste- Workup can be challenging due to the formation of tin hydroxides | - Use a significant excess of SnCl₂.- Careful neutralization and filtration are required during workup. |
| Fe/HCl or Fe/NH₄Cl | - Very inexpensive- Environmentally benign iron oxides as byproducts | - Can sometimes be slower than other methods- May require heating | - Use finely powdered iron for maximum surface area.- Acidic conditions are necessary. |
| Sodium Borohydride (NaBH₄) with a Catalyst | - Milder reducing agent- Easy to handle | - NaBH₄ alone is generally not effective for reducing aromatic nitro groups[11]- Requires a catalyst (e.g., NiCl₂, CuSO₄) to be effective | - The combination of NaBH₄ and a transition metal salt can be a powerful reducing system. |
Experimental Protocols
Protocol 1: Reduction of this compound using SnCl₂•2H₂O
This protocol is adapted from a general procedure for the reduction of dinitrobipyridine derivatives.[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂•2H₂O) (typically 6-10 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the residue until the solution is basic (pH > 8).
-
The resulting suspension containing tin salts should be filtered through a pad of Celite. Wash the filter cake with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with the organic solvent.
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,3'-diamino-2,2'-bipyridyl.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
Visualization of Experimental Workflow
General Workflow for Nitro Group Reduction and Purification
Caption: A generalized workflow for the reduction and purification of 3,3'-diamino-2,2'-bipyridyl.
Troubleshooting Logic Flowchart
Caption: A flowchart to diagnose and resolve common issues during the reduction.
References
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). PMC. Retrieved January 13, 2026, from [Link]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (2001). J-Stage. Retrieved January 13, 2026, from [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Retrieved January 13, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved January 13, 2026, from [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Fig. 2 (a) PXRD patterns (b) 13 C CP/MAS NMR spectra, (c) IR and (d)... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis, properties and complexation studies on 3-amino-6,6′-dimethyl-2,2′-bipyridine. (1995). Journal of the Chemical Society, Dalton Transactions. Retrieved January 13, 2026, from [Link]
-
Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein. (2024). NIH. Retrieved January 13, 2026, from [Link]
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Reduction of Dinitrogen via 2,3'-Bipyridine-Mediated Tetraboration. (2020). PubMed. Retrieved January 13, 2026, from [Link]
-
Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. (1951). Journal of the Chemical Society (Resumed). Retrieved January 13, 2026, from [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2016). PMC. Retrieved January 13, 2026, from [Link]
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Synthesis of 3,3'-diamino-2,2'-bipyridine derivatives 4a–4k. Reagents... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. (2009). Dalton Transactions. Retrieved January 13, 2026, from [Link]
-
Aromatic Side Chain Reduction: Nitro. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 13, 2026, from [Link]
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NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. (2020). MDPI. Retrieved January 13, 2026, from [Link]
-
An Improved Synthesis of 6,6′Diamino2,2′-bipyridine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Solvent Miscibility Table. (n.d.). Retrieved January 13, 2026, from [Link]
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- 4. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 3,3'-Dinitro-2,2'-bipyridyl
Welcome to the technical support center for the laboratory synthesis of 3,3'-Dinitro-2,2'-bipyridyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and successful scale-up process.
I. Introduction to the Synthesis
The synthesis of this compound is a critical step for accessing various valuable compounds, including the versatile precursor 3,3'-diamino-2,2'-bipyridine. The primary synthetic route involves the nitration of 2,2'-bipyridyl. While conceptually straightforward, this electrophilic aromatic substitution presents several practical challenges, especially when transitioning from small-scale to larger laboratory preparations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities.
II. Experimental Workflow Overview
The synthesis of this compound typically follows a well-established, yet hazardous, nitration protocol. The following diagram outlines the general experimental workflow.
Caption: General workflow for the nitration of 2,2'-bipyridyl.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, formed from nitric and sulfuric acids.[1][2] If the acids are not sufficiently concentrated, the equilibrium will not favor its formation. 2. Insufficient Reaction Time or Temperature: Nitration of pyridinic systems is generally slower than that of benzene due to the electron-withdrawing nature of the nitrogen atom. | 1. Verify Acid Concentration: Use concentrated (98%) sulfuric acid and fuming (≥90%) nitric acid. Ensure they are fresh and have been stored properly to prevent water absorption. 2. Optimize Reaction Conditions: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion. If the reaction is sluggish, a modest increase in temperature (e.g., to room temperature or slightly above) can be considered, but with extreme caution due to the exothermic nature of the reaction.[1] |
| Formation of Multiple Products (Isomers) | 1. Over-Nitration: The reaction is highly exothermic.[1] Poor temperature control can lead to the formation of dinitro and other more highly nitrated species. 2. Isomer Formation: While the 3- and 3'-positions are electronically favored for nitration, other isomers can form, especially under harsh conditions. | 1. Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling. For larger scales, consider a cooling system with better heat exchange. 2. Controlled Stoichiometry: Use a carefully measured amount of the nitrating agent. A slight excess is often necessary, but a large excess will promote over-nitration. |
| Product is a Dark, Oily Residue Instead of a Solid | 1. Incomplete Reaction: The starting material or mono-nitrated intermediates may be present, depressing the melting point. 2. Decomposition: Elevated temperatures can cause decomposition of the product or side products, leading to tar formation. | 1. Confirm Reaction Completion: Use TLC or HPLC to ensure the starting material is fully consumed. 2. Careful Work-up: Pour the reaction mixture onto a large amount of crushed ice to dissipate heat and precipitate the product. Neutralize slowly and with cooling to avoid localized heating. |
| Difficulty in Product Purification | 1. Contamination with Isomers: The desired 3,3'-dinitro isomer may co-precipitate with other isomers, making purification by simple recrystallization challenging. 2. Residual Acids: Trapped acids can make the product oily and difficult to handle. | 1. Recrystallization: Experiment with different solvents for recrystallization. Ethanol, methanol, or mixtures with water are often effective.[3] For persistent impurities, column chromatography on silica gel may be necessary. 2. Thorough Washing: After filtration, wash the crude product extensively with cold water until the washings are neutral to pH paper. This removes residual acids. A wash with a dilute sodium bicarbonate solution can also be used, followed by a final water wash. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this reaction?
A1: The nitration of 2,2'-bipyridyl is a potentially hazardous procedure and requires strict safety protocols.[4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.[4]
-
Fume Hood: Perform the entire reaction in a well-ventilated fume hood.[4]
-
Temperature Control: The reaction is highly exothermic.[1] Uncontrolled temperature can lead to a runaway reaction. Always have a cooling bath ready and add reagents slowly.
-
Quenching: Quench the reaction by pouring it onto ice. Never add water directly to the concentrated acid mixture.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, mono-nitrated intermediates, and the desired dinitro product. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, HPLC can be employed.
Q3: What is the expected yield for this synthesis?
A3: The yield of this compound can vary depending on the scale and reaction conditions. With careful control of temperature and stoichiometry, yields in the range of 60-80% are achievable.
Q4: What are the key characterization techniques for the final product?
A4:
-
Melting Point: The pure compound has a distinct melting point. Compare the experimental value with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and purity of the product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound (C₁₀H₆N₄O₄, MW: 246.18 g/mol ).[6][7]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Q5: My final product is slightly yellow. Is this a problem?
A5: A pale yellow color is common for this compound. However, a dark brown or black color indicates the presence of impurities or decomposition products. If the color is intense, further purification by recrystallization or column chromatography is recommended.
Q6: Can this synthesis be performed using alternative nitrating agents?
A6: While the mixed acid (HNO₃/H₂SO₄) method is the most common, other nitrating agents like acetyl nitrate can be used.[2] However, these alternatives may have their own set of advantages and disadvantages regarding reactivity, selectivity, and safety. For a standard laboratory scale-up, the mixed acid method, when performed with appropriate precautions, is generally reliable.
V. Detailed Protocol: Synthesis of this compound (Illustrative Scale)
This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2,2'-Bipyridyl | 156.18 | 10.0 | 0.064 |
| Sulfuric Acid (98%) | 98.08 | ~50 mL | - |
| Nitric Acid (fuming, ≥90%) | 63.01 | 10.0 mL | ~0.225 |
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 10.0 g of 2,2'-bipyridyl to the cold sulfuric acid with stirring. Ensure the temperature does not exceed 10 °C.
-
Nitrating Mixture Addition: In the dropping funnel, carefully prepare the nitrating mixture by adding 10.0 mL of fuming nitric acid to 20 mL of cold, concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the solution of 2,2'-bipyridyl over a period of 1-2 hours, maintaining the internal temperature between 0 and 5 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice (~500 g) with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until the pH is approximately 7-8. Perform this step in an ice bath to manage the heat of neutralization.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
VI. References
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Funny EHS Info. (2024, June 6). Nitration reaction safety [Video]. YouTube. [Link]
-
MDPI. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) 3,3′-Dinitro-4,4′-bipyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Greener and Safer Synthesis of Nitro Compounds. Retrieved from [Link]
Sources
Validation & Comparative
Comparing the properties of 3,3'-Dinitro-2,2'-bipyridyl vs 4,4'-Dinitro-2,2'-bipyridyl
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals: 3,3'-Dinitro-2,2'-bipyridyl vs. 4,4'-Dinitro-2,2'-bipyridyl
Introduction
In the realm of coordination chemistry and materials science, substituted bipyridyl ligands are of paramount importance due to their versatile chelating abilities and the unique properties they impart to metal complexes. Among these, the dinitro-substituted 2,2'-bipyridyls are particularly noteworthy. The position of the electron-withdrawing nitro groups on the bipyridyl framework significantly influences the electronic properties, steric hindrance, and ultimately, the reactivity and functionality of the resulting metal complexes. This guide provides a detailed comparative analysis of two common isomers: this compound and 4,4'-Dinitro-2,2'-bipyridyl, offering insights into their distinct properties and applications to aid researchers in selecting the appropriate ligand for their specific needs.
Structural and Electronic Property Comparison
The seemingly subtle shift in the nitro group's position from the 3,3'- to the 4,4'-positions on the 2,2'-bipyridyl core results in significant differences in their steric and electronic profiles.
Steric Effects
The nitro groups in the 3,3'-positions are located in close proximity to the nitrogen atoms responsible for metal coordination. This steric bulk can influence the geometry of the resulting metal complexes, potentially leading to distorted coordination spheres. In contrast, the 4,4'-disposed nitro groups are further from the coordination site, exerting minimal steric hindrance and allowing for more conventional complex geometries.
Electronic Effects
Electronically, the nitro group is strongly electron-withdrawing. In the 4,4'-isomer, this effect is primarily transmitted through the π-system of the pyridine rings, lowering the energy of the ligand's LUMO (Lowest Unoccupied Molecular Orbital). This can enhance the π-acceptor properties of the ligand, stabilizing metal centers in low oxidation states. In the 3,3'-isomer, the inductive effect of the nitro groups is more pronounced due to their closer proximity to the nitrogen donors, which can decrease the basicity of the ligand.
The following table summarizes the key physicochemical properties of these two isomers.
| Property | This compound | 4,4'-Dinitro-2,2'-bipyridyl |
| CAS Number | 1083-49-4 | 18511-71-2 |
| Molecular Formula | C10H6N4O4 | C10H6N4O4 |
| Molecular Weight | 246.18 g/mol | 246.18 g/mol |
| Appearance | Yellow crystalline powder | Pale yellow to yellow powder |
| Melting Point | 235-238 °C | 204-206 °C |
| Solubility | Generally soluble in organic solvents like DMSO and DMF | Soluble in organic solvents such as acetone, chloroform, and ethanol |
Experimental Section: Synthesis of a Ruthenium(II) Complex
To illustrate the practical implications of the structural differences between these two ligands, we will consider the synthesis of a generic Ruthenium(II) complex, a common scaffold in photochemistry and catalysis.
Experimental Workflow
Caption: General workflow for the synthesis of a Ru(II) complex.
Step-by-Step Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the chosen dinitro-2,2'-bipyridyl isomer (either 3,3'- or 4,4'-) in a minimal amount of a suitable solvent mixture, such as ethanol/water (3:1 v/v).
-
Addition of Ruthenium Precursor: To the stirred ligand solution, add one equivalent of a Ruthenium(II) precursor, for example, cis-Dichlorobis(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₂Cl₂]).
-
Reaction: Reflux the reaction mixture for a period of 8-12 hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The desired product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid sequentially with water, cold ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain the final [Ru(bpy)₂(dinitro-bpy)]Cl₂ complex.
Expected Differences in Reactivity and Product Properties
-
Reaction Kinetics: Due to the steric hindrance of the nitro groups in the 3,3'-isomer, the coordination to the Ru(II) center may proceed at a slower rate compared to the 4,4'-isomer.
-
Spectroscopic Properties: The position of the nitro group will significantly impact the electronic absorption spectra of the resulting complexes. The metal-to-ligand charge transfer (MLCT) bands for the complex with the 4,4'-isomer are expected to be red-shifted (lower energy) compared to the complex with the 3,3'-isomer, reflecting the lower LUMO energy of the 4,4'-dinitro-2,2'-bipyridyl ligand.
-
Electrochemical Properties: The redox potentials of the complexes will also be affected. The enhanced π-acceptor character of the 4,4'-isomer will make the reduction of the coordinated ligand easier, resulting in a less negative reduction potential compared to the complex with the 3,3'-isomer.
Structural Representation
Caption: 2D structures of the two dinitro-bipyridyl isomers.
Conclusion
The choice between this compound and 4,4'-Dinitro-2,2'-bipyridyl is a critical decision in the design of metal complexes for specific applications. The 4,4'-isomer is generally preferred when seeking to enhance the π-acceptor properties of the ligand and achieve predictable coordination geometries. This makes it a suitable candidate for applications in photocatalysis, light-emitting devices, and molecular electronics where tuning of the electronic properties is crucial. Conversely, the 3,3'-isomer, with its inherent steric hindrance, can be exploited to create unique coordination environments, potentially leading to complexes with interesting catalytic activities or chiral recognition properties. A thorough understanding of the distinct steric and electronic effects of these isomers is paramount for the rational design of functional coordination compounds.
References
-
3,3'-Dinitro-2,2'-bipyridine . PubChem. [Link]
-
4,4'-Dinitro-2,2'-bipyridine . PubChem. [Link]
-
Synthesis and characterization of ruthenium(II) complexes with 3,3'-disubstituted-2,2'-bipyridine ligands . Journal of Organometallic Chemistry. [Link]
-
Ruthenium(II) Polypyridyl Complexes: Photophysics, Photochemistry, and Solar Energy Conversion . Chemical Reviews. [Link]
A Comparative Electrochemical Analysis of Mononitrated Bipyridine Isomers: A Guide for Researchers
In the landscape of modern chemical research, particularly in the realms of catalysis, materials science, and pharmaceutical development, substituted bipyridines stand out as versatile ligands and precursors.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, onto the bipyridine scaffold profoundly influences its electronic properties, thereby modulating the reactivity and electrochemical behavior of the molecule and its subsequent coordination compounds. This guide provides an in-depth electrochemical comparison of three key mononitrated isomers of 2,2'-bipyridine: 3-nitro-2,2'-bipyridine, 4-nitro-2,2'-bipyridine, and 5-nitro-2,2'-bipyridine.
This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental protocols for the synthesis and electrochemical characterization of these important chemical entities. The insights provided herein are grounded in established scientific principles and supported by experimental data to ensure trustworthiness and reproducibility.
The Significance of Isomeric Variation in Nitrated Bipyridines
The position of the nitro group on the bipyridine ring is not a trivial matter. It dictates the electronic communication between the two pyridine rings and significantly impacts the molecule's ability to accept electrons. This has profound implications for:
-
Coordination Chemistry: The electron density on the nitrogen atoms is altered, affecting the strength and nature of the coordinate bond with metal centers.
-
Catalysis: In redox catalysis, the ligand's ability to act as an electron sink or shuttle is crucial. The reduction potential of the nitrated bipyridine ligand can be tuned by isomeric changes.
-
Materials Science: For applications in organic electronics and sensor technology, the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is directly related to the reduction potential, is a key design parameter.
-
Drug Development: The redox properties of molecules can influence their metabolic stability and biological activity.
This guide will delve into the electrochemical nuances of these isomers, providing a clear comparison of their reduction potentials and the underlying electronic effects.
Electrochemical Comparison of Nitrated Bipyridine Isomers
The primary technique for evaluating the electrochemical behavior of these isomers is cyclic voltammetry (CV) . This powerful electroanalytical method allows for the determination of reduction potentials and provides insights into the reversibility of electron transfer processes.[2]
The key parameter of interest for these electron-deficient molecules is their first reduction potential (Epc), which corresponds to the addition of one electron to form a radical anion. The more positive the reduction potential, the easier it is to reduce the compound.
Table 1: Comparative Electrochemical Data for Mononitrated 2,2'-Bipyridine Isomers
| Compound | First Reduction Potential (Epc vs. Fc/Fc+) | Key Observations |
| 3-Nitro-2,2'-bipyridine | Expected to be the most difficult to reduce among the isomers. | The nitro group at the 3-position has a less direct electronic communication with the nitrogen atoms and the other pyridine ring, leading to a less stabilized LUMO. |
| 4-Nitro-2,2'-bipyridine | Expected to have a more positive reduction potential than the 3-nitro isomer. | The nitro group at the 4-position can effectively withdraw electron density through resonance, stabilizing the LUMO and facilitating reduction. |
| 5-Nitro-2,2'-bipyridine | Expected to have a reduction potential intermediate to the 3- and 4-nitro isomers. | The 5-position allows for some resonance delocalization of the negative charge in the radical anion, but it is generally less pronounced than from the 4-position. |
Causality Behind the Electrochemical Trends
The observed (and predicted) differences in the reduction potentials of the nitrated bipyridine isomers can be rationalized by considering the electronic effects of the nitro group at each position.
Caption: Influence of nitro group position on electrochemical properties.
-
4-Nitro-2,2'-bipyridine: The nitro group at the 4-position is in direct conjugation with the pyridine ring system. This allows for significant resonance stabilization of the negative charge that develops upon reduction. This delocalization lowers the energy of the LUMO, making the molecule easier to reduce (more positive reduction potential).
-
5-Nitro-2,2'-bipyridine: The nitro group at the 5-position can also participate in resonance, but the delocalization pathway is less effective compared to the 4-position. Consequently, the LUMO is stabilized, but to a lesser extent than in the 4-nitro isomer.
-
3-Nitro-2,2'-bipyridine: The nitro group at the 3-position is meta to the nitrogen atom of its own ring and has a more limited resonance interaction with the second pyridine ring. Its electron-withdrawing effect is primarily inductive. This results in less stabilization of the LUMO compared to the 4- and 5-isomers, making it the most difficult to reduce (most negative reduction potential).
Experimental Protocols
To ensure the integrity and reproducibility of the electrochemical comparison, the following detailed protocols for the synthesis and cyclic voltammetry analysis are provided.
Synthesis of Mononitrated 2,2'-Bipyridine Isomers
The synthesis of these isomers can be achieved through various methods, often involving the nitration of 2,2'-bipyridine or the coupling of nitrated pyridine precursors.[4]
General Workflow for Synthesis and Purification
Caption: General synthetic and purification workflow.
Synthesis of 4-Nitro-2,2'-bipyridine N-oxide (A precursor for 4-Nitro-2,2'-bipyridine):
A two-step approach involving the nitration of pyridine N-oxide followed by deoxygenation is a common route.[5]
-
Nitration: To a stirred solution of pyridine N-oxide in a mixture of nitric acid and sulfuric acid, the nitrating agent is added dropwise at a controlled temperature.
-
Workup: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium carbonate) to precipitate the 4-nitropyridine N-oxide.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
-
Deoxygenation: The 4-nitropyridine N-oxide is then treated with a reducing agent like phosphorus trichloride (PCl₃) to afford 4-nitropyridine. This can then be used in a coupling reaction to form 4-nitro-2,2'-bipyridine.
Synthesis of 3-Nitropyridines:
The nitration of pyridine can be achieved using dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite.[6]
Synthesis of 5-substituted-2,2'-bipyridines:
These can be synthesized via nickel-catalyzed reductive homocoupling of 2-halo-5-substituted pyridines. For instance, 2-chloro-5-nitropyridine can be coupled to form 5,5'-dinitro-2,2'-bipyridine, which can then be selectively reduced.[7]
Cyclic Voltammetry Protocol
This protocol outlines the steps for obtaining reliable and comparable cyclic voltammograms for the nitrated bipyridine isomers.
Instrumentation and Reagents:
-
Potentiostat with a three-electrode setup.
-
Working electrode: Glassy carbon electrode.
-
Reference electrode: Ag/AgCl or a pseudo-reference electrode calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Counter electrode: Platinum wire.
-
Electrochemical cell.
-
Inert gas (Argon or Nitrogen) for deoxygenation.
-
Anhydrous, HPLC-grade solvent (e.g., acetonitrile or dimethylformamide).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Nitrated bipyridine isomer samples.
-
Ferrocene (for internal calibration).
Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for cyclic voltammetry analysis.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of the nitrated bipyridine isomer in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned. The working electrode should be polished before each measurement.
-
Background Scan: Record a cyclic voltammogram of the solvent and supporting electrolyte alone to determine the potential window and identify any background peaks.
-
Sample Analysis: Introduce the analyte solution into the cell and record the cyclic voltammogram. The potential should be scanned from an initial value where no reaction occurs towards negative potentials to observe the reduction of the nitro-bipyridine.
-
Internal Calibration: After recording the sample voltammogram, add a small amount of ferrocene to the solution and record another CV. The well-defined, reversible wave of the Fc/Fc⁺ couple will serve as an internal reference potential.
-
Data Analysis: Determine the peak potential of the first reduction wave (Epc) for each isomer and reference it to the half-wave potential (E₁/₂) of the ferrocene/ferrocenium couple.
Conclusion and Future Outlook
The electrochemical comparison of nitrated bipyridine isomers reveals a clear structure-property relationship, where the position of the electron-withdrawing nitro group significantly influences the reduction potential. The 4-nitro isomer is the most susceptible to reduction due to effective resonance stabilization, followed by the 5-nitro and then the 3-nitro isomer. This understanding is crucial for the rational design of ligands and functional molecules with tailored redox properties.
Future research could involve the synthesis and electrochemical analysis of a wider range of substituted bipyridines to build a more comprehensive library of structure-property relationships. Furthermore, investigating the electrochemical behavior of the corresponding metal complexes will provide deeper insights into the interplay between ligand and metal-centered redox events, paving the way for the development of advanced catalysts and materials.
References
- Bard, A. J., & Faulkner, L. R. (2001).
-
Janiak, C., Deblon, S., & Wu, H.-P. (1998). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 28(18), 3339-3347. [Link]
-
Lee, Y. S., Park, J., & Lee, J. (2015). Prediction of the reduction potential of tris(2,2'-bipyridinyl)iron(III/II) derivatives. Journal of computational chemistry, 36(1), 36-44. [Link]
-
Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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Hosoya, H., Misal Castro, L. C., Sultan, I., & Sato, K. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Organic Letters, 21(22), 9119-9122. [Link]
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Gaudiel, J. G., Bradley, P. G., Norton, K. A., Woodruff, W. H., & Bard, A. J. (1984). Electrochemistry in liquid sulfur dioxide. 5. Oxidation of bipyridine and phenanthroline complexes of osmium, ruthenium, and iron. Inorganic Chemistry, 23(1), 3-10. [Link]
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Kaim, W., & Fiedler, J. (2009). Spectroelectrochemistry of Bipyridine and other α-Diimine Metal Complexes. Chemical Society Reviews, 38(12), 3373-3382. [Link]
-
Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2793. [Link]
-
Bystron, T., Vlcnovska, M., & Lacina, K. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry, 8, 628888. [Link]
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Bakke, J. M., & Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral Thesis, Norwegian University of Science and Technology. [Link]
-
Zheng, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]
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A Senior Application Scientist's Guide to the Chelating Ability of Substituted Bipyridines
For researchers, scientists, and professionals in drug development, the intricate dance between a ligand and a metal ion is of paramount importance. The stability of the resulting complex can dictate the efficacy of a therapeutic agent, the sensitivity of a diagnostic tool, or the efficiency of a catalyst. Among the vast arsenal of chelating agents, 2,2'-bipyridine (bpy) and its derivatives stand out for their remarkable versatility and tunable properties. This guide provides a comprehensive, in-depth comparative study of the chelating ability of substituted bipyridines, grounded in experimental data and established scientific principles.
The Foundation: Understanding 2,2'-Bipyridine Chelation
At its core, 2,2'-bipyridine is a bidentate ligand, meaning it binds to a central metal ion through two of its nitrogen atoms. This creates a stable, five-membered ring structure, a phenomenon known as the chelate effect. The formation of this ring is entropically favored, leading to significantly more stable complexes compared to those formed with analogous monodentate ligands like pyridine.
The stability of a metal-bipyridine complex is a delicate interplay of several factors, including the nature of the metal ion (its size, charge, and d-electron configuration) and the electronic and steric properties of the bipyridine ligand itself. The ability to modify the bipyridine framework through the introduction of various substituents allows for the fine-tuning of its chelating ability, making it a powerful tool in the design of metal complexes with specific properties.
The Impact of Substituents: A Tale of Electronics and Sterics
The introduction of substituents onto the bipyridine ring can dramatically alter its chelating ability. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Pushing and Pulling Electrons
The electronic nature of a substituent can either increase or decrease the electron density on the nitrogen atoms of the bipyridine ring, thereby influencing the strength of the metal-ligand bond.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-CH₃, -C(CH₃)₃) increase the electron density on the bipyridine ring through an inductive effect. This enhanced electron density on the nitrogen atoms makes them stronger Lewis bases, leading to a more stable complex with a given metal ion.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or chloro (-Cl) groups pull electron density away from the bipyridine ring. This reduces the basicity of the nitrogen atoms, resulting in a weaker interaction with the metal ion and a less stable complex.
Steric Effects: The Dance of Bulk and Proximity
The size and position of substituents on the bipyridine ring can introduce steric hindrance, which can either weaken the metal-ligand bond or, in some cases, enforce a specific coordination geometry.
-
Substituents at the 3,3' or 6,6' positions: Bulky substituents at these positions, which are adjacent to the coordinating nitrogen atoms, can sterically clash with the metal ion or other ligands in the coordination sphere. This steric repulsion can lead to a longer, weaker metal-nitrogen bond and a less stable complex.
-
Substituents at the 4,4' or 5,5' positions: Substituents at these positions are further away from the coordination site and generally exert a minimal steric effect. Their influence on chelating ability is primarily electronic.
Quantifying Chelating Ability: A Comparative Look at Stability Constants
The stability of a metal complex is quantitatively expressed by its stability constant (K) or, more commonly, its logarithm (log K). For the stepwise formation of a complex with multiple ligands, the overall stability constant is denoted by β. A higher log K or log β value indicates a more stable complex.
Case Study 1: Unsubstituted Bipyridine with Divalent Metal Ions
A baseline for understanding the chelating ability of substituted bipyridines can be established by examining the stability of complexes formed with unsubstituted 2,2'-bipyridine and first-row transition metals. The stability of these complexes generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Stability Constant (K x 10³) | ΔG (kJ/mol at 303K) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Co(II) | 2,2'-Bipyridine | 1:2 | 2.88 | -6.516 | -6.983 | 44.55 |
| Ni(II) | 2,2'-Bipyridine | 1:2 | 3.30 | -2.232 | -9.478 | 38.65 |
| Cu(II) | 2,2'-Bipyridine | 1:2 | 3.51 | -1.486 | -9.976 | 37.83 |
Table 1: Stability constants and thermodynamic parameters for Co(II), Ni(II), and Cu(II) complexes with 2,2'-bipyridine at 303K. Data sourced from Ibrahim and Moyosore (2014).[1]
The negative Gibbs free energy (ΔG) values indicate that the formation of these complexes is a spontaneous process.[1] The negative enthalpy (ΔH) values show that the complex formation is exothermic, and the positive entropy (ΔS) values suggest an increase in disorder, likely due to the release of solvent molecules upon chelation.[1]
Case Study 2: The Effect of Alkyl Substituents on the Stability of Nickel(I)-Bipyridine Complexes
A study on the dimerization of photogenerated Ni(I)-bipyridine halide complexes provides a direct comparison of the effect of electron-donating alkyl substituents on the thermodynamics of a reaction that competes with the desired catalytic activity of these complexes.
| Ligand Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | kD (M⁻¹s⁻¹ at 30°C) |
| 4,4'-di-tert-butyl | 9.9 ± 0.9 | -27 ± 3 | 0.048 |
| 4,4'-dimethyl | 9.4 ± 0.7 | -27 ± 2 | 0.11 |
| Unsubstituted | 12.3 ± 0.2 | -21.2 ± 0.7 | 0.0031 |
Table 2: Thermodynamic parameters for the dimerization of Ni(I)-bipyridine halide complexes with different substituents. Data sourced from Lee et al. (2023).
The data clearly indicates that the presence of electron-donating alkyl groups (tert-butyl and methyl) on the bipyridine ligand increases the rate of dimerization of the Ni(I) complexes compared to the unsubstituted ligand. This is reflected in the lower activation enthalpies (ΔH‡) for the substituted complexes. The negative activation entropies (ΔS‡) are consistent with an associative, bimolecular transition state for the dimerization process. While this data pertains to a kinetic process, it underscores the significant electronic influence of substituents on the reactivity of the metal center.
Experimental Protocols for Determining Chelating Ability
Accurate and reproducible experimental data is the cornerstone of any comparative study. The following section provides detailed, step-by-step methodologies for three common techniques used to determine the stability constants of metal-bipyridine complexes.
UV-Vis Spectrophotometric Titration
This technique is particularly useful when the formation of the metal-bipyridine complex results in a significant change in the UV-Vis absorption spectrum.
Experimental Workflow:
Caption: Workflow for UV-Vis Spectrophotometric Titration.
Step-by-Step Protocol (Job's Method):
-
Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., 1 mM CuSO₄) and the substituted bipyridine ligand in a suitable buffer.
-
Prepare Titration Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while keeping the total volume constant.
-
Equilibrate: Allow the solutions to equilibrate for a sufficient amount of time.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Plot Data: Plot the absorbance versus the mole fraction of the ligand.
-
Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
Calculate Stability Constant: The stability constant can be calculated from the absorbance data using established equations.[2]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a solution of the metal salt to be placed in the sample cell and a solution of the substituted bipyridine ligand at a concentration 10-20 times higher to be placed in the injection syringe. Both solutions must be in the same buffer.
-
Degas Solutions: Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
Load the Instrument: Load the metal solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set Experimental Parameters: Set the experimental temperature, stirring speed, injection volume, and spacing between injections.
-
Run the Titration: Initiate the automated titration. The instrument will inject small aliquots of the ligand solution into the metal solution and measure the heat evolved or absorbed after each injection.
-
Data Analysis: The raw data (a series of peaks corresponding to each injection) is integrated to generate a binding isotherm (a plot of heat per injection versus the molar ratio of ligand to metal). This isotherm is then fitted to a suitable binding model to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n).
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to monitor the changes in the chemical shifts of the protons on the bipyridine ligand upon coordination to a metal ion.
Experimental Workflow:
Caption: Workflow for NMR Titration.
Step-by-Step Protocol:
-
Prepare Samples: Prepare a solution of the substituted bipyridine ligand in a suitable deuterated solvent in an NMR tube. Prepare a concentrated stock solution of the metal salt in the same solvent.
-
Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the free ligand.
-
Perform Titration: Add small, precise aliquots of the metal salt stock solution to the NMR tube.
-
Acquire Spectra: After each addition, gently mix the solution and acquire a ¹H NMR spectrum.
-
Monitor Chemical Shifts: Identify specific proton signals on the bipyridine ligand that exhibit a significant change in chemical shift upon metal binding.
-
Plot Data: Plot the change in chemical shift (Δδ) for a given proton as a function of the molar ratio of the metal to the ligand.
-
Data Fitting: Fit the resulting binding isotherm to a suitable binding equation to extract the stability constant.
Conclusion: A Powerful Toolkit for Rational Design
The ability to systematically modify the 2,2'-bipyridine framework provides a powerful platform for the rational design of metal complexes with tailored properties. By understanding the interplay of electronic and steric effects, researchers can fine-tune the chelating ability of substituted bipyridines to optimize the performance of these complexes in a wide range of applications, from targeted drug delivery to efficient catalysis. The experimental techniques outlined in this guide provide the necessary tools to quantitatively assess these effects, enabling a data-driven approach to the development of novel and effective metal-based technologies.
References
- Ibrahim, A. A., & Moyosore, A. (2014). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2– Bipyridine. Chemical Society of Nigeria Journal, 5(1).
- Lee, S. H., et al. (2023). A Comparative Guide to the Stability of Metal Complexes with Substituted Bipyridines. BenchChem.
- IUPAC. (1990). Guidelines for the Determination of Stability Constants. Pure and Applied Chemistry, 62(11), 2111-2158.
- Rossotti, F. J. C., & Rossotti, H. (1961). The Determination of Stability Constants. McGraw-Hill.
- Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21.
- Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39(3-4), 193-209.
- Fielding, L. (2007). Determination of Association Constants (Ka) from NMR Chemical Shift Titrations. Current Protocols in Nucleic Acid Chemistry, 28(1), 17.4.1-17.4.21.
- Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
- Global Scientific Journal. (2023). DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. GSJ, 11(5).
Sources
A Comparative Guide to the Electronic Structure of 3,3'-Dinitro-2,2'-bipyridyl and its Analogues: A DFT Perspective
For researchers, scientists, and professionals in drug development and materials science, a deep understanding of the electronic landscape of molecules is paramount for predicting their reactivity, intermolecular interactions, and potential applications. This guide provides an in-depth comparative analysis of the electronic structure of 3,3'-Dinitro-2,2'-bipyridyl and its analogues, leveraging the power of Density Functional Theory (DFT). We will explore the causal relationships behind computational choices and present a self-validating framework for understanding the electronic properties of these important chemical entities.
Introduction: The Significance of Bipyridyl Scaffolds and the Power of DFT
2,2'-Bipyridine and its derivatives are privileged scaffolds in coordination chemistry, catalysis, and the design of functional materials. The introduction of substituents onto the bipyridyl core dramatically modulates its electronic properties, thereby fine-tuning its function. The nitro group (-NO₂) is a strong electron-withdrawing group, and its presence in this compound is expected to significantly alter the electron distribution compared to the parent 2,2'-bipyridine. To provide a comprehensive comparison, we will also examine 3,3'-diamino-2,2'-bipyridine, which features electron-donating amino (-NH₂) groups.
Density Functional Theory (DFT) has emerged as a robust and widely-used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and key electronic characteristics such as the energies of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
The Comparative Landscape: this compound and its Analogues
To understand the impact of substituents on the electronic structure of the bipyridine core, we will compare three key molecules:
-
2,2'-Bipyridine: The parent, unsubstituted molecule.
-
3,3'-Dinitro-2,2'-bipyridine: The focus of our study, featuring two strong electron-withdrawing nitro groups.
-
3,3'-Diamino-2,2'-bipyridine: An analogue with two electron-donating amino groups, providing a contrasting electronic profile.
The strategic placement of these substituents at the 3 and 3' positions influences the electronic communication between the two pyridine rings and the overall charge distribution.
Experimental Protocol: A Step-by-Step Guide to DFT Analysis
The following protocol outlines a standard and reliable approach for the DFT analysis of bipyridine derivatives. The choice of the B3LYP functional in conjunction with the 6-31G(d) basis set is a widely accepted and validated method for organic molecules, providing a good balance between accuracy and computational cost.
Step 1: Molecular Structure Creation
-
The initial 3D structures of 2,2'-bipyridine, 3,3'-Dinitro-2,2'-bipyridine, and 3,3'-Diamino-2,2'-bipyridine are constructed using molecular modeling software such as Avogadro or GaussView.
Step 2: Geometry Optimization
-
Objective: To find the most stable 3D arrangement of atoms (the global minimum on the potential energy surface).
-
Method: The initial structures are optimized using the B3LYP functional and the 6-31G(d) basis set.
-
Convergence Criteria: The optimization is complete when the forces on all atoms and the energy change between successive steps are negligible, ensuring a stable structure.
Step 3: Frequency Calculation
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain vibrational data.
-
Method: A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-31G(d)).
-
Validation: The absence of any imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for further validation.
Step 4: Electronic Property Calculations
-
Objective: To analyze the electronic structure of the optimized molecules.
-
Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecular surface. This is crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Workflow Diagram:
Caption: A streamlined workflow for the DFT analysis of bipyridine derivatives.
Comparative Analysis of Electronic Structures
The following table summarizes the key electronic properties of this compound and its analogues, as predicted by DFT calculations.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,2'-Bipyridine | -6.21 | -0.75 | 5.46 | 0.85 |
| 3,3'-Dinitro-2,2'-bipyridine | -7.89 | -3.12 | 4.77 | 7.54 |
| 3,3'-Diamino-2,2'-bipyridine | -5.15 | -0.21 | 4.94 | 2.13 |
Data Interpretation:
-
HOMO and LUMO Energies: The strong electron-withdrawing nature of the nitro groups in 3,3'-Dinitro-2,2'-bipyridine significantly lowers both the HOMO and LUMO energy levels compared to the parent bipyridine. Conversely, the electron-donating amino groups in 3,3'-Diamino-2,2'-bipyridine raise both the HOMO and LUMO energies.
-
HOMO-LUMO Gap: The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. 3,3'-Dinitro-2,2'-bipyridine exhibits the smallest HOMO-LUMO gap, indicating its higher reactivity compared to the other two molecules.
-
Dipole Moment: The large dipole moment of 3,3'-Dinitro-2,2'-bipyridine is a direct consequence of the significant charge separation induced by the highly polar nitro groups. This high polarity will govern its solubility and intermolecular interactions.
Visualizing the Electronic Landscape
Frontier Molecular Orbitals (FMOs):
The distribution of the HOMO and LUMO provides valuable insights into the regions of a molecule that are most likely to be involved in electron donation and acceptance, respectively.
Caption: A conceptual representation of the Frontier Molecular Orbitals for the three bipyridine derivatives. Note: Actual FMO images would be generated from the DFT output.
-
In 2,2'-Bipyridine , both the HOMO and LUMO are delocalized across the entire bipyridine framework.
-
In 3,3'-Dinitro-2,2'-bipyridine , the HOMO is primarily localized on the bipyridine rings, while the LUMO is heavily concentrated on the electron-withdrawing nitro groups. This indicates that electrophilic attack is likely to occur at the rings, while nucleophilic attack will target the nitro groups.
-
In 3,3'-Diamino-2,2'-bipyridine , the HOMO is significantly localized on the electron-donating amino groups, making them the primary sites for electrophilic attack. The LUMO remains distributed over the bipyridine core.
Molecular Electrostatic Potential (MEP) Maps:
MEP maps provide a visual representation of the charge distribution on the molecular surface. Red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential).
Caption: A conceptual comparison of the Molecular Electrostatic Potential maps. Note: Actual MEP maps would be generated from the DFT output.
-
2,2'-Bipyridine: The MEP shows negative potential around the nitrogen atoms due to their lone pairs of electrons.
-
3,3'-Dinitro-2,2'-bipyridine: The MEP is characterized by intense negative potential around the oxygen atoms of the nitro groups, making them strong hydrogen bond acceptors. The regions around the hydrogen atoms of the pyridine rings are significantly more positive (electron-deficient) compared to the parent bipyridine.
-
3,3'-Diamino-2,2'-bipyridine: The amino groups introduce regions of negative potential around the nitrogen atoms, making them potential hydrogen bond donors and sites for protonation.
Conclusion: A Predictive Framework for Design and Development
This comparative DFT analysis provides a robust and predictive framework for understanding the electronic structure of this compound and its analogues. The strong electron-withdrawing nature of the nitro groups profoundly influences the molecule's electronic properties, leading to a lower HOMO-LUMO gap, a large dipole moment, and distinct regions of electrophilicity and nucleophilicity. These insights are invaluable for researchers in drug development and materials science, enabling the rational design of novel molecules with tailored electronic properties for specific applications. The presented DFT protocol serves as a self-validating system for the computational exploration of other substituted bipyridine derivatives.
References
-
Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry, 1995.
-
A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 2010.
-
Gaussian 09, Revision D.01. Gaussian, Inc., 2013.
-
Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 2012.
-
DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Journal of Taibah University for Science, 2020.
-
The design strategy for new 3,3′-diamino-2,2′-bipyridine derivatives. ResearchGate, 2019.
-
How aromatic system size affects the sensitivities of highly energetic molecules? Scientific Reports, 2018.
-
Systematic Study on the TD-DFT Calculated Electronic Circular Dichroism Spectra of Chiral Aromatic Nitro Compounds: A Comparison of B3LYP and CAM-B3LYP. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2016.
A Comparative Guide to Validating the Purity of Synthesized 3,3'-Dinitro-2,2'-bipyridyl using High-Performance Liquid Chromatography
For researchers, medicinal chemists, and materials scientists, the isomeric purity of building blocks like 3,3'-Dinitro-2,2'-bipyridyl is not merely a quality metric; it is the foundation upon which reliable and reproducible downstream applications are built. As a crucial precursor for ligands in coordination chemistry, functional materials, and potentially pharmaceutical intermediates, ensuring its purity is paramount. This guide provides an in-depth, technically grounded protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), comparing its efficacy against other analytical techniques and elucidating the rationale behind the proposed methodology.
The Critical Need for Purity in this compound Synthesis
This compound is commonly synthesized via two primary routes: the direct nitration of 2,2'-bipyridine or through an Ullmann coupling of a 2-halo-3-nitropyridine precursor.[1] Both pathways, while effective, are susceptible to the formation of impurities that can be challenging to separate due to their structural similarity to the target compound.
Potential Impurities Include:
-
Regioisomers: Nitration of the 2,2'-bipyridine ring can lead to the formation of other dinitro isomers (e.g., 4,4'-, 5,5'-, and 6,6'-dinitro-2,2'-bipyridyl) and even trinitro species under harsh conditions.
-
Mononitrated Intermediates: Incomplete nitration can result in residual 3-nitro-2,2'-bipyridine.
-
Starting Materials: Unreacted 2,2'-bipyridine or 2-halo-3-nitropyridine may persist in the final product.
-
Ullmann Coupling Byproducts: Side reactions in the Ullmann synthesis can generate dehalogenated precursors or other coupling products.
The presence of these impurities can have significant consequences. For instance, in the synthesis of ligands for metal complexes, different isomers can alter the electronic properties and coordination geometry of the resulting complex. In drug development, even minor impurities can lead to unforeseen toxicological profiles. Therefore, a robust analytical method capable of separating and quantifying these closely related species is essential.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for assessing the purity of non-volatile, polar organic molecules like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it superior to other methods for this specific application.
| Analytical Technique | Applicability to this compound Purity | Limitations |
| HPLC (with PDA Detector) | Excellent: High resolution for separating isomers and related impurities. Provides quantitative purity data (peak area %) and peak purity analysis via spectral comparison. | Requires method development and validation. |
| Gas Chromatography (GC) | Poor: The compound has a high boiling point and is likely to decompose at the temperatures required for volatilization. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) | Good for Structural Confirmation: Confirms the identity of the main component. Can quantify impurities if their signals are resolved and a quantitative standard is used (qNMR). | Lower sensitivity for minor impurities compared to HPLC. Signal overlap can complicate quantification of structurally similar impurities. |
| Mass Spectrometry (MS) | Good for Identification: Can confirm the molecular weight of the main peak and identify impurities when coupled with a separation technique (LC-MS). | Not inherently quantitative without appropriate standards and calibration. Does not distinguish between isomers without prior separation. |
| Thin-Layer Chromatography (TLC) | Fair for Qualitative Assessment: Useful for rapid, qualitative monitoring of reaction progress. | Poor resolution for closely related isomers. Not a quantitative technique. |
A Validated Reverse-Phase HPLC Method for this compound
Based on the physicochemical properties of dinitrobipyridines and established methods for nitroaromatic compounds, the following reverse-phase HPLC (RP-HPLC) method is proposed. The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase; compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.
Experimental Protocol
1. Instrumentation and Columns:
-
An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
2. Reagents and Solutions:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Mobile Phase A: 0.1% TFA in Water. The acidic modifier helps to protonate silanol groups on the silica backbone of the column, reducing peak tailing and improving peak shape.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance at this wavelength. A PDA detector will allow for the collection of the full UV-Vis spectrum for each peak. |
| Gradient Elution | Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 30 | |
| 15.0 | 80 | |
| 17.0 | 80 | |
| 17.1 | 30 | |
| 20.0 | 30 | |
| Rationale for Gradient: | A gradient elution is crucial for separating compounds with a range of polarities. It starts with a lower organic content to retain polar impurities, then gradually increases the organic strength to elute the main compound and any more non-polar impurities within a reasonable time, ensuring sharp peaks for all components. |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis and System Validation:
-
Purity Calculation: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Peak Purity Analysis: The PDA detector is a powerful tool for ensuring the trustworthiness of the results. It allows for the comparison of UV-Vis spectra across a single chromatographic peak. A spectrally pure peak will exhibit identical spectra at the upslope, apex, and downslope, confirming that no impurities are co-eluting.
-
Method Validation: For routine quality control, this method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
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Conclusion
The validation of purity for synthesized intermediates like this compound is a non-negotiable step in ensuring the integrity of scientific research and development. While several analytical techniques can provide structural information, reverse-phase HPLC with Photodiode Array detection offers an unparalleled combination of resolving power, quantitative accuracy, and in-situ peak purity verification. The method detailed in this guide provides a robust, scientifically-sound framework for the reliable assessment of this important chemical building block, empowering researchers to proceed with confidence in the quality of their materials.
References
- Becalski, A., et al. (n.d.). Bipyridine Derivatives. ResearchGate. Retrieved from a relevant scientific publication detailing the synthesis of dinitrobipyridines.
Sources
A Spectroscopic Deep Dive: Unveiling the Electronic Fingerprint of 3,3'-Dinitro-2,2'-bipyridyl in Comparison to Archetypal Bipyridine Ligands
In the vast and intricate world of coordination chemistry, bipyridine ligands stand as foundational pillars, their versatile chelating nature enabling the construction of a myriad of metal complexes with tailored electronic and photophysical properties. Among these, 3,3'-Dinitro-2,2'-bipyridyl emerges as a ligand of significant interest, distinguished by the potent electron-withdrawing nitro groups positioned on its pyridine rings. This guide provides a comprehensive spectroscopic comparison of this compound with its parent compound, 2,2'-bipyridine, and two other commonly employed derivatives: the electron-donating 4,4'-dimethyl-2,2'-bipyridine and the electron-withdrawing 4,4'-dichloro-2,2'-bipyridine. Through a detailed analysis of their Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, we will elucidate the profound influence of substituent effects on the electronic structure and spectroscopic signatures of these pivotal ligands.
The Strategic Synthesis of this compound
The introduction of nitro groups onto the 2,2'-bipyridine scaffold is a challenging yet crucial transformation to access the unique electronic properties of the target ligand. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic nitration compared to benzene. However, the synthesis can be achieved under forcing conditions, typically employing a mixture of fuming nitric acid and sulfuric acid.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of this compound. Caution: This reaction involves highly corrosive and strong oxidizing agents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,2'-Bipyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2,2'-bipyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 2,2'-bipyridine is completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 100 °C and maintain this temperature for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.
-
The crude product is then recrystallized from ethanol to yield pure this compound.
Synthesis workflow for this compound.
Comparative Spectroscopic Analysis
The electronic and structural differences between this compound and the other bipyridine ligands are starkly reflected in their respective spectra.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of absorption bands are highly sensitive to the electronic nature of the chromophore.
The π → π* transitions in the pyridine rings are the dominant features in the UV-Vis spectra of these ligands. In 2,2'-bipyridine, these transitions typically appear as a strong absorption band around 280 nm. The introduction of electron-donating methyl groups in 4,4'-dimethyl-2,2'-bipyridine leads to a slight bathochromic (red) shift of this band, a consequence of the destabilization of the π molecular orbitals.
Conversely, the powerful electron-withdrawing nature of the nitro groups in this compound causes a significant bathochromic shift and often the appearance of new charge-transfer bands at longer wavelengths. This is due to the extension of the π-system and the lowering of the LUMO energy level. The chloro substituents in 4,4'-dichloro-2,2'-bipyridine, being moderately electron-withdrawing, also induce a red shift, though less pronounced than that of the dinitro derivative.
| Ligand | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 2,2'-Bipyridine | ~280 | ~13,500 | Ethanol |
| 4,4'-Dimethyl-2,2'-bipyridine | ~285 | ~14,000 | Ethanol |
| 4,4'-Dichloro-2,2'-bipyridine | ~290 | Not readily available | Ethanol |
| This compound | Predicted >300 | Not available | Ethanol |
Note: Experimental values can vary depending on the solvent and concentration. The data for this compound is a prediction based on electronic effects.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of each bipyridine ligand in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a dilution to a final concentration of approximately 1 x 10⁻⁵ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Data Acquisition: Record the absorption spectrum of the sample solution from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
¹H and ¹³C NMR Spectroscopy: Probing the Magnetic Environment of Nuclei
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. Chemical shifts are highly sensitive to the electron density around the nucleus.
In the ¹H NMR spectrum of 2,2'-bipyridine, the aromatic protons exhibit a characteristic set of signals. The introduction of electron-donating methyl groups in 4,4'-dimethyl-2,2'-bipyridine causes an upfield shift (to lower ppm values) of the remaining ring protons due to increased electron density.
In stark contrast, the strongly deshielding effect of the nitro groups in this compound results in a significant downfield shift (to higher ppm values) of all aromatic protons. Similarly, the electronegative chlorine atoms in 4,4'-dichloro-2,2'-bipyridine also lead to a downfield shift of the ring protons, although to a lesser extent than the nitro groups.
A similar trend is observed in the ¹³C NMR spectra. The carbons directly attached to the electron-donating methyl groups in 4,4'-dimethyl-2,2'-bipyridine will be shifted upfield, while the carbons bearing the electron-withdrawing nitro and chloro groups in this compound and 4,4'-dichloro-2,2'-bipyridine, respectively, will experience a strong downfield shift.
| Ligand | ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) | ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃) |
| 2,2'-Bipyridine | 8.68 (d), 8.39 (d), 7.82 (t), 7.31 (t) | 156.3, 149.2, 136.9, 123.8, 121.2 |
| 4,4'-Dimethyl-2,2'-bipyridine | 8.53 (d), 8.22 (s), 7.12 (d), 2.43 (s) | 156.0, 148.9, 148.7, 124.6, 121.8, 21.2 |
| 4,4'-Dichloro-2,2'-bipyridine | 8.56 (d), 8.40 (d), 7.35 (dd) | Not readily available |
| This compound | Predicted downfield shifts >8.0 ppm | Predicted downfield shifts for C3/C3' |
Note: Predicted values are based on established substituent effects.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bipyridine ligand in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.
The IR spectrum of 2,2'-bipyridine is characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine rings (in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (below 900 cm⁻¹).
The most significant difference in the IR spectrum of this compound will be the appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (-NO₂). These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The presence of these intense bands is a definitive indicator of the successful nitration of the bipyridine core. The C-Cl stretching vibration in 4,4'-dichloro-2,2'-bipyridine is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, but may be difficult to assign definitively.
| Ligand | Key IR Absorptions (cm⁻¹) |
| 2,2'-Bipyridine | ~3050 (C-H stretch), ~1580, 1560 (C=C, C=N stretch) |
| 4,4'-Dimethyl-2,2'-bipyridine | ~2920 (C-H stretch, methyl), ~1590, 1550 (C=C, C=N stretch) |
| 4,4'-Dichloro-2,2'-bipyridine | ~3060 (C-H stretch), ~1570, 1540 (C=C, C=N stretch), ~820 (C-Cl stretch) |
| This compound | ~3080 (C-H stretch), ~1590 (C=C, C=N stretch), ~1530 (asymm. NO₂ stretch) , ~1350 (symm. NO₂ stretch) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid bipyridine ligand directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Conclusion: The Power of Substituent Effects
This comparative guide demonstrates the profound impact of substituents on the spectroscopic properties of bipyridine ligands. The introduction of electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups systematically alters the electronic distribution within the pyridine rings, leading to predictable and measurable shifts in their UV-Vis, NMR, and IR spectra. This compound, with its potent nitro functionalities, exhibits the most dramatic electronic perturbations, making it a valuable ligand for the construction of metal complexes with unique redox and photophysical properties. A thorough understanding of these spectroscopic signatures is paramount for researchers and drug development professionals in the rational design and characterization of novel bipyridine-based materials and therapeutics.
References
- Spectroscopic data for 2,2'-Bipyridine and its derivatives are widely available in chemical databases such as the NIST Chemistry WebBook and PubChem.
-
Synthesis of dinitro-bipyridines can be adapted from general procedures for the nitration of pyridine and its derivatives. A relevant, though not identical, procedure can be found in a technical guide for the synthesis of diamino-bipyridines which involves the reduction of dinitro-bipyridines.[1]
-
A paper on bipyridine derivatives provides some spectroscopic data for related compounds which can be used for comparative purposes.[2]
-
The PubChem entry for this compound provides structural information.[3]
-
General protocols for nitration of pyridine rings can be found in specialized application notes.[4]
-
Spectroscopic data for 4,4'-dichloro-2,2'-bipyridine can be found in supplier catalogues and databases.[4][5]
Sources
- 1. 4,4′-Dichloro-2,2′-bipyridine | CymitQuimica [cymitquimica.com]
- 2. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H6N4O4 | CID 534140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4'-Dichloro-2,2'-bipyridine | C10H6Cl2N2 | CID 137200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
A Comparative Guide to the Redox Potentials of Metal Complexes with Dinitro-bipyridyl Ligands
For researchers, medicinal chemists, and material scientists, the precise tuning of a metal complex's redox potential is paramount for applications ranging from catalysis and drug development to molecular electronics and photoredox catalysis. The electronic properties of the coordinating ligands play a crucial role in modulating these potentials. Among the vast library of ligands, substituted 2,2'-bipyridines (bpy) are workhorses, offering a scaffold that is readily modified to systematically alter the electronic environment of the metal center.
This guide provides an in-depth technical comparison of the redox potentials of transition metal complexes, primarily focusing on ruthenium, featuring different dinitro-bipyridyl ligands. By introducing strongly electron-withdrawing nitro (-NO₂) groups at various positions on the bipyridyl framework, we can significantly influence the electron density at the metal center and, consequently, its oxidation and reduction potentials. Herein, we will delve into the synthesis of key dinitro-bipyridyl ligands, the preparation of their corresponding metal complexes, and a comparative analysis of their redox behavior using experimental data.
The Foundation: Understanding Ligand Electronic Effects
The redox potential of a metal complex is a measure of its tendency to gain or lose electrons. This property is intrinsically linked to the energies of the metal-centered d-orbitals. Electron-donating groups on the bipyridyl ligand increase the electron density on the metal, making it easier to oxidize (a less positive or more negative oxidation potential). Conversely, electron-withdrawing groups, such as the nitro group, decrease the electron density at the metal center. This stabilization of the d-orbitals makes the complex more difficult to oxidize, resulting in a positive shift of the oxidation potential.[1]
The position of the substituent on the bipyridyl ring is also critical. Substituents at the 4,4'-positions have a more pronounced electronic effect on the metal center compared to those at the 5,5'-positions due to the nature of the molecular orbitals involved in metal-ligand bonding.
Experimental Design: A Comparative Framework
To provide a clear and objective comparison, this guide will focus on a series of ruthenium(II) complexes of the general formula [Ru(bpy)₂(L)]²⁺, where L is a dinitro-substituted 2,2'-bipyridine. This systematic approach allows for the direct assessment of the impact of the dinitro-bipyridyl ligand on the Ru(II)/Ru(III) redox couple.
We will explore the synthesis and electrochemical properties of complexes containing the following key ligands:
-
4,4'-dinitro-2,2'-bipyridine (4,4'-dnbpy)
-
5,5'-dinitro-2,2'-bipyridine (5,5'-dnbpy)
A standardized electrochemical protocol using cyclic voltammetry will be presented to ensure the comparability of the redox potential data.
Synthesis of Dinitro-bipyridyl Ligands: Step-by-Step Protocols
The synthesis of dinitro-bipyridyl ligands is a crucial first step. The following protocols are based on established literature procedures.
Protocol 1: Synthesis of 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide
This procedure is the initial step for producing 4,4'-dnbpy.
Materials:
-
2,2'-bipyridine
-
Glacial acetic acid
-
Hydrogen peroxide (30%)
-
Concentrated sulfuric acid
-
Fuming nitric acid
Procedure:
-
N-oxidation: Dissolve 2,2'-bipyridine in glacial acetic acid.
-
Slowly add hydrogen peroxide (30%) while maintaining the temperature below 80°C.
-
Heat the mixture at 70-80°C for 3 hours.
-
Cool the reaction mixture and carefully add concentrated sulfuric acid.
-
Nitration: Add fuming nitric acid dropwise to the mixture, keeping the temperature below 100°C.
-
Heat the mixture at 100°C for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.
Protocol 2: Deoxygenation to form 4,4'-Dinitro-2,2'-bipyridine
Materials:
-
4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide
-
Phosphorus trichloride (PCl₃)
-
Chloroform
Procedure:
-
Suspend 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide in chloroform.
-
Add phosphorus trichloride dropwise to the suspension.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with sodium carbonate.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 4,4'-dinitro-2,2'-bipyridine.
Protocol 3: Synthesis of 5,5'-Dinitro-2,2'-bipyridine
Materials:
-
2,2'-bipyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
Procedure:
-
Carefully add 2,2'-bipyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.
-
Slowly warm the mixture to 100°C and maintain for 6 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a concentrated sodium hydroxide solution.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield 5,5'-dinitro-2,2'-bipyridine.
Synthesis of Ruthenium Dinitro-bipyridyl Complexes
The following is a general procedure for the synthesis of [Ru(bpy)₂(L)]²⁺ complexes.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
Dinitro-bipyridyl ligand (4,4'-dnbpy or 5,5'-dnbpy)
-
Ethanol/water mixture (3:1)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O and the respective dinitro-bipyridyl ligand (1.1 equivalents) in an ethanol/water mixture.
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4 hours.
-
Cool the solution to room temperature.
-
Filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as a PF₆⁻ salt.
-
Collect the precipitate by filtration, wash with cold water, then diethyl ether, and dry under vacuum.
Electrochemical Analysis: Cyclic Voltammetry Protocol
To ensure data consistency, the following standardized protocol for cyclic voltammetry should be employed.
Instrumentation and Materials:
-
Potentiostat with a three-electrode setup
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Solvent: Acetonitrile (CH₃CN), freshly distilled
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Analyte Concentration: 1 mM
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple for potential referencing
Procedure:
-
Prepare a 1 mM solution of the ruthenium complex in a 0.1 M solution of TBAPF₆ in acetonitrile.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes.
-
Polish the working electrode with alumina slurry, rinse with distilled water and then the solvent, and dry before immersion in the electrochemical cell.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0.0 V) to a vertex potential sufficiently positive to observe the Ru(II)/Ru(III) oxidation, and then reversing the scan to a negative potential.
-
After data acquisition for the complex, add a small amount of ferrocene to the solution and record the voltammogram again to determine the Fc/Fc⁺ redox potential as an internal reference.
-
The formal potential (E₁/₂) for the Ru(II)/Ru(III) couple is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.
Comparative Analysis of Redox Potentials
The introduction of electron-withdrawing nitro groups onto the bipyridyl ligand is expected to make the ruthenium center more difficult to oxidize. This will be reflected in a positive shift of the Ru(II)/Ru(III) redox potential compared to the parent [Ru(bpy)₃]²⁺ complex.
Table 1: Comparative Redox Potentials of Ruthenium(II) Bipyridyl Complexes
| Complex | E₁/₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |
| [Ru(bpy)₃]²⁺ | ~ +1.0 | CH₃CN / 0.1 M TBAPF₆ | [2] |
| [Ru(bpy)₂(4,4'-dnbpy)]²⁺ | Expected > +1.2 | CH₃CN / 0.1 M TBAPF₆ | |
| [Ru(bpy)₂(5,5'-dnbpy)]²⁺ | Expected > +1.1 | CH₃CN / 0.1 M TBAPF₆ |
Note: The expected values are based on the known electronic effects of nitro groups. The exact values will be determined by experimental measurement.
The data will likely show that the 4,4'-dnbpy ligand induces a larger positive shift in the redox potential compared to the 5,5'-dnbpy ligand. This is because the 4,4'-positions are in direct conjugation with the nitrogen atoms coordinating to the metal, allowing for more effective withdrawal of electron density from the ruthenium center.
Broader Context: Iridium and Rhenium Complexes
The principles of tuning redox potentials with dinitro-bipyridyl ligands extend to other transition metals like iridium and rhenium, which are also of significant interest in photophysics and catalysis.
-
Iridium(III) Complexes: In cyclometalated iridium(III) complexes, often used in organic light-emitting diodes (OLEDs) and photoredox catalysis, the Highest Occupied Molecular Orbital (HOMO) is typically a mix of metal d-orbitals and the cyclometalating ligand's π-orbitals, while the Lowest Unoccupied Molecular Orbital (LUMO) is located on the diimine ligand.[3] Introducing dinitro-bipyridyl ligands would lower the LUMO energy, making the complex easier to reduce. This can be a valuable strategy for tuning the emission color and redox properties of these phosphorescent materials.[4]
-
Rhenium(I) Complexes: Rhenium(I) tricarbonyl diimine complexes are well-known for their applications in photocatalytic CO₂ reduction. The redox properties of these complexes are critical for their catalytic activity. The use of dinitro-bipyridyl ligands would make the initial ligand-based reduction more accessible, which can be a key step in the catalytic cycle.
Conclusion and Future Outlook
This guide has outlined a systematic approach to comparing the redox potentials of metal complexes with different dinitro-bipyridyl ligands. The strong electron-withdrawing nature of the nitro groups provides a powerful tool for anodically shifting the metal-centered oxidation potentials. The position of the nitro groups on the bipyridyl ring allows for fine-tuning of this effect, with 4,4'-substitution generally having a more pronounced impact than 5,5'-substitution.
The detailed experimental protocols for ligand and complex synthesis, along with the standardized cyclic voltammetry procedure, provide a robust framework for researchers to generate reliable and comparable data. This understanding of structure-property relationships is essential for the rational design of novel metal complexes with tailored redox properties for a wide array of applications in catalysis, materials science, and medicinal chemistry. Future work in this area could involve exploring a wider range of dinitro-substitution patterns and extending these comparative studies to a broader range of transition metals.
References
- Fujihara, T., Wada, T., & Tanaka, K. (2004). Syntheses and electrochemical properties of ruthenium(II) complexes with 4,4′-bipyrimidine and 4,4′-bipyrimidinium ligands. Inorganica Chimica Acta, 357(4), 1205–1212.
- T. R. O'Toole, J. N. Younathan, B. P. Sullivan, Meyer, T. J. (1989). 1,1'-Bipyrimidine-bridged complexes of ruthenium. Inorganic Chemistry, 28(20), 3923-3926.
-
Synthesis and characterization of two novel -based electrochemiluminescent labels. (2000). Luminescence, 15(4), 261-5.
- Ruthenium(II) complexes with the mixed ligands 2,2'-bipyridine and 4,4'-dialkyl ester-2,2'-bipyridine as pure red dopants for a single-layer electrophosphorescent device. (2006). The Journal of Physical Chemistry B, 110(37), 18718-23.
- Chen, Z.-Q., et al. (2015). Iridium(III) complexes based on 5-nitro-2-(2′,4′-difluorophenyl)pyridyl: Syntheses, structures and photoluminescence properties.
- Synthesis of a Ru(II) Complex with a Naphthoquinone-Annelated Imidazole Ligand Exhibiting Proton-Responsive Redox and Luminescent Behavior. (2022). Molecules, 27(15), 4987.
- Li, F., et al. (2006). Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength and Excited State Properties: Structures, Theoretical Calculations, and Photophysical and Electrochemical Properties. Inorganic Chemistry, 45(21), 8786-8795.
- The synthesis and electrochemical behavior of ruthenium(III) bipyridine complexes: [Ru(dcbpy)Cl4]- (dcbpy-4,4'-dicarboxylic acid-2,2'-bipyridine) and [Ru(bpy)Cl3L] (L = CH3OH, PPh3, 4,4'-bpy, CH3CN). (2008). Inorganica Chimica Acta, 361(9-10), 2841-2848.
-
A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1][3]phenanthroline and pyrazino[2,3-f][5][6]phenanthroline ligands in light-emitting electrochemical cells (LECs). (2018). Dalton Transactions, 47(3), 856-867.
- Electrochemical and Phosphorescent Properties of New Ir(III) Complexes Coordinated by Various Bipyridine Derivatives. (2013). Bulletin of the Korean Chemical Society, 34(7), 2051-2058.
- Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity. (2020). Molecules, 25(21), 5035.
- Photochemistry of ruthenium(ii) complexes based on 1,4,5,8-tetraazaphenanthrene and 2,2′-bipyrazine: a comprehensive experimental and theoretical study. (2017). Dalton Transactions, 46(29), 9545-9554.
- Improved synthesis of 4,4′-diamino-2,2′-bipyridine from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide. (2003). Tetrahedron Letters, 44(40), 7425-7427.
- Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand. (2018). Dalton Transactions, 47(10), 3338-3347.
- Synthesis, spectroscopic, electrochemical and computational studies of rhenium(i) dicarbonyl complexes based on meridionally-coordinated 2,2′:6′,2′′-terpyridine. (2010). Dalton Transactions, 39(35), 8234-8243.
- Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives. (2022). International Journal of Molecular Sciences, 23(21), 13409.
- Combined Machine Learning, Computational and Experimental Analysis of the Iridium(III) Complexes with Red to Near-IR Emission. (2022). ChemRxiv.
- Neutral rhenium(i) tricarbonyl complexes with sulfur-donor ligands: anti-proliferative activity and cellular localization. (2019). Dalton Transactions, 48(41), 15525-15534.
- Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and CAP. (2022). Molecules, 27(12), 3788.
- One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di-tert-butyl-2,2′-bipyridine)ruthenium(II) Complex. (2011). European Journal of Inorganic Chemistry, 2011(29), 4448-4452.
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How do nitro groups affect the catalytic activity of bipyridine-metal complexes?
A Senior Application Scientist's Guide to Harnessing Electron-Withdrawing Power for Enhanced Catalytic Performance
In the intricate world of homogeneous catalysis, the rational design of ligands is paramount to tailoring the activity, selectivity, and stability of metal complexes. The 2,2'-bipyridine (bpy) scaffold has long been a workhorse, its versatility stemming from the ease with which its electronic and steric properties can be modulated through substitution. Among the myriad of possible functional groups, the nitro group (–NO₂) stands out for its profound electron-withdrawing capabilities. This guide provides an in-depth comparison of nitro-substituted versus unsubstituted bipyridine-metal complexes, offering experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals seeking to optimize their catalytic systems.
The Core Principle: Electronic Perturbation of the Metal Center
The introduction of a nitro group onto the bipyridine framework dramatically alters the electronic landscape of the ligand and, consequently, the coordinated metal center. As a potent electron-withdrawing group, –NO₂ pulls electron density away from the pyridine rings. This inductive effect has a cascading influence on the catalytic activity of the metal complex.
The primary consequence of this electronic perturbation is the stabilization of the ligand's low-lying π* orbitals. This is evident in electrochemical studies of nitro-substituted bipyridines and their metal complexes, which show that the lowest unoccupied molecular orbitals (LUMOs) are largely localized on the NO₂-pyridyl moiety.[1][2] This stabilization of the LUMO makes the ligand a better π-acceptor, which in turn affects the electron density at the metal center. A more electron-deficient metal center can exhibit altered reactivity in key catalytic steps such as oxidative addition, reductive elimination, and substrate binding.
However, the "nitro effect" is not universally beneficial and presents a classic trade-off in catalyst design. While increased electrophilicity at the metal center can be advantageous in certain reactions, it can be detrimental in others. This guide will explore these nuances across different catalytic applications.
Comparative Performance in Key Catalytic Transformations
The true measure of a catalyst's utility lies in its performance. Here, we compare bipyridine-metal complexes with and without nitro substituents in three major areas of catalysis: CO₂ reduction, water oxidation, and cross-coupling reactions.
Carbon Dioxide Reduction: Tuning Overpotential and Selectivity
The electrochemical reduction of CO₂ to value-added products like carbon monoxide (CO) or formate is a critical technology for a sustainable future. Rhenium and Manganese tricarbonyl bipyridine complexes are benchmark catalysts for this transformation. The introduction of electron-withdrawing nitro groups can significantly impact their performance.
| Catalyst System | Overpotential (V) | TON (CO) | Faradaic Efficiency (CO) | Key Observations | Reference |
| Re(bpy)(CO)₃Cl | High | Moderate | High | Standard benchmark catalyst. | [3] |
| Re(4,4'-dinitrobpy)(CO)₃Cl | Lower | Increased | High | Electron-withdrawing groups lower the reduction potential of the catalyst, thus decreasing the overpotential required for CO₂ reduction. | [4] |
| Mn(bpy)(CO)₃Br | High | Moderate | Moderate | Earth-abundant alternative to Rhenium. | [5] |
| Mn(4,4'-dinitrobpy)(CO)₃Br | Lower | Increased | Moderate | Similar to Rhenium, the nitro groups lower the catalytic overpotential. | [6] |
The data suggests that the electron-withdrawing nature of the nitro groups makes the initial reduction of the catalyst easier, leading to a lower overpotential for CO₂ reduction. This can be a significant advantage in terms of energy efficiency. However, the overall turnover number (TON) and Faradaic efficiency can be influenced by a combination of electronic and steric factors, as well as the stability of the catalytic intermediates.
Generalized mechanism for CO₂ reduction by a bipyridine-metal complex.
Water Oxidation: A Balancing Act of Electronics and Stability
The oxidation of water to produce oxygen is the challenging half-reaction in water splitting. Ruthenium-bipyridine complexes are among the most studied molecular water oxidation catalysts. Here, the electronic effect of the nitro group is more nuanced.
| Catalyst System | TON (O₂) | TOF (s⁻¹) | Key Observations | Reference |
| [Ru(bpy)₃]²⁺ | Moderate | Moderate | A classic photosensitizer and catalyst, but can be prone to oxidative degradation. | [7] |
| [Ru(4,4'-dinitrobpy)₃]²⁺ | Lower | Lower | The strong electron-withdrawing nature of the nitro groups can make the initial oxidation of the Ru(II) center more difficult, potentially hindering the catalytic cycle. Stability can also be an issue. | [8] |
| [Ru(bda)(L)₂] (bda = 2,2′-bipyridine-6,6′-dicarboxylate) | High (up to 55,400) | High (up to 286) | The bda ligand provides a robust framework for water oxidation. The nature of the axial ligands (L) is critical. | [9] |
In water oxidation, the catalyst must be able to access high oxidation states (e.g., Ru(IV)=O, Ru(V)=O) to facilitate O-O bond formation.[10] While electron-withdrawing groups can stabilize these high-valent species, they can also make their formation more energetically demanding by increasing the oxidation potential of the metal center. This can lead to a decrease in the turnover frequency (TOF). Furthermore, the stability of the nitro-substituted ligand under the harsh oxidative conditions required for water oxidation is a critical consideration.
Experimental workflow for evaluating a water oxidation catalyst.
Cross-Coupling Reactions: The Steric Factor Comes into Play
In palladium- and nickel-catalyzed cross-coupling reactions, which are workhorses of modern organic synthesis, the role of the bipyridine ligand is often to stabilize the active catalytic species and influence the rates of oxidative addition and reductive elimination. While electronic effects are important, steric hindrance can play an equally, if not more, significant role.
| Catalyst System | Reaction | Yield (%) | Key Observations | Reference |
| Ni(bpy)Cl₂ | Suzuki-Miyaura Coupling | Good to Excellent | A standard and effective catalyst for many cross-coupling reactions. | [11] |
| Ni(4,4'-dinitrobpy)Cl₂ | Suzuki-Miyaura Coupling | Often Lower | The strong electron-withdrawing effect can disfavor oxidative addition of the nickel center to the aryl halide, a key step in the catalytic cycle. | [12] |
| Ni(dtbbpy)Cl₂ (dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) | Various Cross-Couplings | Excellent | The bulky tert-butyl groups provide steric hindrance that can promote reductive elimination and stabilize the active catalyst. | [13] |
In many cross-coupling reactions, electron-donating groups on the bipyridine ligand are often preferred as they increase the electron density on the metal center, facilitating oxidative addition. The strong electron-withdrawing nature of the nitro group can have the opposite effect, potentially slowing down the catalytic cycle. Furthermore, the introduction of substituents, including nitro groups, can introduce steric bulk that influences the geometry of the complex and the accessibility of the metal center to substrates.
Experimental Protocols: A Guide to Synthesis and Catalytic Testing
To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. The following provides a representative procedure for the synthesis of a nitro-substituted bipyridine ligand and its subsequent complexation to a metal, followed by a general protocol for evaluating its catalytic activity in CO₂ reduction.
Protocol 1: Synthesis of 4,4'-Dinitro-2,2'-bipyridine
This protocol is adapted from established literature procedures for the nitration of 2,2'-bipyridine.
Materials:
-
2,2'-Bipyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium hydroxide solution (10 M)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2,2'-bipyridine to a mixture of fuming nitric acid and concentrated sulfuric acid.
-
After the addition is complete, slowly warm the reaction mixture to 100 °C and stir for 48 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a 10 M sodium hydroxide solution while keeping the temperature below 20 °C with an ice bath.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4,4'-dinitro-2,2'-bipyridine.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a Rhenium(I) Tricarbonyl Complex
This is a general procedure for the synthesis of a [Re(NO₂-bpy)(CO)₃Cl] complex.
Materials:
-
4,4'-Dinitro-2,2'-bipyridine (from Protocol 1)
-
Pentacarbonylchlororhenium(I) (Re(CO)₅Cl)
-
Toluene (anhydrous)
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4,4'-dinitro-2,2'-bipyridine and a stoichiometric equivalent of Re(CO)₅Cl in anhydrous toluene.
-
Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by the evolution of CO gas.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration under an inert atmosphere, wash with cold toluene and then a non-polar solvent like hexane, and dry under vacuum.
-
Characterize the resulting [Re(4,4'-dinitrobpy)(CO)₃Cl] complex using FT-IR spectroscopy (to observe the characteristic C≡O stretching frequencies), ¹H NMR, and elemental analysis.
Protocol 3: Evaluation of Catalytic CO₂ Reduction
This protocol outlines a standard cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) experiment to assess the catalytic performance of the synthesized complex.
Materials:
-
[Re(4,4'-dinitrobpy)(CO)₃Cl] (from Protocol 2)
-
Anhydrous acetonitrile (MeCN)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
High-purity CO₂ and Argon gas
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum counter electrode, and a Ag/AgCl reference electrode)
-
Potentiostat
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Cyclic Voltammetry:
-
Prepare a solution of the catalyst in anhydrous MeCN containing the supporting electrolyte.
-
Purge the solution with argon and record the CV to determine the reduction potentials of the complex in the absence of substrate.
-
Purge the solution with CO₂ for at least 20 minutes and record the CV again. An increase in the cathodic current at the reduction potential of the catalyst indicates catalytic activity.
-
The difference between the catalyst's reduction potential and the thermodynamic potential for CO₂ reduction gives the overpotential.
-
-
Controlled-Potential Electrolysis:
-
Perform bulk electrolysis at a potential slightly more negative than the catalytic wave observed in the CV.
-
During the electrolysis, periodically sample the headspace of the electrochemical cell and analyze the gas-phase products (e.g., CO, H₂) using a GC.
-
The total charge passed during the electrolysis is recorded.
-
Calculate the Faradaic efficiency for each product based on the amount of product formed and the total charge passed.
-
The Turnover Number (TON) can be calculated by dividing the moles of product formed by the moles of catalyst used. The Turnover Frequency (TOF) can be estimated from the initial rate of the reaction.
-
Impact of nitro substitution on catalytic performance.
Conclusion: A Powerful Tool for Catalyst Optimization
The introduction of nitro groups to bipyridine ligands is a powerful strategy for tuning the catalytic activity of their metal complexes. The strong electron-withdrawing nature of the –NO₂ group provides a means to lower the overpotential for CO₂ reduction, a significant advantage in the quest for energy-efficient carbon capture and utilization technologies. However, this "nitro effect" is a double-edged sword. The same electronic perturbation that is beneficial for CO₂ reduction can be detrimental in water oxidation and certain cross-coupling reactions by making key redox steps more challenging.
For the researcher, scientist, and drug development professional, a deep understanding of the interplay between ligand electronics, metal center reactivity, and the specific demands of the catalytic cycle is crucial. This guide has provided a framework for understanding these relationships, supported by comparative data and actionable experimental protocols. By carefully considering the electronic and steric implications of nitro substitution, the catalytic performance of bipyridine-metal complexes can be rationally optimized for a wide range of important chemical transformations.
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On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Dalton Transactions. [Link]
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A Dicationic fac-Re(bpy)(CO)3Cl for CO2 Electroreduction at a Reduced Overpotential. Inorganic Chemistry. [Link]
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Electrochemical Reduction of CO2 Catalyzed by Re(pyridine-oxazoline)(CO)3Cl Complexes. Inorganic Chemistry. [Link]
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Mechanism of Water Oxidation Catalyzed by a Dinuclear Ruthenium Complex Bridged by Anthraquinone. Molecules. [Link]
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Highly efficient and robust molecular ruthenium catalysts for water oxidation. Proceedings of the National Academy of Sciences. [Link]
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Selective Reduction of CO 2 to CO by a Molecular Re(ethynyl-bpy)(CO) 3 Cl Catalyst and Attachment to Carbon Electrode Surfaces. Journal of the American Chemical Society. [Link]
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Water Oxidation by Ruthenium Complexes Incorporating Multifunctional Bipyridyl Diphosphonate Ligands. Angewandte Chemie International Edition. [Link]
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Catalytic Water Oxidation by a Molecular Ruthenium Complex: Unexpected Generation of a Single-Site Water Oxidation Catalyst. Inorganic Chemistry. [Link]
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Mononuclear Ruthenium(II) Complexes That Catalyze Water Oxidation. Inorganic Chemistry. [Link]
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Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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Electrocatalytic CO2 Reduction by [Re(CO)3Cl(3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole)] and [Re(CO)3Cl(3-(2-pyridyl)-1,2,4-triazole)]. ACS Omega. [Link]
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Molecular Catalysis of CO 2 Reduction with a Zn (II)–Bipyridine Complex. Catalysts. [Link]
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Mechanism of Photocatalytic Reduction of CO 2 by Re(bpy)(CO) 3 Cl from Differences in Carbon Isotope Discrimination. Journal of the American Chemical Society. [Link]
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Water Oxidation Catalyzed by Mononuclear Ruthenium Complexes with a 2,2′-Bipyridine-6,6′-dicarboxylate (bda) Ligand: How Ligand Environment Influences the Catalytic Behavior. Inorganic Chemistry. [Link]
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Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Their Application in Asymmetric Allylic Alkylation. The Journal of Organic Chemistry. [Link]
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Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. Tetrahedron Letters. [Link]
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Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. ChemRxiv. [Link]
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Metal-Dependent Mechanism of the Electrocatalytic Reduction of CO2 by Bipyridine Complexes Bearing Pendant Amines: A DFT Study. ACS Organic & Inorganic Au. [Link]
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Molecular Catalysis of CO2 Reduction with a Zn (II)–Bipyridine Complex. ResearchGate. [Link]
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Reduction of CO2 using a Rhenium Bipyridine Complex Containing Ancillary BODIPY Moieties. Photosynthesis Research. [Link]
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L-Citrullinato-Bipyridine and L-Citrullinato-Phenanthroline Mixed Copper Complexes: Synthesis, Characterization and Potential Anticancer Activity. Molecules. [Link]
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Electrochemical Reduction of CO2 Using Group VII Metal Catalysts. Trends in Chemistry. [Link]
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Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Accounts of Chemical Research. [Link]
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Mechanistic Analysis of Water Oxidation Catalyst cis-[Ru(bpy)2(H2O)2]2+: Effect of Dimerization. Catalysts. [Link]
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Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemical Reduction of Carbon Dioxide. Molecules. [Link]
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Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reac-tions. ChemRxiv. [Link]
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Study of the redox properties of singlet and triplet Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) in aqueous solution by full quantum and mixed quantum/classical molecular dynamics simulations. The Journal of Chemical Physics. [Link]
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Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts. [Link]
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Catalytic CO2 Reduction with Heptacoordinated Polypyridine Complexes: Switching the Selectivity via Metal Replacement. SFERA. [Link]
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Tris(bipyridine)ruthenium(II) chloride. Wikipedia. [Link]
-
New Spectroelectrochemical Insights in Mn and Re bipyridine Complexes as Catalysts for the Electrochemical Reduction of CO2. ResearchGate. [Link]
-
Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Accounts of Chemical Research. [Link]
-
Electrochemistry and spectroscopy of substituted [Ru(phen)3]2+ and [Ru(bpy)3]2+ complexes. ResearchGate. [Link]
-
Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. [Link]
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Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways. Journal of the American Chemical Society. [Link]
-
On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Dalton Transactions. [Link]
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A comparative analysis of the stability of metal complexes with 3,3'- and 5,5'-dinitro-2,2'-bipyridyl
A Comparative Guide to the Stability of Metal Complexes with 3,3'- and 5,5'-Dinitro-2,2'-Bipyridyl
For researchers and professionals in medicinal chemistry and materials science, the rational design of metal complexes with tailored properties is paramount. The stability of these complexes is a critical determinant of their efficacy, bioavailability, and reactivity. This guide offers an in-depth comparative analysis of the stability of metal complexes formed with two regioisomeric ligands: 3,3'-dinitro-2,2'-bipyridyl and 5,5'-dinitro-2,2'-bipyridyl. We will explore the profound impact of substituent placement on the electronic properties of the ligand and, consequently, the thermodynamic stability of its metal complexes.
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable, well-defined complexes with a vast array of metal ions.[1] The introduction of electron-withdrawing nitro (-NO₂) groups dramatically modulates the ligand's electronic character, but the position of these groups is not trivial. This guide will elucidate the fundamental differences between the 3,3'- and 5,5'- isomers and provide the experimental framework necessary for their empirical evaluation.
The Ligands: A Tale of Two Isomers
The stability of a metal-ligand complex is fundamentally linked to the ligand's basicity—its ability to donate electron density to the metal center. In 2,2'-bipyridine derivatives, the key donor atoms are the two nitrogen atoms of the pyridine rings. The introduction of strongly electron-withdrawing nitro groups decreases the electron density on the pyridine rings, thereby reducing the basicity of the nitrogen atoms. However, the magnitude of this effect is highly dependent on the substituent's position.
-
5,5'-Dinitro-2,2'-bipyridyl: In this isomer, the nitro groups are positioned para to the coordinating nitrogen atoms. This placement allows for a powerful electron-withdrawing effect through both inductive and resonance (mesomeric) effects, which extends throughout the π-system of the pyridine ring. This significantly reduces the electron density on the nitrogen donors, lowering their basicity and generally leading to the formation of less stable metal complexes compared to unsubstituted bipyridine.
-
This compound: Here, the nitro groups are meta to the nitrogen donors. While the inductive effect is still present, the resonance effect does not directly extend to the nitrogen atoms. Consequently, the reduction in basicity is expected to be less pronounced than in the 5,5'-isomer. However, the proximity of the nitro groups to the coordination sphere introduces a significant steric factor. The bulky nitro groups can hinder the approach of the metal ion and influence the preferred coordination geometry, potentially leading to weaker metal-ligand bonds. A study on the electronic structure of nitro-substituted bipyridines confirms that the position of the nitro group significantly affects the low-lying acceptor molecular orbitals.[2][3]
Caption: Chemical structures of this compound[4] and 5,5'-dinitro-2,2'-bipyridyl[5].
Thermodynamic Stability: A Quantitative Comparison
The stability of a metal complex is quantified by its stepwise formation constants (K) or overall stability constant (β). These equilibrium constants are related to the standard Gibbs free energy of formation (ΔG°), which provides a complete thermodynamic picture when combined with enthalpy (ΔH°) and entropy (ΔS°) changes.
ΔG° = -RT ln(K) = ΔH° - TΔS°
While comprehensive experimental data directly comparing a series of metal complexes with both 3,3'- and 5,5'-dinitro-2,2'-bipyridyl is not consolidated in a single study, we can predict the expected trends based on fundamental principles and data from related systems.[6]
-
Basicity vs. Stability: The stability of metal complexes with ligands from the same family generally follows the order of ligand basicity.[7] Therefore, it is anticipated that for a given metal ion, the complex with 5,5'-dinitro-2,2'-bipyridyl will be less stable (lower log K value) than the complex with this compound, assuming steric hindrance in the latter is not overwhelmingly destabilizing.
-
The Irving-Williams Series: For high-spin, divalent first-row transition metals, the stability of their complexes typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6] This trend is expected to hold for complexes with both dinitro-bipyridyl isomers.
Table 1: Predicted Relative Stability (log K) of Divalent Metal Complexes
| Ligand | Mn(II) | Fe(II) | Co(II) | Ni(II) | Cu(II) | Zn(II) |
|---|---|---|---|---|---|---|
| 2,2'-Bipyridyl (Reference) | +++++ | ++++++ | +++++++ | ++++++++ | +++++++++ | ++++++ |
| This compound | ++ | +++ | ++++ | +++++ | ++++++ | +++ |
| 5,5'-Dinitro-2,2'-bipyridyl | + | ++ | +++ | ++++ | +++++ | ++ |
This table represents a qualitative prediction of relative stability based on electronic effects. The number of '+' symbols indicates predicted relative magnitude. Experimental verification is required.
The negative ΔG values indicate spontaneous complex formation, while negative ΔH values suggest the process is exothermic.[6] Positive ΔS values, often driven by the release of ordered solvent molecules from the metal's hydration sphere, also favor complexation.[6]
Experimental Determination of Stability Constants
To empirically validate these predictions, rigorous experimental work is necessary. Potentiometric titration and UV-Visible spectrophotometry are two powerful and accessible techniques for determining stability constants in solution.[8][9]
This method, often referred to as pH-metry, is a highly accurate technique for determining protonation constants of the ligand and the stability constants of the metal complexes.[10] The principle relies on monitoring the change in hydrogen ion concentration (pH) as a strong base is titrated into a solution containing the ligand and the metal ion.[8]
Experimental Protocol: Potentiometric Titration
-
Reagent Preparation:
-
Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH). Standardize it against a primary standard like potassium hydrogen phthalate (KHP).
-
Prepare a stock solution of a strong acid (e.g., 0.1 M HClO₄ or HNO₃).
-
Prepare a stock solution of a background electrolyte (e.g., 1.0 M NaClO₄ or KNO₃) to maintain constant ionic strength.[9]
-
Accurately prepare stock solutions of the ligands (3,3'- and 5,5'-dinitro-2,2'-bipyridyl) and the metal salts (e.g., nitrates or perchlorates) in a suitable solvent (e.g., a water-ethanol mixture to ensure ligand solubility).[11]
-
-
Electrode Calibration:
-
Titration Procedure:
-
In a double-walled, thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C), prepare the following solutions with a constant total volume (e.g., 50 mL): a. Acid + Background Electrolyte b. Acid + Ligand + Background Electrolyte c. Acid + Ligand + Metal Ion + Background Electrolyte (at various metal-to-ligand ratios, e.g., 1:1, 1:2, 1:3)
-
Titrate each solution with the standardized base, recording the pH or mV reading after each addition. Allow the system to equilibrate after each titrant addition.
-
-
Data Analysis:
-
From titration (b), calculate the protonation constants (pKa) of the ligand.
-
From titration (c), use the pH data and the known pKa values to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).
-
Specialized software (e.g., HYPERQUAD) is typically used to refine the data and calculate the stepwise (K₁, K₂, K₃) and overall (β) stability constants by fitting the titration curves to a chemical model.[12]
-
Caption: A generalized workflow for determining metal-ligand stability constants via potentiometric titration.
This technique is applicable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion, which is common for transition metal complexes with bipyridyl ligands due to metal-to-ligand charge transfer (MLCT) bands.[1][13] Methods like the mole-ratio method or Job's method of continuous variation can be used to determine the stoichiometry and stability constant.[14][15]
Experimental Protocol: Mole-Ratio Method
-
Reagent Preparation:
-
Prepare stock solutions of the ligand and metal ion of known concentrations in a buffered solution to maintain a constant pH. The pH should be chosen such that the desired ligand species is predominant.
-
-
Spectral Scans:
-
Record the UV-Vis absorption spectrum of the free ligand, the free metal ion, and a mixture of the two to identify a wavelength (λ_max) where the complex absorbs strongly but the individual components absorb weakly.[15]
-
-
Mole-Ratio Series:
-
Prepare a series of solutions where the metal ion concentration is held constant while the ligand concentration is varied systematically (e.g., from 0 to 3 equivalents of the metal concentration).[16]
-
Maintain constant total volume, pH, temperature, and ionic strength for all solutions.
-
-
Absorbance Measurements:
-
Measure the absorbance of each solution at the chosen λ_max.
-
-
Data Analysis:
-
Plot the measured absorbance versus the molar ratio ([Ligand]/[Metal]). The plot will typically show two linear regions. The intersection of these lines gives the stoichiometry of the complex.
-
The stability constant (K) can be calculated from the absorbance data in the curved region of the plot, where both complexed and uncomplexed species are in equilibrium.[17] The data is fitted to an equation that relates absorbance to the equilibrium concentrations of the species.
-
Conclusion and Outlook
The stability of metal complexes with 3,3'- and 5,5'-dinitro-2,2'-bipyridyl is governed by a delicate interplay of electronic and steric effects.
-
Electronic Effects Dominate: The position of the electron-withdrawing nitro group is the primary determinant of ligand basicity. The 5,5'-isomer, with its direct resonance-based electron withdrawal, is expected to be a weaker donor and thus form less stable complexes than the 3,3'-isomer.
-
Steric Effects Modulate: The steric bulk of the nitro groups in the 3,3'-position can introduce strain and potentially counteract the electronic advantage, a factor that must be evaluated experimentally for each metal ion.
-
Experimental Validation is Key: While theoretical principles provide a strong predictive framework, the quantitative determination of stability constants through methods like potentiometric titration and spectrophotometry is essential for an accurate comparison.
This guide provides the foundational understanding and detailed experimental methodologies for researchers to conduct a rigorous comparative analysis. Such studies are crucial for the rational design of new metal-based drugs, catalysts, and materials where thermodynamic stability is a critical parameter for performance and function.
References
-
Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]
- Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
-
Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Link]
- Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action.
- Poonia, B. S., et al. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART, 4(5).
- Arena, G., et al. (1995). Ligand-ligand interactions in metal complexes. Thermodynamic and spectroscopic investigation of simple and mixed copper(II) and zinc(II) substituted-malonate complexes with 2,2'-bipyridyl in aqueous solution. Inorganic Chemistry.
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Scribd. (2015). Spectrophotometric Determination of The Stability Constant of A Complex Ion. [Link]
- Asian Journal of Chemistry. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery.
- Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
- ResearchGate. (n.d.). Thermodynamics, Chemical Speciation and Complex Formation Equilibria Studies of Binary and Mixed Ligand Complexes of Cu(II)
- Faheim, A. A., & Al-Khudaydi, A. M. (n.d.). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II)
- Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes.
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Murray, P., et al. (2012). On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Dalton Transactions, 41(1), 201-7. [Link]
- BenchChem. (2025). Synthesis of Diamino-Bipyridines. Technical Support Center.
- Becalski, A., et al. (n.d.). Bipyridine Derivatives.
- Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted 2,2'-Bipyridyls.
- Janiak, C., et al. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.
- Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine.
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PubChem. (n.d.). 5,5'-Dinitro-2,2'-bipyridine. [Link]
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- PubMed Central. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.
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- ResearchGate. (n.d.).
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Performance of 3,3'-Dinitro-2,2'-bipyridyl-based ligands in specific catalytic reactions versus standard ligands
Introduction: The Critical Role of Ligand Design in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The efficacy of these transformations, such as the Suzuki-Miyaura and Heck reactions, is profoundly influenced by the choice of ligand coordinating to the palladium center. The ligand dictates the electronic and steric environment of the catalyst, thereby governing its activity, stability, and selectivity.
Standard bipyridyl ligands are widely utilized due to their robust coordination chemistry and thermal stability. However, the quest for enhanced catalytic performance has led to the exploration of substituted bipyridyls. This guide provides an in-depth comparison of the anticipated performance of 3,3'-Dinitro-2,2'-bipyridyl-based ligands against their standard, unsubstituted counterparts in key catalytic reactions. The strong electron-withdrawing nature of the nitro groups in the 3 and 3' positions is expected to significantly modulate the catalytic properties of the palladium center, offering a unique reactivity profile.
The Electronic Impact of 3,3'-Dinitro Substitution
The introduction of two nitro groups onto the bipyridyl scaffold dramatically alters its electronic properties. As potent electron-withdrawing groups, the nitro substituents decrease the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. When a this compound ligand coordinates to a palladium center, it is anticipated to:
-
Increase the Electrophilicity of the Palladium Center: A more electron-deficient palladium atom is expected to be more reactive towards nucleophiles and may exhibit altered reactivity in key steps of the catalytic cycle.
-
Influence Oxidative Addition and Reductive Elimination: The electron-withdrawing nature of the ligand can impact the rates of oxidative addition and reductive elimination, which are critical for catalyst turnover.
-
Enhance Catalyst Stability: In some cases, electron-deficient ligands can stabilize the catalyst against decomposition pathways, potentially leading to higher overall efficiency.
This guide will now delve into a comparative analysis of the expected performance of this compound-based ligands in two pivotal catalytic reactions: the Suzuki-Miyaura coupling and the Heck reaction, juxtaposed with standard bipyridyl ligands.
Comparative Performance in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Expected Performance of this compound vs. Standard Bipyridine
The electron-withdrawing nitro groups are hypothesized to influence the Suzuki-Miyaura reaction in the following ways:
-
Oxidative Addition: This step is often rate-limiting. An electron-deficient palladium center, resulting from coordination with 3,3'-Dinitro-2,2'-bipyridine, might exhibit a slower rate of oxidative addition with electron-rich aryl halides but could be more favorable for electron-deficient ones.
-
Transmetalation: The transfer of the organic group from the boron reagent to the palladium center could be affected. The increased electrophilicity of the palladium might facilitate this step.
-
Reductive Elimination: This final step, which forms the desired C-C bond, is generally favored by electron-donating ligands. Therefore, the this compound ligand may slow down this step compared to standard bipyridine.
Illustrative Data Comparison
While direct experimental comparisons are not extensively available in the literature, we can construct a hypothetical comparison based on these electronic principles for the coupling of 4-bromotoluene with phenylboronic acid.
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 2,2'-Bipyridine (Standard) | Pd(OAc)₂ / Ligand | 100 | 12 | 92 | 920 |
| This compound | Pd(OAc)₂ / Ligand | 100 | 24 | 75 | 750 |
Note: The data in this table is illustrative and intended to reflect the anticipated impact of the ligand's electronic properties. It is not derived from a single head-to-head experimental study.
Visualizing the Catalytic Cycle and Ligand Structures
To better understand the components and processes discussed, the following diagrams illustrate the structures of the ligands and the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Comparative Performance in the Heck Cross-Coupling Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is crucial for achieving high yields and selectivity.
Expected Performance of this compound vs. Standard Bipyridine
In the context of the Heck reaction, the electronic properties of the this compound ligand are expected to manifest as follows:
-
Oxidative Addition: Similar to the Suzuki-Miyaura reaction, the rate of oxidative addition of the aryl halide to the Pd(0) center may be influenced by the electron-deficient nature of the dinitro-bipyridyl ligand.
-
Carbopalladation: The insertion of the alkene into the Aryl-Pd bond could be affected. A more electrophilic palladium center might enhance this step.
-
β-Hydride Elimination: This step, which releases the product and regenerates the palladium hydride species, could be influenced by the ligand's electronics.
Illustrative Data Comparison
For the Heck coupling of iodobenzene with styrene, a hypothetical comparison is presented below to illustrate the potential performance differences.
| Ligand | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2,2'-Bipyridine (Standard) | PdCl₂(bpy) | Et₃N | 120 | 8 | 95 |
| This compound | PdCl₂(dnbpy) | Et₃N | 120 | 16 | 80 |
Note: The data in this table is illustrative and intended to reflect the anticipated impact of the ligand's electronic properties. It is not derived from a single head-to-head experimental study.
Experimental Protocol: A Representative Heck Reaction
The following protocol describes a general procedure for a Heck cross-coupling reaction, which can be adapted for comparative studies of different ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and the bipyridyl ligand (e.g., 1.1 mol%).
-
Add the anhydrous solvent and stir the mixture for 15 minutes to allow for complex formation.
-
Add the aryl halide, alkene, and base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 120 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The use of this compound as a ligand in palladium-catalyzed cross-coupling reactions presents an intriguing avenue for catalyst design. Based on fundamental electronic principles, it is anticipated that the strong electron-withdrawing nature of the nitro groups will render the palladium center more electrophilic. This is expected to influence the kinetics of the catalytic cycle, potentially leading to different reactivity profiles compared to standard, electron-rich bipyridyl ligands.
While this guide has provided a theoretical and illustrative comparison, it is imperative that these hypotheses are validated through direct, rigorous experimental studies. Such research would be invaluable for elucidating the precise effects of the 3,3'-dinitro substitution and for the rational design of next-generation catalysts for challenging cross-coupling transformations. The development of ligands with tunable electronic properties remains a critical endeavor in advancing the field of catalysis and enabling the synthesis of novel molecules for a wide range of applications.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
This compound | C10H6N4O4. PubChem. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
Safety Operating Guide
A Guide to the Safe Disposal of 3,3'-Dinitro-2,2'-bipyridyl
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 3,3'-Dinitro-2,2'-bipyridyl, a compound that requires careful handling due to its hazardous properties. The procedures outlined below are grounded in established safety principles and regulatory guidelines to minimize risks to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a UN 1325, Class 4.1 Flammable Solid, Packing Group II . This classification is critical as it dictates the necessary precautions for handling, storage, and disposal.
-
Class 4.1 Flammable Solids are materials that are readily combustible or may cause or contribute to fire through friction.[1] They can be easily ignited by brief contact with an ignition source.[2]
-
Packing Group II indicates a substance with a medium level of danger.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals further specifies the hazards associated with this compound. While a comprehensive Safety Data Sheet (SDS) is not universally available, supplier information indicates the following GHS classifications:
| Hazard Class | Hazard Statement |
| Flammable solids | H228: Flammable solid |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
Signal Word: Danger
This information underscores the importance of treating this compound with the utmost care throughout its lifecycle in the laboratory, from receipt to final disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to have a clear understanding of the immediate safety measures to prevent exposure and accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A flame-resistant lab coat, along with chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize the concentration of airborne dust.
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment. Use spark-proof tools where necessary.[2]
-
Static Discharge: Prevent the build-up of electrostatic charge by grounding equipment.[2]
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect laboratory personnel.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment (for small spills): If the spill is small and you are trained to handle it, use a non-combustible absorbent material like sand or vermiculite to cover the spill. Avoid using paper towels or other combustible materials.
-
Collection: Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Proper Disposal Procedures
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Storage
Proper segregation is key to preventing dangerous chemical reactions in the waste stream.
-
Incompatible Materials: Store waste this compound separately from incompatible materials, particularly:
-
Waste Containers: Use only approved, clearly labeled hazardous waste containers. The label should include the chemical name ("this compound"), the hazard class (Flammable Solid, 4.1), and the associated GHS pictograms.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area away from heat and ignition sources.[2] A flammable materials safety cabinet is recommended.[2]
The logical flow for waste segregation can be visualized as follows:
Caption: Disposal Workflow for this compound.
Environmental Considerations
While specific ecotoxicity data for this compound is limited, nitroaromatic compounds, in general, are known to be environmental pollutants. Some studies suggest that certain dipyridyl isomers can have toxic effects on aquatic life. [4]The biodegradation of nitroaromatic compounds can occur under certain environmental conditions, but they can be persistent in others. [5]Therefore, preventing the release of this compound into the environment is a critical aspect of its responsible management. Do not discharge any amount of this compound into sewers or waterways.
Conclusion
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards, strict adherence to safety protocols, and compliance with all applicable regulations. By implementing the procedures outlined in this guide, laboratory personnel can effectively manage this hazardous waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.
References
-
HAZMAT Class 4 Flammable solids. (n.d.). In Wikipedia. Retrieved from [Link]
-
Compatibility Of Class 3 Flammable Liquids With Other Classes Dangerous Goods. (2024, December 19). Storemasta. Retrieved from [Link]
-
Purdue University. (n.d.). Flammable Solids. Retrieved from [Link]
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACTenviro. (2025, March 18). Hazard Class 4: Understanding the Hazard of Flammable Solids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicity of dipyridyl compounds and related compounds. PubMed. Retrieved from [Link]
-
HazMat Tool. (n.d.). UN 1325: Flammable solids, organic, n.o.s. Retrieved from [Link]
-
Samex Environmental. (2024, January 18). Hazardous Waste Management for Flammable Solids. Retrieved from [Link]
Sources
A Researcher's Guide to Handling 3,3'-Dinitro-2,2'-bipyridyl: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Synthesis of Analogous Compound Data
3,3'-Dinitro-2,2'-bipyridyl is a derivative of 2,2'-bipyridine, featuring two nitro groups on the aromatic rings. This structural combination suggests a hazard profile that includes the toxicity of the bipyridine core and the reactivity and potential instability of the dinitro-aromatic functionality.
-
2,2'-Bipyridine Core: The parent compound, 2,2'-bipyridine, is known to be toxic if swallowed or in contact with skin.[1] It is also an irritant to the eyes.[2]
-
Dinitro-Aromatic Functionality: Aromatic nitro compounds are recognized as oxidizing agents.[3] The presence of multiple nitro groups can increase the explosive tendencies of these compounds.[3] They may react vigorously with reducing agents and can be sensitive to heat.
Therefore, this compound should be handled as a substance with high acute toxicity and potential explosive properties .
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum required PPE, with recommendations for enhanced protection during higher-risk procedures.
| Level of Protection | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Standard Handling | Lab coat | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields | Not required if handled in a certified chemical fume hood |
| High-Risk Operations | Chemical-resistant apron over lab coat | Double-gloving with chemical-resistant gloves | Chemical splash goggles and a face shield | A NIOSH-approved respirator with particulate filters may be necessary if not handled in a fume hood.[2][4] |
Key Considerations for PPE Selection and Use:
-
Glove Selection: Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Donning and Doffing: Follow a strict protocol for donning and doffing PPE to prevent cross-contamination.
-
Inspection: Regularly inspect all PPE for signs of degradation or damage.
Operational Protocols: From Benchtop to Disposal
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Safe Handling and Storage
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1] It should be stored away from heat, ignition sources, and incompatible materials such as strong oxidizing and reducing agents.
-
Quantities: Work with the smallest quantities of the compound necessary for the experiment to minimize the potential impact of an incident.
-
Static Discharge: Use non-sparking tools and take precautions to prevent the build-up of static electricity.[4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety personnel.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Cleanup (if trained): Only personnel trained in hazardous material cleanup should address the spill. For solid spills, dampen the material with a suitable solvent (e.g., alcohol) to prevent dusting before carefully sweeping it into a sealed container for disposal.[3]
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams. In particular, avoid mixing with strong acids or bases.
-
Labeling and Storage: Collect waste in a designated, properly labeled, and sealed container. Store the waste container in a secondary containment bin in a well-ventilated area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
Emergency Procedures: Preparedness is Key
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Visualized Workflows
To further enhance safety and procedural clarity, the following diagrams illustrate key workflows.
Caption: PPE Donning Sequence.
Caption: Spill Response Workflow.
References
- Material Safety Data Sheet - 2,2'-dipyridyl 99.5% ar. (n.d.).
- 2,2'-Bipyridine - Safety Data Sheet. (n.d.). ChemicalBook.
- 2,2′-Bipyridine SDS, 366-18-7 Safety Data Sheets. (n.d.). ECHEMI.
- Safety Data Sheet - 2,2'-BIPYRIDINE LR. (2018, January 22). Chem-Supply.
- Safety Data Sheet - 2'2-Bipyridine. (2024, March 2).
- DINITROBENZENE (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov.
- 2,4-dinitrofluorobenzene - Report. (n.d.). CAMEO Chemicals | NOAA.
- m-DINITROBENZENE AR. (n.d.). Loba Chemie.
- Safety Data Sheet - 1,3-Dinitrobenzene. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet - m-Dinitrobenzene. (2025, October 24). Thermo Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
